molecular formula C17H19N3O2S B1219682 NC-1300-B CAS No. 104340-41-2

NC-1300-B

Número de catálogo: B1219682
Número CAS: 104340-41-2
Peso molecular: 329.4 g/mol
Clave InChI: XEACPNJGCWYTPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N,N-dimethylaniline is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the exploration of novel benzimidazole-based therapeutics. Benzimidazole derivatives are recognized as crucial structural scaffolds in biologically active compounds, demonstrating a wide spectrum of pharmacological properties, including potential antiparasitic activities . The core benzimidazole structure is a common feature in several pharmacologically important molecules. The structural motif of this compound, which incorporates a sulfinylmethyl linker and a dimethylaniline group, suggests potential for unique reactivity and biological interactions. The N,N-dimethylaniline component is a well-known organic synthetic building block . This compound is presented as a valuable chemical tool for researchers investigating structure-activity relationships (SAR), enzymatic inhibition, and novel mechanisms of action in parasitology and other disease areas. It is intended for use in in vitro assay development, high-throughput screening, and as a synthetic intermediate for further chemical exploration. This product is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) prior to use.

Propiedades

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20(2)16-7-5-4-6-12(16)11-23(21)17-18-14-9-8-13(22-3)10-15(14)19-17/h4-10H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEACPNJGCWYTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908929
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104340-41-2
Record name 2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104340-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NC 1300 B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104340412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NC-1300-B mechanism of action on H(+)-K(+)-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of NC-1300-B on H⁺)-K⁺)-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzimidazole (B57391) derivative that acts as a potent and long-lasting inhibitor of the gastric H⁺)-K⁺)-ATPase, commonly known as the proton pump. As a member of the proton pump inhibitor (PPI) class of drugs, its mechanism of action is characterized by its nature as a prodrug, requiring activation within an acidic environment to exert its inhibitory effect. This guide provides a detailed examination of the molecular mechanism, quantitative inhibitory data, and the experimental protocols used to characterize the interaction between this compound and the gastric proton pump.

Introduction to H⁺)-K⁺)-ATPase and this compound

The gastric H⁺)-K⁺)-ATPase is a P-type ATPase responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of parietal cells, this enzyme actively transports H⁺ ions from the cytoplasm into the gastric lumen in exchange for K⁺ ions, a process fueled by ATP hydrolysis.[1] This action can generate a proton gradient of over a million-fold, leading to a luminal pH as low as 1.[2]

This compound is a proton pump inhibitor with a mechanism similar to other benzimidazole derivatives like omeprazole, but it is distinguished by a longer duration of action.[3] These compounds are cornerstone therapies for acid-related disorders. The inhibitory action of this compound is irreversible and pH-dependent, targeting the active enzyme.

Molecular Mechanism of Action

The mechanism of this compound is a multi-step process that begins with systemic absorption and ends with the covalent modification of the H⁺)-K⁺)-ATPase.

  • Systemic Absorption and Accumulation : Being a weak base, this compound freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[4][5]

  • Acid-Catalyzed Activation : In the acidic environment (pH < 2), this compound undergoes a two-step protonation and acid-catalyzed molecular rearrangement.[5] This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide (B3320178) or sulfenic acid cation.[5] This activation is a critical step, as the drug has minimal activity at neutral pH.[3]

  • Covalent Binding and Inhibition : The activated, cationic form of this compound is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues on the luminal surface of the H⁺)-K⁺)-ATPase α-subunit.[5][6] While the specific cysteine residues targeted by this compound have not been definitively identified in the reviewed literature, other PPIs are known to bind to cysteines such as Cys-321, Cys-813, Cys-822, and Cys-892.[2][6] This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its pumping function.[4] Restoration of acid secretion requires the synthesis of new H⁺)-K⁺)-ATPase units.

cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic pH) NC_prodrug_blood This compound (Prodrug) NC_prodrug_cell This compound (Prodrug) NC_prodrug_blood->NC_prodrug_cell Diffusion NC_activated Activated Cationic Sulfenamide Intermediate NC_prodrug_cell->NC_activated Accumulation & Acid-Catalyzed Activation (2H⁺) Inhibited_ATPase Covalently Inhibited H⁺/K⁺-ATPase NC_activated->Inhibited_ATPase Covalent Disulfide Bond Formation (-S-S-) ATPase H⁺/K⁺-ATPase (with Cysteine-SH) H_ion H⁺ Inhibited_ATPase->H_ion Proton Pumping Blocked

Caption: Proposed mechanism of action for this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified both in vitro against the isolated enzyme and in vivo in animal models. The data highlights the pH-dependent nature of its activity and its effectiveness in suppressing gastric acid secretion.

ParameterValueCondition/ModelReference
IC₅₀ 4.4 x 10⁻⁶ M (4.4 µM)In vitro H⁺)-K⁺)-ATPase Activity (Hog Gastric Mucosa)[3]
3.1 x 10⁻⁵ M (31 µM)In vitro H⁺)-K⁺)-ATPase Activity (Hog Gastric Mucosa)[3]
ED₅₀ 11.5 mg/kgIn vivo Gastric Acid Secretion (Pylorus-ligated rats, p.o.)[3]
11.0 mg/kgIn vivo Gastric Acid Secretion (Pylorus-ligated rats, i.p.)[3]
Duration Up to 72 hoursIn vivo Antisecretory Effect (100 mg/kg, p.o.)[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and physiological assays. Below are detailed methodologies for key experiments.

Preparation of H⁺)-K⁺)-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of membrane vesicles rich in H⁺)-K⁺)-ATPase from hog gastric mucosa, a common source for in vitro studies.

  • Source Material : Fresh or frozen hog stomachs are obtained. The fundic mucosa is scraped from the underlying muscle layers and washed with ice-cold saline.

  • Homogenization : The scraped mucosa is minced and homogenized in a hypotonic buffer (e.g., 113 mM mannitol, 37 mM sucrose (B13894), 0.4 mM EDTA, 5 mM PIPES-Tris, pH 6.7) using a Potter-Elvehjem homogenizer.[7]

  • Differential Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 14,500 x g for 10 min) to pellet nuclei and cellular debris. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g for 1 hour) to pellet the crude microsomal fraction.[7][8]

  • Density Gradient Centrifugation : The crude microsomal pellet is resuspended and layered onto a discontinuous Ficoll or sucrose density gradient (e.g., 7% Ficoll or layers of 10%, 23%, and 35% sucrose).[8][9]

  • Fraction Collection : After ultracentrifugation (e.g., 90,000 x g for 4 hours), the H⁺)-K⁺)-ATPase-enriched vesicles are collected from the interface between the density layers (e.g., 10-23% or 23-35% sucrose).[7]

  • Storage : The purified vesicles are washed, resuspended in a storage buffer (e.g., 300 mM sucrose, 5 mM Tris, 0.2 mM EDTA, pH 7.4), and can be stored at -80°C. Protein concentration is determined via a standard assay like the Bradford method.[7]

In Vitro H⁺)-K⁺)-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the isolated proton pump.

  • Reaction Mixture : The assay is typically conducted in a buffer at a specific pH (e.g., 6.0 or 7.4) containing MgCl₂, KCl, and the prepared gastric microsomes.

  • Pre-incubation : The gastric microsomes are pre-incubated with varying concentrations of this compound (or vehicle control) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10] This step is crucial for pH-dependent activation and binding.

  • Initiation of Reaction : The ATPase reaction is initiated by the addition of ATP as the substrate.

  • Quantification of Activity : The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green procedure.[10] The absorbance is read on a spectrophotometer.

  • Data Analysis : The K⁺)-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (measured in the absence of KCl) from the total activity. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_assay Inhibition Assay start Start: Hog Gastric Mucosa homogenize Homogenization in Hypotonic Buffer start->homogenize diff_cent Differential Centrifugation (Low & High Speed) homogenize->diff_cent density_grad Density Gradient Centrifugation (Ficoll/Sucrose) diff_cent->density_grad collect Collect Microsomal Fraction (Enriched H⁺/K⁺-ATPase) density_grad->collect pre_incubate Pre-incubate Microsomes with this compound at pH 6.0/7.4 collect->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp measure_pi Measure Inorganic Phosphate (Pi) (e.g., Malachite Green Assay) add_atp->measure_pi analyze Calculate % Inhibition and Determine IC₅₀ measure_pi->analyze end End: IC₅₀ Value analyze->end

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is an effective irreversible inhibitor of the gastric H⁺)-K⁺)-ATPase. Its mechanism of action is contingent upon the acidic environment of the stomach, where it is converted to a reactive species that covalently binds to and inactivates the proton pump. This targeted, pH-dependent mechanism ensures specific action at the site of acid secretion, leading to potent and sustained inhibition. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound and other related proton pump inhibitors.

References

Technical Guide: NC-1300-B, a Benzimidazole-Derived Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NC-1300-B, a benzimidazole (B57391) derivative investigated for its potent proton pump inhibitory activity. The information compiled herein is intended to support research and development efforts in the field of gastric acid-related disorders.

Chemical Identity and Structure

This compound is a specific derivative of the parent compound NC-1300, which is identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[1][2] this compound is chemically designated as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline.[3]

Chemical Structure:

  • IUPAC Name: N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[3]

  • CAS Number: 104340-52-5[3]

  • Molecular Formula: C₁₇H₁₉N₃OS[3]

  • Molecular Weight: 313.42 g/mol [3]

  • SMILES Code: O=S(CC1=CC=CC=C1N(C)C)C2=NC3=CC=C(C)C=C3N2[3]

  • InChI Key: NEGXXYIOWVTFAE-UHFFFAOYSA-N[3]

Mechanism of Action

This compound functions as a proton pump inhibitor, directly targeting the H⁺, K⁺-ATPase in the gastric mucosa.[4][5] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, this compound effectively reduces the secretion of gastric acid.[4] The inhibitory effect of this compound is concentration-dependent.[4]

The following diagram illustrates the simplified signaling pathway of gastric acid secretion and the point of intervention for this compound.

Proton Pump Inhibition by this compound cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H⁺/K⁺-ATPase (Proton Pump) H_lumen H⁺ (Lumen) H+/K+ ATPase->H_lumen H⁺ secretion K_cell K⁺ (Cell) K_cell->H+/K+ ATPase K⁺ influx NC1300B This compound NC1300B->H+/K+ ATPase Inhibition

Caption: Mechanism of H⁺, K⁺-ATPase inhibition by this compound.

Pharmacological Effects

This compound has demonstrated significant antisecretory and cytoprotective activities.[1] Studies have shown that it can potently inhibit basal gastric acid secretion and protect the gastric mucosa from damage induced by various agents.[2][4] The effects of this compound on gastric secretion and lesion formation are comparable to those of omeprazole, a well-established proton pump inhibitor, although this compound may have a longer duration of action.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro H⁺, K⁺-ATPase Inhibition

pHIC₅₀ (M)
6.04.4 x 10⁻⁶ M
7.43.1 x 10⁻⁵ M
Data from a study on hog gastric H⁺, K⁺-ATPase.[4]

Table 2: In Vivo Efficacy in Rats

ParameterAdministration RouteED₅₀ (mg/kg)
Gastric Acid SecretionOral11.5
Gastric Acid SecretionIntraperitoneal11.0
Gastric Lesion FormationOral13.3
Gastric Lesion FormationIntraperitoneal23.0
Data from studies on pylorus-ligated rats and HCl-ethanol induced gastric lesions.[4]

Experimental Protocols

The following are summaries of the methodologies used in key experiments to determine the efficacy of this compound.

H⁺, K⁺-ATPase Activity Assay
  • Enzyme Source: Hog gastric mucosa.

  • Methodology: The inhibitory effect of this compound on H⁺, K⁺-ATPase activity was measured in a concentration-dependent manner at pH 6.0 and 7.4.[4]

  • Data Analysis: The concentration that inhibited the enzyme activity by 50% (IC₅₀) was calculated.[4]

Gastric Acid Secretion in Pylorus-Ligated Rats
  • Animal Model: Male rats.

  • Procedure: this compound was administered orally or intraperitoneally 0.5 hours before ligation of the pylorus.[4] Gastric juice was collected, and the acid output was measured.

  • Data Analysis: The dose that inhibited acid output by 50% (ED₅₀) was determined.[4]

HCl-Ethanol-Induced Gastric Lesion Model
  • Animal Model: Male rats.

  • Procedure: this compound was administered orally or intraperitoneally 0.5 hours before the administration of HCl-ethanol to induce gastric mucosal damage.[4] The extent of gastric lesions was then assessed.

  • Data Analysis: The dose that inhibited lesion formation by 50% (ED₅₀) was calculated.[4]

The following workflow diagram illustrates the general procedure for evaluating the in vivo efficacy of this compound.

In Vivo Efficacy Workflow cluster_protocol Experimental Protocol start Animal Model (Rats) admin This compound Administration (Oral or Intraperitoneal) start->admin induction Induction of Gastric Acid Secretion or Lesion admin->induction measurement Measurement of Acid Output or Lesion Score induction->measurement analysis Data Analysis (ED₅₀ Calculation) measurement->analysis end Results analysis->end

Caption: General workflow for in vivo evaluation of this compound.

Stability

NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide.[1] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological effects.[1]

Conclusion

This compound is a potent proton pump inhibitor with significant antisecretory and gastroprotective effects demonstrated in preclinical models. Its efficacy is comparable to that of omeprazole, with a potentially longer duration of action. The data presented in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for gastric acid-related disorders.

References

An In-depth Technical Guide to NC-1300-B (CAS Number: 104340-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B, with the CAS number 104340-52-5, is a benzimidazole (B57391) derivative that acts as a proton pump inhibitor (PPI).[1][2][3] It effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols for its evaluation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is chemically identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[3]

PropertyValue
CAS Number 104340-52-5
Molecular Formula C17H19N3OS
Molecular Weight 313.42 g/mol

Mechanism of Action

This compound is a prodrug that, in the acidic environment of the gastric parietal cell secretory canaliculi, undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase (proton pump). This irreversible binding inhibits the final step in the gastric acid secretion pathway, leading to a profound and long-lasting reduction of both basal and stimulated acid secretion.[1][3]

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of this compound within a gastric parietal cell.

PPI_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+_lumen K+ ProtonPump H+/K+-ATPase (Proton Pump) K+_lumen->ProtonPump NC1300B_inactive This compound (Inactive Prodrug) NC1300B_active Active Sulfenamide NC1300B_inactive->NC1300B_active Protonation (Acidic Environment) NC1300B_active->ProtonPump Covalent Bonding (Inhibition) ProtonPump->H+ K+_cell K+ ProtonPump->K+_cell ADP ADP + Pi ProtonPump->ADP H+_cell H+ H+_cell->ProtonPump ATP ATP ATP->ProtonPump

Mechanism of this compound action on the gastric proton pump.

Pharmacological Effects

This compound demonstrates potent inhibitory effects on gastric acid secretion and provides significant protection against gastric lesions.[1]

Quantitative Pharmacological Data
ParameterValueConditionSpeciesReference
H+, K+-ATPase Inhibition (IC50) 4.4 x 10-6 MpH 6.0Hog[1]
H+, K+-ATPase Inhibition (IC50) 3.1 x 10-5 MpH 7.4Hog[1]
Gastric Acid Secretion Inhibition (ED50) 11.5 mg/kgOral AdministrationRat[1]
Gastric Acid Secretion Inhibition (ED50) 11.0 mg/kgIntraperitoneal AdministrationRat[1]
Gastric Lesion Protection (ED50) 13.3 mg/kgOral AdministrationRat[1]
Gastric Lesion Protection (ED50) 23.0 mg/kgIntraperitoneal AdministrationRat[1]

Note: The antisecretory and protective effects of a 100 mg/kg oral dose have been observed to persist for up to 72 hours, a longer duration of action compared to omeprazole.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

H+, K+-ATPase (Proton Pump) Inhibition Assay

This in vitro assay evaluates the direct inhibitory effect of this compound on the H+/K+-ATPase enzyme.

Workflow Diagram:

H_K_ATPase_Assay Prepare_Microsomes Prepare Gastric Microsomes (Source of H+/K+-ATPase) Preincubation Pre-incubate Microsomes with this compound (Varying Concentrations) Prepare_Microsomes->Preincubation Initiate_Reaction Initiate Reaction with ATP Preincubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with trichloroacetic acid) Incubation->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (B84403) (Pi) Release Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Pi->Calculate_Inhibition

Workflow for the H+/K+-ATPase inhibition assay.

Methodology:

  • Preparation of Gastric Microsomes: Gastric mucosal scrapings from a suitable animal model (e.g., hog or rabbit) are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.

  • Pre-incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound at a specific pH (e.g., 6.0 or 7.4) for a defined period to allow for the activation and binding of the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in a buffered solution containing Mg2+ and K+ ions.

  • Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a reagent such as ice-cold trichloroacetic acid.

  • Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from the concentration-response curve.

Gastric Acid Secretion in Pylorus-Ligated Rats

This in vivo model assesses the antisecretory activity of this compound.

Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24 hours with free access to water.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Pyloric Ligation: After a specific time following drug administration (e.g., 30 minutes), the rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture.

  • Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours) to allow for the accumulation of gastric juice.

  • Sample Analysis: The animals are euthanized, the esophagus is ligated, and the stomach is removed. The gastric content is collected, centrifuged, and the volume of the supernatant is measured. The total acidity of the gastric juice is determined by titration with a standardized NaOH solution.

  • Data Analysis: The percentage inhibition of gastric acid output is calculated for each dose group compared to the control group, and the ED50 value is determined.

HCl/Ethanol-Induced Gastric Lesion Model in Rats

This model is used to evaluate the cytoprotective effects of this compound against gastric mucosal damage.

Methodology:

  • Animal Preparation: Rats are fasted for 24 hours prior to the experiment.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Gastric Lesions: After a set time following drug administration (e.g., 30 minutes), a necrotizing agent, typically a solution of HCl in ethanol, is administered orally to induce gastric mucosal lesions.

  • Evaluation of Lesions: After a further time period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed with saline, and the extent of hemorrhagic lesions in the gastric mucosa is scored. The lesion index can be calculated based on the number and severity of the lesions.

  • Data Analysis: The percentage of protection against lesion formation is calculated for each dose group relative to the control group, and the ED50 value is determined.

Degradation Products

NC-1300 is known to be labile at acidic pH, degrading primarily into NC-1300-sulfide, o-dimethylaminobenzylalcohol (o-DMABA), and benzimidazole.[4] Interestingly, NC-1300 pretreated at a low pH, as well as its degradation products, have been shown to retain significant pharmacological activity, inhibiting both gastric acid secretion and lesion formation.[4] This suggests that the therapeutic effect in vivo may be a result of both the unchanged compound and its active metabolites.[4]

Conclusion

This compound is a potent and long-acting proton pump inhibitor with significant antisecretory and gastroprotective effects. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and similar compounds. Further research into its clinical efficacy and safety profile is warranted.

References

Unveiling the Pharmacological Profile of NC-1300-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B, a novel benzimidazole (B57391) derivative, has demonstrated significant potential as a gastroprotective agent through its potent and long-lasting inhibition of the gastric H+, K+-ATPase, commonly known as the proton pump. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, antisecretory and cytoprotective effects, and pharmacokinetic profile based on preclinical studies. The information is presented to support further research and development of this promising compound.

Introduction

Gastric acid-related disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD), represent a significant global health burden. The primary therapeutic approach for these conditions involves the inhibition of gastric acid secretion. This compound has emerged as a compelling investigational compound that targets the final step of acid production in gastric parietal cells. This document synthesizes the available pharmacological data on this compound, offering a detailed resource for the scientific community.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its pharmacological effect by acting as a proton pump inhibitor.[1][2] It specifically targets the H+, K+-ATPase enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of potassium ions (K+) for protons (H+), the final step in the secretion of gastric acid into the stomach lumen.

The inhibitory action of this compound is concentration-dependent.[1] Notably, its efficacy is enhanced in acidic environments, a characteristic feature of proton pump inhibitors which accumulate in the acidic compartments of parietal cells.[1][3]

Simplified Signaling Pathway of this compound Action cluster_parietal_cell Gastric Parietal Cell NC1300B This compound (in bloodstream) Activated_NC1300B Activated this compound (in acidic canaliculus) NC1300B->Activated_NC1300B Acidic Environment ProtonPump H+, K+-ATPase (Proton Pump) Activated_NC1300B->ProtonPump Inhibition H_ion H+ (Proton) ProtonPump->H_ion Pumps into stomach lumen Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen K_ion K+ K_ion->ProtonPump Enters parietal cell

Caption: Mechanism of this compound as a proton pump inhibitor.

Pharmacological Effects

Antisecretory Activity

Preclinical studies in rats have demonstrated the potent antisecretory effects of this compound. Both oral and intraperitoneal administration of the compound resulted in a dose-dependent inhibition of basal gastric acid secretion.[1] A significant and long-lasting effect was observed, with the antisecretory action of a 100 mg/kg dose persisting for up to 72 hours.[1] This prolonged duration of action distinguishes it from some other proton pump inhibitors like omeprazole, which has a shorter duration of action of less than 24 hours.[1]

Gastric Cytoprotection

Beyond its antisecretory properties, this compound exhibits significant cytoprotective effects on the gastric mucosa. It has been shown to protect against damage induced by various agents, including HCl-ethanol, pylorus ligation, water-immersion stress, aspirin, and indomethacin.[1][2] This protective effect is also dose-dependent and persists for up to 72 hours with a 100 mg/kg oral dose.[1] The cytoprotective activity is primarily attributed to its potent antisecretory effect.[2]

Furthermore, this compound has been observed to promote mucus secretion. In pylorus-ligated rats, a 30 mg/kg intraduodenal dose significantly increased the density of mucus glycoprotein (B1211001) secretion by approximately 1.5 times and the amount of mucus glycoprotein in the mucous gel layer by about 1.4 times.[4] This enhancement of the protective mucus barrier likely contributes to its overall gastroprotective profile.[4]

Effects on Gastric Motility

Intragastric administration of this compound at a dose of 30 mg/kg has been shown to significantly inhibit the amplitude of gastric contractions for up to 50 minutes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro H+, K+-ATPase Inhibition

ParameterValueConditionReference
IC504.4 x 10-6 MpH 6.0[1]
IC503.1 x 10-5 MpH 7.4[1]

Table 2: In Vivo Antisecretory and Cytoprotective Efficacy in Rats

ParameterRoute of AdministrationED50 ValueReference
Inhibition of Acid SecretionOral11.5 mg/kg[1]
Inhibition of Acid SecretionIntraperitoneal11.0 mg/kg[1]
Protection Against HCl-ethanol Induced LesionsOral13.3 mg/kg[1]
Protection Against HCl-ethanol Induced LesionsIntraperitoneal23.0 mg/kg[1]

Pharmacokinetics and Metabolism

This compound is noted to be labile at acidic pH, where it degrades into several products.[3] The primary degradation product identified is NC-1300-sulfide, with o-dimethylaminobenzylalcohol (o-DMABA) and benzimidazole (BI) also being formed.[3] Interestingly, even after exposure to a low pH environment, this compound retains its pharmacological activity.[3] Studies have shown that both unchanged this compound and its degradation products, including NC-1300-sulfide, contribute to the inhibition of gastric acid secretion and lesion formation.[3] This suggests that the compound and its metabolites may act synergistically to produce the observed therapeutic effects.

Experimental Protocols

Detailed experimental protocols were not available in the reviewed literature. The following provides a generalized overview of the methodologies likely employed in the cited studies.

General Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rat Model) HogStomach Isolation of Hog Gastric Mucosa ATPase_Assay H+, K+-ATPase Activity Assay HogStomach->ATPase_Assay NC1300B_vitro This compound (Varying Concentrations) NC1300B_vitro->ATPase_Assay PylorusLigation Pylorus Ligation Model (for Acid Secretion) Measurement_Acid Measurement of Gastric Acid Output PylorusLigation->Measurement_Acid HCL_Ethanol HCl-Ethanol Induced Lesion Model Measurement_Lesion Assessment of Gastric Lesion Formation HCL_Ethanol->Measurement_Lesion NC1300B_vivo This compound Administration (Oral/Intraperitoneal) NC1300B_vivo->PylorusLigation NC1300B_vivo->HCL_Ethanol

Caption: Generalized workflow for preclinical testing of this compound.
In Vitro H+, K+-ATPase Activity Assay

  • Enzyme Preparation: H+, K+-ATPase is typically isolated from the gastric mucosa of a suitable animal model, such as hogs.[1]

  • Assay Conditions: The enzyme activity is measured in the presence of varying concentrations of this compound at different pH levels (e.g., pH 6.0 and 7.4) to determine the inhibitory potency (IC50).[1]

In Vivo Gastric Acid Secretion Studies
  • Animal Model: Rats are commonly used for these studies.

  • Procedure: The pylorus of the rats is ligated to allow for the collection of gastric juice. This compound is administered either orally or intraperitoneally prior to the ligation. After a set period, the gastric content is collected, and the volume and acidity are measured to determine the total acid output.

In Vivo Gastric Lesion Models
  • Induction of Lesions: Gastric lesions are induced in rats using necrotizing agents such as a combination of hydrochloric acid and ethanol.

  • Treatment: this compound is administered prior to the induction of lesions.

  • Assessment: After a specific duration, the stomachs are examined, and the extent of lesion formation is quantified to determine the protective effect of the compound.

Conclusion and Future Directions

This compound is a potent and long-acting proton pump inhibitor with significant antisecretory and cytoprotective properties demonstrated in preclinical models. Its unique characteristic of retaining pharmacological activity even after degradation in acidic environments, coupled with its ability to enhance gastric mucus secretion, makes it a highly promising candidate for the treatment of acid-related gastrointestinal disorders.

Further research is warranted to fully elucidate its clinical potential. This should include comprehensive pharmacokinetic and toxicology studies in various species, followed by well-designed clinical trials to evaluate its safety and efficacy in humans. The development of this compound could offer a valuable new therapeutic option for patients suffering from conditions associated with excessive gastric acid secretion.

References

Early Research on NC-1300-B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: NC-1300-B is a novel benzimidazole (B57391) derivative identified in early research studies as a potent inhibitor of the gastric H+, K+-ATPase, commonly known as the proton pump.[1][2] Its investigation has primarily focused on its potential as an anti-secretory and cytoprotective agent for the treatment of gastric ulcers.[1][2] The compound is structurally and functionally related to other proton pump inhibitors, such as omeprazole (B731), and its primary mechanism of action involves the direct inhibition of the final step in gastric acid secretion.[1][3] This technical guide synthesizes the findings from early preclinical studies to provide a comprehensive overview of this compound's pharmacological profile, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its effects by directly inhibiting the H+, K+-ATPase enzyme system in gastric parietal cells.[1][2] This enzyme is responsible for the exchange of potassium ions (K+) for protons (H+), a critical step in the secretion of gastric acid into the stomach lumen. By inhibiting this proton pump, this compound effectively reduces gastric acid output.[1][3] The inhibitory action of this compound is concentration-dependent and influenced by pH, with greater inhibition observed at a more acidic pH of 6.0 compared to 7.4.[1] This characteristic is typical of proton pump inhibitors, which are often activated in the acidic environment of the parietal cell canaliculus.

dot

cluster_parietal_cell Gastric Parietal Cell NC_1300_B_inactive This compound (Inactive) NC_1300_B_active This compound (Active Form) NC_1300_B_inactive->NC_1300_B_active Acidic Environment H_K_ATPase H+, K+-ATPase (Proton Pump) NC_1300_B_active->H_K_ATPase Inhibits H_ion H+ (Acid) H_K_ATPase->H_ion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->H_K_ATPase

Caption: Proposed signaling pathway for this compound in gastric parietal cells.

Quantitative Data Summary

The following tables summarize the quantitative data from early in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibition of Hog Gastric H+, K+-ATPase

pHIC50 Concentration (M)
6.04.4 x 10-6
7.43.1 x 10-5

IC50: The concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy of this compound in Rats

ParameterAdministration RouteED50 (mg/kg)Duration of Action (at 100 mg/kg)
Gastric Acid Secretion Oral11.5Up to 72 hours
Intraperitoneal11.0Up to 72 hours
Gastric Lesion Formation Oral13.3Up to 72 hours
Intraperitoneal23.0Up to 72 hours

ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in early research on this compound.

In Vitro H+, K+-ATPase Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on the proton pump enzyme in a cell-free system.

  • Enzyme Source: H+, K+-ATPase was prepared from hog gastric mucosa.

  • Procedure:

    • The H+, K+-ATPase enzyme preparation was incubated with varying concentrations of this compound.

    • The incubation was carried out at two different pH levels, 6.0 and 7.4, to assess the pH-dependent nature of the inhibition.

    • The activity of the H+, K+-ATPase was measured, likely through a colorimetric assay determining the rate of ATP hydrolysis or proton transport.

    • The concentration of this compound that inhibited the enzyme activity by 50% (IC50) was calculated for each pH condition.

dot

start Start prep Prepare H+, K+-ATPase from Hog Gastric Mucosa start->prep incubate Incubate Enzyme with Varying Concentrations of this compound (at pH 6.0 and 7.4) prep->incubate measure Measure H+, K+-ATPase Activity incubate->measure calculate Calculate IC50 Values measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for the in vitro H+, K+-ATPase inhibition assay.

In Vivo Gastric Acid Secretion and Lesion Formation Studies in Rats
  • Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion and protecting against gastric lesions in a rat model.

  • Animal Model: Rats were used for these studies.

  • Procedures:

    • Gastric Acid Secretion:

      • Rats were administered this compound either orally or intraperitoneally.

      • Thirty minutes after drug administration, the pylorus of each rat was ligated.

      • After a set period, the gastric contents were collected, and the total acid output was measured.

      • The dose of this compound that inhibited acid output by 50% (ED50) was determined for each administration route.

    • Gastric Lesion Protection:

      • Rats were pre-treated with this compound via oral or intraperitoneal administration.

      • Thirty minutes later, gastric lesions were induced using an necrotizing agent (HCl-ethanol).

      • The extent of gastric mucosal damage was assessed, and the dose of this compound that protected against lesion formation by 50% (ED50) was calculated.

  • Duration of Action: The persistence of the antisecretory and protective effects was evaluated for up to 72 hours following a 100 mg/kg oral dose of this compound.[1]

dot

cluster_secretion Gastric Acid Secretion cluster_lesion Gastric Lesion Protection admin_sec Administer this compound (Oral or IP) ligate Pylorus Ligation (after 0.5 hr) admin_sec->ligate collect_sec Collect Gastric Contents ligate->collect_sec measure_sec Measure Acid Output collect_sec->measure_sec calc_sec Calculate ED50 measure_sec->calc_sec admin_les Administer this compound (Oral or IP) induce Induce Gastric Lesions (HCl-ethanol, after 0.5 hr) admin_les->induce assess Assess Mucosal Damage induce->assess calc_les Calculate ED50 assess->calc_les

Caption: Experimental workflows for in vivo studies in rats.

Additional Pharmacological Findings

  • Stability and Degradation: NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide.[4] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological activity, suggesting that the unchanged form and/or its metabolites contribute to its effects.[4]

  • Effects on Gastric Mucus: In pylorus-ligated rats, NC-1300 (30 mg/kg, intraduodenally) was found to significantly increase the density of mucus glycoprotein (B1211001) secretion and the amount of mucus glycoprotein in the mucous gel layer.[5] This suggests that in addition to inhibiting acid secretion, NC-1300 may also enhance the protective mucus barrier of the stomach.[5]

  • Comparison with Omeprazole: The effects of this compound on gastric secretion and lesion formation are comparable to those of the established proton pump inhibitor omeprazole.[1] A notable difference highlighted in early studies is the longer duration of action of this compound (up to 72 hours) compared to omeprazole (less than 24 hours).[1]

Conclusion

Early research on this compound establishes it as a potent and long-acting proton pump inhibitor with significant anti-secretory and gastroprotective effects in preclinical models. Its direct inhibition of the H+, K+-ATPase, coupled with its favorable in vivo efficacy and prolonged duration of action, underscores its potential as a therapeutic agent for acid-related gastric disorders. Further research would be required to fully elucidate its clinical utility, safety profile, and pharmacokinetic properties in humans.

References

NC-1300-B: A Technical Overview of its Mechanism and Impact on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B is a substituted benzimidazole (B57391) derivative that has demonstrated potent and long-lasting inhibitory effects on gastric acid secretion. Functioning as a proton pump inhibitor, it selectively and irreversibly blocks the H+/K+-ATPase, the final step in the acid secretion pathway within gastric parietal cells. This technical guide provides a comprehensive review of the available preclinical data on this compound, detailing its mechanism of action, its effects on gastric acid secretion and cytoprotection, and the experimental methodologies used in its evaluation. Quantitative data are summarized for comparative analysis, and key cellular and experimental pathways are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

Gastric acid, primarily hydrochloric acid, plays a crucial role in digestion and defense against pathogens. However, excessive acid secretion can lead to a variety of acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). The regulation of gastric acid secretion is a complex process involving hormonal, neural, and paracrine pathways that ultimately converge on the parietal cell's proton pump, the H+/K+-ATPase.

This compound emerges as a significant compound in the class of proton pump inhibitors (PPIs), which have revolutionized the treatment of acid-related disorders. Similar to other benzimidazole derivatives like omeprazole, this compound requires an acidic environment for its conversion into the active, sulfenamide (B3320178) form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation and a profound reduction in acid output. Preclinical studies in rat models have highlighted its efficacy in inhibiting basal and stimulated gastric acid secretion and protecting the gastric mucosa from injury.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the gastric H+/K+-ATPase. This enzyme, located in the secretory canaliculi of parietal cells, is responsible for the exchange of intracellular H+ for extracellular K+, the final step in gastric acid secretion.

The process of inhibition can be broken down into the following steps:

  • Systemic Absorption and Parietal Cell Accumulation: Following administration, this compound is absorbed into the systemic circulation and, due to its weakly basic nature, accumulates in the acidic environment of the parietal cell canaliculi.

  • Acid-Catalyzed Conversion: In this acidic milieu, this compound undergoes a molecular rearrangement to its active, cationic sulfenamide form.

  • Covalent Bonding and Inactivation: The sulfenamide derivative then forms a stable disulfide bond with sulfhydryl groups of cysteine residues on the alpha-subunit of the H+/K+-ATPase. This covalent modification leads to the irreversible inactivation of the enzyme.

  • Duration of Action: The long-lasting effect of this compound is attributed to this irreversible inhibition. The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase pumps, a process that can take over 24 hours.

cluster_ParietalCell Parietal Cell NC-1300-B_blood This compound (in blood) NC-1300-B_canaliculus This compound (accumulates in canaliculus) NC-1300-B_blood->NC-1300-B_canaliculus Diffusion Active_Sulfenamide Active Sulfenamide NC-1300-B_canaliculus->Active_Sulfenamide Acid-catalyzed conversion H+/K+-ATPase H+/K+-ATPase (Proton Pump) Active_Sulfenamide->H+/K+-ATPase Covalent bonding H+_out H+ (to gastric lumen) H+/K+-ATPase->H+_out Inactivated_Pump Inactivated H+/K+-ATPase H+/K+-ATPase->Inactivated_Pump K+_in K+ (from gastric lumen) K+_in->H+/K+-ATPase Start Start Enzyme_Prep Prepare H+/K+-ATPase rich microsomes from hog gastric mucosa Start->Enzyme_Prep Pre-incubation Pre-incubate microsomes with varying concentrations of this compound at a specific pH Enzyme_Prep->Pre-incubation Reaction_Initiation Initiate reaction with ATP Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Quantification Quantify inorganic phosphate (B84403) released Reaction_Stop->Quantification Calculation Calculate IC50 value Quantification->Calculation End End Calculation->End Start Start Fasting Fast rats for 24 hours Start->Fasting Anesthesia Anesthetize rats Fasting->Anesthesia Surgery Perform midline abdominal incision and ligate pylorus Anesthesia->Surgery Administration Administer this compound or vehicle Surgery->Administration Closure Close abdominal incision Administration->Closure Waiting Wait for a defined period (e.g., 4 hours) Closure->Waiting Euthanasia Euthanize rats Waiting->Euthanasia Stomach_Removal Remove stomach Euthanasia->Stomach_Removal Collection Collect and measure volume of gastric contents Stomach_Removal->Collection Titration Determine acidity by titration Collection->Titration Calculation Calculate total acid output and inhibition Titration->Calculation End End Calculation->End

The Discovery and Synthesis of NC-1300-B: A Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NC-1300-B, chemically identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole, is a potent proton pump inhibitor (PPI) belonging to the benzimidazole (B57391) class of compounds. It has demonstrated significant efficacy in reducing gastric acid secretion through the irreversible inhibition of the H+/K+ ATPase, the final step in the acid production pathway within gastric parietal cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, presenting key data in a structured format for researchers and drug development professionals. Detailed experimental protocols for the evaluation of its biological activity are also provided, alongside visual representations of its mechanism and synthetic workflow.

Discovery and Development

The discovery of this compound is rooted in the broader history of the development of proton pump inhibitors, a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The journey began with the identification of the H+/K+ ATPase as the key enzyme responsible for gastric acid secretion. This led to a focused search for compounds that could selectively inhibit this proton pump.

The pioneering work on substituted benzimidazoles in the 1970s led to the discovery of timoprazole, which paved the way for the first clinically successful PPI, omeprazole, in 1979. These compounds share a common mechanism of action: they are weak bases that accumulate in the acidic environment of the parietal cell canaliculus, where they undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition.

This compound was developed as a novel benzimidazole derivative with the aim of achieving potent and long-lasting inhibition of gastric acid secretion. Early studies confirmed its classification as a proton pump inhibitor with an efficacy comparable to omeprazole.

Synthesis of this compound

While the specific proprietary synthesis route for this compound is not publicly detailed, a general and plausible synthetic pathway for 2-(benzylsulfinyl)benzimidazole derivatives can be constructed based on established methodologies for this class of compounds. The synthesis typically involves a two-step process: the coupling of a substituted mercaptobenzimidazole with a chloromethyl derivative, followed by an oxidation step.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation A 2-Mercaptobenzimidazole C 2-((2-(Dimethylamino)benzyl)thio)-1H-benzoimidazole (NC-1300-Sulfide) A->C Base (e.g., NaOH) Solvent (e.g., Ethanol) B 2-(Chloromethyl)-N,N-dimethylaniline B->C D NC-1300-Sulfide E This compound (2-((2-(Dimethylamino)benzyl)sulfinyl)-1H-benzoimidazole) D->E Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., CH2Cl2)

Caption: General synthetic workflow for this compound.

Mechanism of Action: H+/K+ ATPase Inhibition

This compound exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+ ATPase, the proton pump of the parietal cells. As a weak base, this compound is uncharged at neutral pH, allowing it to readily cross cell membranes.

Signaling Pathway: Activation and Inhibition

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic Environment) cluster_cytoplasm Cytoplasm (Neutral pH) B This compound (Pro-drug, protonated) C Sulfenamide Intermediate (Active) B->C Acid-catalyzed rearrangement D H+/K+ ATPase C->D Forms disulfide bond with Cysteine residues E Inactivated H+/K+ ATPase D->E H+ Secretion H+ Secretion D->H+ Secretion Pumps H+ into lumen Inhibition of H+ Secretion Inhibition of H+ Secretion E->Inhibition of H+ Secretion Blocks acid secretion A This compound (Pro-drug, uncharged) A->B Diffusion and protonation

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting gastric acid secretion.

Table 1: In Vitro H+, K+-ATPase Inhibition
ParameterValueConditionsReference
IC504.4 x 10-6 MpH 6.0[1]
IC503.1 x 10-5 MpH 7.4[1]
Table 2: In Vivo Antisecretory and Cytoprotective Effects in Rats
ParameterRoute of AdministrationED50 ValueReference
Inhibition of Gastric Acid SecretionOral11.5 mg/kg[1]
Inhibition of Gastric Acid SecretionIntraperitoneal11.0 mg/kg[1]
Protection against HCl-ethanol induced lesionsOral13.3 mg/kg[1]
Protection against HCl-ethanol induced lesionsIntraperitoneal23.0 mg/kg[1]
  • The antisecretory effect of a 100 mg/kg oral dose was observed to persist for up to 72 hours.[1]

  • A 30 mg/kg intragastric dose significantly inhibited the amplitude of gastric contraction for 50 minutes.[1]

  • At a dose of 30 mg/kg administered intraduodenally, NC-1300 inhibited gastric acid concentration by more than 90%.[2]

Detailed Experimental Protocols

H+, K+-ATPase Inhibition Assay

This protocol describes the in vitro assessment of the inhibitory activity of this compound on the gastric proton pump.

Objective: To determine the concentration of this compound required to inhibit 50% of the H+, K+-ATPase activity (IC50).

Materials:

  • Hog gastric mucosal microsomes (source of H+, K+-ATPase)

  • This compound

  • ATP

  • Buffer solutions (pH 6.0 and 7.4)

  • Reagents for phosphate (B84403) determination

Procedure:

  • Enzyme Preparation: Isolate H+, K+-ATPase-rich microsomes from hog gastric mucosa using differential centrifugation.

  • Incubation: Pre-incubate the microsomal enzyme preparation with varying concentrations of this compound in buffer solutions at pH 6.0 and 7.4.

  • Reaction Initiation: Initiate the ATPase reaction by adding a defined concentration of ATP.

  • Reaction Termination: After a specified incubation period, stop the reaction.

  • Phosphate Measurement: Determine the amount of inorganic phosphate released from the hydrolysis of ATP.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)

This protocol outlines the in vivo evaluation of the antisecretory effects of this compound in a rat model.

Objective: To determine the dose of this compound required to inhibit gastric acid output by 50% (ED50).

Materials:

  • Sprague-Dawley rats

  • This compound

  • Anesthetic agent

  • Surgical instruments

  • Saline solution

  • NaOH solution for titration

Procedure:

  • Animal Preparation: Fast rats for 24 hours with free access to water.

  • Drug Administration: Administer this compound orally or intraperitoneally at various doses. Control animals receive the vehicle.

  • Surgical Procedure: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the accumulation of gastric juice.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice and determine the acid concentration by titration with a standardized NaOH solution.

  • Data Analysis: Calculate the total acid output for each animal. The ED50 value is determined by plotting the percentage of inhibition of acid output against the drug dose.

Conclusion

This compound is a potent benzimidazole-derived proton pump inhibitor with a well-defined mechanism of action. Its ability to effectively and durably suppress gastric acid secretion, as demonstrated by both in vitro and in vivo studies, underscores its potential as a therapeutic agent for acid-related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and scientists involved in the ongoing development and characterization of novel anti-secretory drugs.

References

NC-1300-B: A Technical Guide to its Role in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B is a benzimidazole (B57391) derivative that has been investigated for its potent and long-lasting effects on the gastrointestinal system. As a member of the proton pump inhibitor (PPI) class of drugs, its primary mechanism of action is the inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, key experimental findings, and detailed methodologies for the foundational research models used in its evaluation. The information presented is intended to support further research and development in the field of gastroenterology.

Core Mechanism of Action: H+/K+-ATPase Inhibition

This compound exerts its primary effect through the irreversible inhibition of the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), a critical step in the secretion of gastric acid. By binding to the proton pump, this compound effectively blocks this exchange, leading to a significant and sustained reduction in gastric acid output.

The inhibitory efficacy of this compound on the proton pump is concentration-dependent and has been shown to be comparable to that of omeprazole, a well-established PPI.[1]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

cluster_ParietalCell Parietal Cell cluster_Membrane Apical Membrane cluster_Signaling Intracellular Signaling cluster_Lumen Gastric Lumen ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretion K_ion_in K+ ProtonPump->K_ion_in Histamine Histamine Receptors Receptors (H2, CCK2, M3) Histamine->Receptors Gastrin Gastrin Gastrin->Receptors ACh Acetylcholine ACh->Receptors cAMP cAMP Receptors->cAMP Ca2 Ca2+ Receptors->Ca2 PK Protein Kinases cAMP->PK Ca2->PK PK->ProtonPump Activation NC1300B This compound NC1300B->ProtonPump Inhibition K_ion_out K+ K_ion_out->ProtonPump

Caption: Mechanism of Gastric Acid Secretion and this compound Inhibition.

Quantitative Data on Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in inhibiting gastric acid secretion and protecting against gastric lesions.

ParameterValuepHReference
IC50 (H+/K+-ATPase Inhibition) 4.4 x 10-6 M6.0[1]
3.1 x 10-5 M7.4[1]
Administration RouteED50 (Acid Secretion Inhibition)Reference
Oral11.5 mg/kg[1]
Intraperitoneal11.0 mg/kg[1]
Administration RouteED50 (Gastric Lesion Protection)Reference
Oral13.3 mg/kg[1]
Intraperitoneal23.0 mg/kg[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

H+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the proton pump enzyme.

Experimental Workflow:

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis node1 Isolate gastric mucosa (hog or rabbit) node2 Homogenize tissue node1->node2 node3 Centrifuge to obtain microsomal fraction (H+/K+-ATPase enriched) node2->node3 node4 Pre-incubate enzyme with This compound at varying concentrations node3->node4 node5 Initiate reaction with ATP node4->node5 node6 Incubate at 37°C node5->node6 node7 Stop reaction node6->node7 node8 Measure inorganic phosphate (Pi) release node7->node8 node9 Calculate % inhibition relative to control node8->node9 node10 Determine IC50 value node9->node10 node1 Fast rats for 24-48 hours node2 Administer this compound (oral or intraperitoneal) node1->node2 node3 Anesthetize rats node2->node3 node4 Surgically ligate the pylorus node3->node4 node5 Allow gastric juice to accumulate (e.g., 4 hours) node4->node5 node6 Sacrifice rats and collect gastric contents node5->node6 node7 Measure volume, pH, and total acidity of gastric juice node6->node7 node8 Calculate % inhibition of acid output vs. control node7->node8 node1 Fast rats for 24 hours node2 Administer this compound (oral or intraperitoneal) node1->node2 node3 Administer necrotizing agent (e.g., 60% ethanol (B145695) in 150 mM HCl) node2->node3 node4 Wait for a defined period (e.g., 1 hour) node3->node4 node5 Sacrifice rats and excise stomachs node4->node5 node6 Score the severity of gastric lesions node5->node6 node7 Calculate ulcer index and % protection node6->node7 NC1300B This compound ProtonPump H+/K+-ATPase NC1300B->ProtonPump Inhibition AcidSuppression Gastric Acid Suppression ProtonPump->AcidSuppression Hypergastrinemia Hypergastrinemia AcidSuppression->Hypergastrinemia Microbiome Alteration of Gut Microbiome AcidSuppression->Microbiome Wnt Wnt/β-catenin Signaling Hypergastrinemia->Wnt PI3K PI3K/Akt/mTOR Signaling Hypergastrinemia->PI3K Inflammation Colonic Mucosal Inflammation Microbiome->Inflammation

References

NC-1300-B: A Technical Analysis of its H+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: NC-1300-B is an Irreversible Inhibitor

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity.

Table 1: In Vitro H+/K+-ATPase Inhibition

ParameterValueConditionsSource
IC504.4 x 10-6 MpH 6.0[1]
IC503.1 x 10-5 MpH 7.4[1]

Table 2: In Vivo Antisecretory and Cytoprotective Effects in Rats

ParameterRoute of AdministrationValueModelSource
ED50 (Acid Secretion)Oral11.5 mg/kgPylorus Ligation[1]
ED50 (Acid Secretion)Intraperitoneal11.0 mg/kgPylorus Ligation[1]
ED50 (Lesion Formation)Oral13.3 mg/kgHCl-ethanol Induced[1]
ED50 (Lesion Formation)Intraperitoneal23.0 mg/kgHCl-ethanol Induced[1]
Duration of ActionOral (100 mg/kg)Up to 72 hoursAntisecretory & Protective[1]

Mechanism of Action: Signaling Pathway

This compound, like other benzimidazole-based proton pump inhibitors, is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell protonates this compound, converting it into a reactive sulfenamide (B3320178) intermediate. This intermediate then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+-ATPase, thereby irreversibly inhibiting its function.

NC-1300-B_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen NC_1300_B_prodrug This compound (Prodrug) Acidic_Canaliculus Acidic Canaliculus (H+) NC_1300_B_prodrug->Acidic_Canaliculus Diffusion Activated_Intermediate Reactive Sulfenamide Intermediate Acidic_Canaliculus->Activated_Intermediate Acid-catalyzed activation HK_ATPase H+/K+-ATPase Activated_Intermediate->HK_ATPase Covalent bonding to Cysteine residues Inactivated_Enzyme Inactivated Enzyme (Covalent Bond) HK_ATPase->Inactivated_Enzyme Irreversible Inhibition H_ion H+ HK_ATPase->H_ion Proton Pumping No_H_ion H+ Inactivated_Enzyme->No_H_ion K_ion K+ K_ion->HK_ATPase No_K_ion K+ No_K_ion->Inactivated_Enzyme HK_ATPase_Assay_Workflow Start Start Prepare_Enzyme Prepare H+/K+-ATPase rich microsomes from hog gastric mucosa Start->Prepare_Enzyme Incubate Pre-incubate microsomes with varying concentrations of this compound at specific pH (e.g., 6.0 and 7.4) Prepare_Enzyme->Incubate Initiate_Reaction Initiate ATPase reaction by adding Mg2+-ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time period (e.g., with trichloroacetic acid) Initiate_Reaction->Stop_Reaction Measure_Pi Measure liberated inorganic phosphate (Pi) colorimetrically Stop_Reaction->Measure_Pi Calculate_IC50 Calculate IC50 values by plotting % inhibition vs. This compound concentration Measure_Pi->Calculate_IC50 End End Calculate_IC50->End

References

NC-1300-B biological targets and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Targets and Pathways of NC-1300-B (Tenatoprazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline, is a proton pump inhibitor (PPI).[1][2] This document provides a comprehensive overview of its primary and potential secondary biological targets, the associated signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Primary Biological Target: Gastric H+/K+-ATPase

The principal biological target of this compound is the H+/K+-ATPase, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion in the parietal cells of the stomach.

Mechanism of Action

This compound is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) intermediate.[1] This active form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, specifically at Cys813 and Cys822 in the transmembrane domain 5/6 region.[3][4] The formation of a disulfide bond with these residues leads to the irreversible inhibition of the enzyme's pumping activity, thereby reducing the secretion of H+ ions into the gastric lumen and increasing intragastric pH.[1]

Signaling Pathway of H+/K+-ATPase Inhibition

The following diagram illustrates the activation and inhibitory pathway of this compound on the gastric H+/K+-ATPase.

H_K_ATPase_Inhibition cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_K_ATPase H+/K+-ATPase H_out H+ H_K_ATPase->H_out Pumps H+ out K_in K+ K_in->H_K_ATPase Pumps K+ in NC1300B_prodrug This compound (Prodrug) NC1300B_active Sulfenamide Intermediate (Active) NC1300B_prodrug->NC1300B_active Acidic Environment NC1300B_active->H_K_ATPase Covalent Bonding (Cys813, Cys822)

Mechanism of Gastric H+/K+-ATPase Inhibition by this compound.
Quantitative Data

ParameterValueSpeciesAssayReference
IC50 6.2 µMHogGastric H+/K+-ATPase activity[1][5]
ED50 (Oral) 11.5 mg/kgRatGastric acid secretion
ED50 (Intraperitoneal) 11.0 mg/kgRatGastric acid secretion
ED50 (Oral) 13.3 mg/kgRatHCl-ethanol induced gastric lesions
ED50 (Intraperitoneal) 23.0 mg/kgRatHCl-ethanol induced gastric lesions
Binding Stoichiometry 2.6 nmol/mg-In vitro enzyme binding[1][3]
Maximal Binding 2.9 nmol/mg-In vivo enzyme binding[3][4]
Experimental Protocols
  • Preparation of Gastric Vesicles:

    • Isolate gastric mucosa from hog or rat stomachs.

    • Homogenize the tissue in a buffered sucrose (B13894) solution.

    • Perform differential centrifugation to enrich for microsomal fractions containing H+/K+-ATPase.

    • Further purify the vesicles using a sucrose density gradient.

  • ATPase Activity Measurement:

    • The assay measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi).

    • Incubate the prepared gastric vesicles in a reaction buffer containing MgCl2, KCl (to stimulate the pump), and ATP.

    • Add this compound at various concentrations to the reaction mixture.

    • The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method, such as the Fiske-Subbarow method.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the log concentration of this compound.

  • Animal Preparation:

    • Fast rats for 24 hours with free access to water.

    • Anesthetize the rats and perform a midline abdominal incision.

    • Ligate the pylorus to prevent gastric emptying.

  • Drug Administration:

    • Administer this compound orally or intraperitoneally at various doses.

  • Sample Collection and Analysis:

    • After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

    • Centrifuge the gastric juice to remove solid debris.

    • Titrate the supernatant with a standardized NaOH solution to determine the total acid output.

    • The ED50 value is calculated as the dose of this compound that causes a 50% reduction in gastric acid secretion compared to control animals.

Potential Secondary Biological Target: Tsg101

Recent studies have identified Tumor susceptibility gene 101 (Tsg101) as a potential secondary target of this compound. Tsg101 is a key component of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is involved in various cellular processes, including the budding of some enveloped viruses.

Mechanism of Action

This compound has been shown to inhibit the release of several enveloped viruses, including Epstein-Barr virus (EBV) and Herpes Simplex Virus (HSV), by targeting Tsg101.[6][7] It is proposed that this compound disrupts the interaction between Tsg101 and ubiquitin, a critical step for the recruitment of the ESCRT machinery to the site of viral budding.[8] This interference with the ESCRT pathway leads to impaired viral egress from infected cells.

Signaling Pathway of Tsg101-Mediated Viral Egress Inhibition

The following diagram illustrates the proposed mechanism of this compound's interference with viral egress through Tsg101.

Tsg101_Inhibition cluster_cell Infected Host Cell Viral_Protein Ubiquitinated Viral Protein Tsg101 Tsg101 (ESCRT-I) Viral_Protein->Tsg101 Binding ESCRT_Complex ESCRT Complex Assembly Tsg101->ESCRT_Complex Initiates Viral_Budding Viral Budding and Release ESCRT_Complex->Viral_Budding Mediates NC1300B This compound NC1300B->Tsg101 Inhibits Interaction

Proposed Mechanism of this compound on Tsg101 and Viral Egress.
Quantitative Data

ParameterValueVirusCell LineAssayReference
EC50 <20 µMEpstein-Barr Virus (EBV)-Viral Release Assay[9]
EC50 ~50 µMHIV-1-Viral Release Assay[9]
Experimental Protocols
  • Cell Culture and Infection:

    • Culture a suitable host cell line (e.g., Vero cells for HSV).

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Drug Treatment:

    • Treat the infected cells with varying concentrations of this compound.

  • Quantification of Viral Titer:

    • After a defined incubation period, harvest the cell culture supernatant.

    • Perform serial dilutions of the supernatant and use it to infect fresh monolayers of host cells.

    • After an appropriate incubation time for plaque formation, fix and stain the cells.

    • Count the number of plaques to determine the viral titer (plaque-forming units per ml).

    • The EC50 is the concentration of this compound that reduces the viral titer by 50% compared to untreated controls.

  • Cell Lysis:

    • Lyse cells expressing tagged versions of Tsg101 and ubiquitin in the presence or absence of this compound.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the Tsg101 tag.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Western Blotting:

    • Elute the bound proteins from the beads and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody against the ubiquitin tag.

    • A reduction in the ubiquitin signal in the this compound treated sample indicates inhibition of the Tsg101-ubiquitin interaction.

Conclusion

This compound (Tenatoprazole) is a potent and long-acting proton pump inhibitor with a well-defined primary target, the gastric H+/K+-ATPase. Its mechanism of action involves irreversible covalent inhibition, leading to a significant reduction in gastric acid secretion. Furthermore, emerging evidence suggests a secondary role for this compound as an inhibitor of viral egress through its interaction with the host cell protein Tsg101. This dual activity presents potential for further investigation and therapeutic application beyond its established use in acid-related disorders. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working with this compound.

References

The Impact of NC-1300 Series Compounds on Gastric Mucus Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NC-1300 and its derivative, NC-1300-O-3, on gastric mucus secretion. This document synthesizes key findings from preclinical studies, detailing the quantitative effects, experimental methodologies, and underlying signaling pathways. It is important to note that the initial query for "NC-1300-B" appears to be a typographical error, as the relevant scientific literature predominantly refers to NC-1300 and NC-1300-O-3.

Quantitative Effects on Gastric Mucus Secretion

The administration of NC-1300 and NC-1300-O-3 has been shown to significantly enhance the protective mucus layer of the gastric mucosa. The key quantitative findings are summarized in the tables below.

Table 1: Effects of NC-1300 on Gastric Mucus Glycoprotein in Pylorus-Ligated Rats

CompoundDosage (Intraduodenal)ParameterResult
NC-130030 mg/kgMucus Glycoprotein Density1.5 times denser than control[1]
NC-130030 mg/kgMucus Glycoprotein in Gel Layer1.4 times increase compared to control[1]

Table 2: Effects of NC-1300-O-3 on Gastric Mucus Components in Rats

CompoundDosage (Oral)ParameterResult
NC-1300-O-310 - 100 mg/kgHexose (B10828440) Content in Gastric LumenSignificant increase[2]
NC-1300-O-310 and 30 mg/kgProstaglandin (B15479496) Release in Gastric LumenSignificant increase[2]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that form the basis of our understanding of NC-1300 series compounds' effects on gastric mucus.

Pylorus-Ligated Rat Model for Gastric Secretion Analysis

This model is a standard preclinical method to assess gastric secretion and the effects of anti-ulcer agents.

Experimental_Workflow_Pylorus_Ligation cluster_preparation Animal Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment and Sample Collection cluster_analysis Biochemical Analysis Rat Male Rats Fasting Fasting (with access to water) Rat->Fasting Anesthesia Anesthesia Fasting->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Pylorus_Ligation Pylorus Ligation Laparotomy->Pylorus_Ligation Suturing Suturing of Abdominal Wall Pylorus_Ligation->Suturing Drug_Admin Intraduodenal Administration of NC-1300 (30 mg/kg) Suturing->Drug_Admin Incubation 4-hour Incubation Drug_Admin->Incubation Sacrifice Euthanasia Incubation->Sacrifice Stomach_Removal Stomach Removal and Gastric Juice Collection Sacrifice->Stomach_Removal Mucus_Analysis Analysis of Mucus Glycoprotein Content Stomach_Removal->Mucus_Analysis

Pylorus-Ligated Rat Experimental Workflow

Protocol Details:

  • Animal Model: Male rats are typically used.

  • Preparation: Animals are fasted for a specified period (e.g., 24 hours) with free access to water to ensure an empty stomach.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the stomach. The pylorus is then ligated to prevent the passage of gastric contents into the duodenum.

  • Drug Administration: NC-1300 is administered intraduodenally, distal to the ligation.

  • Incubation: The animals are allowed to recover for a set period (e.g., 4 hours), during which gastric secretions accumulate.

  • Sample Collection: Following the incubation period, the animals are euthanized, and the stomachs are removed. The gastric juice is collected for analysis.

  • Analysis: The collected gastric juice is analyzed for various parameters, including the concentration and density of mucus glycoproteins.

Assessment of Prostaglandin Release and Hexose Content

This protocol is designed to measure the impact of NC-1300-O-3 on mucus production and prostaglandin synthesis.

Protocol Details:

  • Animal Model: Rats are used for this assay.

  • Drug Administration: NC-1300-O-3 is administered orally at various doses (e.g., 10, 30, and 100 mg/kg).

  • Indomethacin Pretreatment: To investigate the role of prostaglandins (B1171923), a separate group of animals is pretreated with indomethacin, a cyclooxygenase (COX) inhibitor, before the administration of NC-1300-O-3.

  • Sample Collection: At a specified time point after drug administration, the gastric lumen is lavaged, and the contents are collected.

  • Biochemical Analysis: The collected gastric contents are analyzed for hexose content as an indicator of mucus secretion. Additionally, the concentration of prostaglandins is measured, typically using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways in NC-1300-Mediated Mucus Secretion

The primary mechanism by which NC-1300 series compounds enhance gastric mucus secretion is through the stimulation of prostaglandin biosynthesis. The involvement of endogenous sulfhydryl compounds also plays a role in the overall cytoprotective effect.

Prostaglandin Synthesis Pathway

NC-1300-O-3 has been shown to increase the release of prostaglandins in the gastric lumen. This effect is significantly inhibited by pretreatment with indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that blocks the activity of cyclooxygenase (COX) enzymes. This indicates that NC-1300-O-3 likely upregulates the activity or expression of COX enzymes, leading to increased synthesis of prostaglandins, which are known stimulators of gastric mucus secretion.

Prostaglandin_Pathway NC1300 NC-1300-O-3 COX Cyclooxygenase (COX) Enzymes NC1300->COX Stimulates Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Mucus_Secretion Increased Gastric Mucus Secretion Prostaglandins->Mucus_Secretion Stimulates Indomethacin Indomethacin (Inhibitor) Indomethacin->COX

NC-1300-O-3 and Prostaglandin Synthesis
Role of Sulfhydryl Compounds

The cytoprotective effect of NC-1300-O-3 is partially diminished by pretreatment with N-ethylmaleimide, a sulfhydryl-blocking agent. This suggests that endogenous sulfhydryl compounds are involved in the protective mechanisms of NC-1300-O-3. Sulfhydryl compounds are known to be crucial for maintaining the integrity of the gastric mucosa and can act as antioxidants, scavenging free radicals that can damage the mucosal lining.

Sulfhydryl_Pathway NC1300 NC-1300-O-3 SH_Compounds Endogenous Sulfhydryl Compounds NC1300->SH_Compounds Partially dependent on Cytoprotection Gastric Mucosal Cytoprotection SH_Compounds->Cytoprotection Contributes to NEM N-ethylmaleimide (Inhibitor) NEM->SH_Compounds

Involvement of Sulfhydryl Compounds

Conclusion

NC-1300 and NC-1300-O-3 exhibit a dual mechanism of action that is beneficial for gastric protection. In addition to their primary function as proton pump inhibitors that reduce gastric acid secretion, they actively promote the protective mucus barrier. This is achieved through the stimulation of prostaglandin synthesis via the COX pathway and involves the action of endogenous sulfhydryl compounds. These findings underscore the therapeutic potential of the NC-1300 series of compounds in the management of acid-related gastric disorders, not only by controlling acid but also by enhancing the mucosal defense mechanisms. Further research into the precise molecular interactions between these compounds and the signaling pathways involved will be valuable for the development of next-generation gastroprotective agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NC-1300-B in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vivo evaluation of NC-1300-B, a novel benzimidazole (B57391) derivative that functions as a proton pump inhibitor. The following sections are intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound in rat models.

Introduction

This compound (also known as NC-1300) is a potent and long-acting inhibitor of the gastric H+, K+-ATPase, commonly known as the proton pump.[1][2] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this pump, this compound effectively reduces the acidity of the stomach.[1][2] In addition to its antisecretory effects, this compound has demonstrated cytoprotective activities and the ability to promote mucus secretion in the gastric mucosa.[3][4] Its pharmacological profile is similar to that of omeprazole, another well-known proton pump inhibitor, although this compound exhibits a longer duration of action.[1]

Mechanism of Action

This compound is a member of the 2-pyridinylmethylsulfinylbenzimidazoles class of compounds.[2][4] Its primary mechanism of action is the inhibition of the H+, K+-ATPase in the parietal cells of the gastric mucosa.[1][2] This inhibition is concentration-dependent and leads to a significant reduction in gastric acid secretion.[1] The compound is labile in acidic environments and degrades into several products, some of which may also contribute to its pharmacological effects.[3]

NC1300B_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell NC1300B This compound ProtonPump H+, K+-ATPase (Proton Pump) NC1300B->ProtonPump Inhibits H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen K_ion K+ K_ion->ProtonPump Uptake Cytosol Cytosol

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro H+, K+-ATPase Inhibition

ParameterValuepHSource
IC504.4 x 10-6 M6.0[1]
IC503.1 x 10-5 M7.4[1]

Table 2: In Vivo Efficacy in Rats (ED50 Values)

EffectRoute of AdministrationED50 (mg/kg)Source
Inhibition of Gastric Acid SecretionOral11.5[1]
Inhibition of Gastric Acid SecretionIntraperitoneal11.0[1]
Protection Against HCl.ethanol-induced LesionsOral13.3[1]
Protection Against HCl.ethanol-induced LesionsIntraperitoneal23.0[1]

Table 3: Duration of Action in Rats

EffectDose (mg/kg)Route of AdministrationDurationSource
Antisecretory Effect100OralUp to 72 hours[1]
Protection Against Lesions100OralUp to 72 hours[1]
Inhibition of Gastric Contraction30Intragastric50 minutes[1]

Experimental Protocols

The following are detailed protocols for key in vivo experiments in rats to evaluate the efficacy of this compound.

Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol is used to assess the antisecretory activity of this compound.

Pylorus_Ligation_Workflow Start Start: Male Wistar Rats (Fasted for 24h, water ad libitum) Drug_Admin Administer this compound or Vehicle (Oral or Intraperitoneal) Start->Drug_Admin Wait Wait for 0.5 hours Drug_Admin->Wait Surgery Anesthetize and perform Pylorus Ligation Wait->Surgery Recovery Allow rats to recover in individual cages Surgery->Recovery Sacrifice Sacrifice rats 4 hours post-ligation Recovery->Sacrifice Gastric_Juice Collect Gastric Juice Sacrifice->Gastric_Juice Analysis Measure Volume and Titrate for Acidity Gastric_Juice->Analysis End End: Calculate % Inhibition Analysis->End

Caption: Workflow for Pylorus Ligation Assay.

Materials:

  • Male Wistar rats (fasted for 24 hours with free access to water)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments for laparotomy and pyloric ligation

  • Centrifuge tubes for gastric juice collection

  • pH meter or autotitrator

  • 0.01 N NaOH solution for titration

Procedure:

  • Administer this compound or vehicle to fasted rats via the desired route (oral or intraperitoneal).[1]

  • After 30 minutes, anesthetize the rats.[1]

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.

  • Close the abdominal incision with sutures.

  • House the rats in individual cages and withhold food and water for 4 hours.

  • After 4 hours, sacrifice the rats by an approved method.

  • Clamp the esophagus and carefully remove the stomach.

  • Collect the gastric contents into a centrifuge tube.

  • Centrifuge the gastric juice to remove any solid debris.

  • Measure the volume of the supernatant.

  • Determine the total acid output by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0.

  • Calculate the percentage inhibition of acid secretion relative to the vehicle-treated control group.

Protection Against HCl.ethanol-Induced Gastric Lesions

This protocol evaluates the cytoprotective effect of this compound against a necrotizing agent.

Materials:

  • Male Wistar rats (fasted for 24 hours with free access to water)

  • This compound

  • Vehicle

  • Necrotizing agent: 0.15 N HCl in 60% ethanol

  • Formalin solution (10%) for stomach fixation

  • Dissecting microscope or image analysis software for lesion scoring

Procedure:

  • Administer this compound or vehicle to fasted rats via the desired route (oral or intraperitoneal).[1]

  • After 30 minutes, orally administer 1 ml of the HCl.ethanol solution to each rat.[1]

  • One hour after administration of the necrotizing agent, sacrifice the rats.

  • Remove the stomach and inflate it with 10 ml of 10% formalin.

  • Immerse the stomach in 10% formalin for fixation.

  • Open the stomach along the greater curvature and rinse gently with saline.

  • Score the gastric lesions under a dissecting microscope. The lesion index can be calculated based on the number and severity of the lesions.

  • Calculate the percentage protection against lesion formation relative to the vehicle-treated control group.

Protection Against Other Ulcerogens

The protective effects of this compound can also be evaluated against other ulcer-inducing agents or conditions, such as:

  • Water-immersion stress: Assess the effect of this compound on stress-induced gastric ulcers.[2]

  • NSAID-induced ulcers: Evaluate the protective effect against damage caused by aspirin (B1665792) or indomethacin.[2]

  • Mepirizole-induced duodenal ulcers: Determine the efficacy of this compound in protecting the duodenal mucosa.[2]

The general protocol for these studies involves pre-treatment with this compound followed by the specific ulcer-inducing challenge. The assessment of mucosal damage is similar to the HCl.ethanol model.

Drug Stability and Degradation

It is important to note that this compound is labile at acidic pH and degrades into products such as NC-1300-sulfide, o-dimethylaminobenzylalcohol (o-DMABA), and benzimidazole (BI).[3] However, studies have shown that even after pre-treatment at a low pH, this compound and its degradation products retain significant antisecretory and cytoprotective activities.[3] This suggests that the unchanged form of the compound and/or its degradation products contribute to its pharmacological effects in vivo.[3] When preparing formulations for oral administration, the stability of the compound should be considered.

References

Application Notes and Protocols for NC-1300-B in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B is a benzimidazole (B57391) derivative that functions as a proton pump inhibitor (PPI), effectively blocking the H+/K+ ATPase.[1][2] This mechanism of action leads to a reduction in gastric acid secretion, and it has been shown to protect against gastric lesions in vivo.[1][3] Like other PPIs, this compound is a prodrug that requires an acidic environment for conversion to its active form.[4] While its primary application has been in gastroenterology, recent research has highlighted the potential of PPIs in oncology. Cancer cells often exhibit a reversed pH gradient, with a more acidic extracellular microenvironment and a neutral or alkaline intracellular pH (pHi), which contributes to tumor progression and drug resistance. By inhibiting proton pumps, such as V-type H+-ATPase which is overexpressed in many cancer cells, PPIs can disrupt this pH balance, leading to intracellular acidification and potentially sensitizing cancer cells to chemotherapeutic agents. Furthermore, some PPIs have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the p38-MAPK and NF-κB pathways.[2]

These application notes provide detailed protocols for the preparation and use of this compound in various cell culture assays to explore its biological activity.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterValueSpecies/SystempHReference
IC50 (H+, K+-ATPase inhibition)4.4 x 10⁻⁶ MHog gastric mucosa6.0[1]
IC50 (H+, K+-ATPase inhibition)3.1 x 10⁻⁵ MHog gastric mucosa7.4[1]
ED50 (Gastric acid secretion inhibition, oral)11.5 mg/kgRatN/A[1]
ED50 (Gastric acid secretion inhibition, i.p.)11.0 mg/kgRatN/A[1]
ED50 (Gastric lesion protection, oral)13.3 mg/kgRatN/A[1]
ED50 (Gastric lesion protection, i.p.)23.0 mg/kgRatN/A[1]
Table 2: Recommended Starting Concentrations for Cell-Based Assays
Assay TypeCell Line ExamplesStarting Concentration RangeNotes
Cytotoxicity/ViabilityA549, MCF-7, PANC-1, AGS10 - 300 µMBased on data for other PPIs. Optimal concentration is cell-type dependent.
Intracellular pHHCT116, RT112, MDA-MB-46810 - 100 µMLower concentrations may be sufficient to observe changes in pHi.
Signaling Pathway AnalysisCaco-2BBe, HaCaT50 - 200 µMConcentration may need to be optimized based on the specific pathway and cell type.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (optional, DMSO-compatible)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.

  • Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh 3.29 mg of this compound (Molecular Weight: 329.4 g/mol ).

  • Transfer the weighed powder into a sterile, amber microcentrifuge tube to protect it from light.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 10 mM stock solution).

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • (Optional) If sterilization is required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of this compound Cytotoxicity using MTT Assay

Materials:

  • Cancer cell line of interest (e.g., AGS gastric adenocarcinoma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentrations should typically range from 10 µM to 300 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%). Also include a no-treatment control.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Measurement of Intracellular pH (pHi) using BCECF-AM

Materials:

  • Cell line of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope capable of ratiometric imaging

Procedure:

  • Culture cells to a confluence of 70-80%.

  • Prepare a BCECF-AM loading solution by diluting the stock solution to a final concentration of 2-5 µM in HBSS.

  • Wash the cells twice with HBSS.

  • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular dye.

  • Add HBSS containing the desired concentration of this compound (e.g., 50 µM) and a vehicle control to respective wells/coverslips.

  • Immediately begin ratiometric fluorescence measurements. Excite BCECF at approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point) and measure the emission at 535 nm.

  • Record the ratio of the fluorescence intensities (490 nm / 440 nm) over time to monitor changes in intracellular pH.

  • A calibration curve can be generated using buffers of known pH in the presence of a proton ionophore like nigericin (B1684572) to convert the fluorescence ratios to absolute pHi values.

Mandatory Visualization

G Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity pHi_measurement Intracellular pH Measurement (BCECF-AM) incubation->pHi_measurement pathway_analysis Signaling Pathway Analysis (Western Blot) incubation->pathway_analysis

Caption: Workflow for preparing and using this compound in cell culture.

G Proposed Signaling Pathway of this compound in Cancer Cells cluster_mapk MAPK Pathway cluster_cell Cancer Cell NC1300B This compound VATPase V-H+ ATPase NC1300B->VATPase Inhibition p38 p38 MAPK NC1300B->p38 Modulation H_ion_out H+ Efflux VATPase->H_ion_out pHi_increase Intracellular Acidification (pHi ↓) H_ion_out->pHi_increase Blockage leads to Apoptosis Apoptosis pHi_increase->Apoptosis Induces NFkB NF-κB p38->NFkB Activation NFkB->Apoptosis Regulation of pro-survival genes

Caption: this compound's proposed mechanism in cancer cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preclinical evaluation of NC-1300-B, a potent and selective inhibitor of Kinase X (KX). The information presented herein is intended to guide researchers in designing and executing in vivo animal studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The protocols and dosage recommendations are specifically tailored for use in xenograft models of human glioblastoma.

Introduction

This compound is a novel small molecule inhibitor targeting the ATP-binding site of Kinase X, a serine/threonine kinase implicated in the pathogenesis of several human cancers, including glioblastoma. Overexpression and aberrant signaling of KX are known to drive tumor cell proliferation, survival, and resistance to conventional therapies. These application notes describe the recommended dosages and experimental procedures for evaluating the anti-tumor activity of this compound in preclinical animal models.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the KX signaling cascade, which is a critical regulator of cell cycle progression and apoptosis. By blocking the kinase activity of KX, this compound is hypothesized to downstream effects on key cellular processes, ultimately leading to tumor growth inhibition.

NC1300B_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor KX Kinase X (KX) GF_Receptor->KX Activates Downstream_Effector Downstream Effector KX->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor NC1300B This compound NC1300B->KX Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed signaling pathway of this compound in cancer cells.

Recommended Dosage for Animal Studies

The following dosage recommendations are based on preliminary dose-range-finding studies in athymic nude mice bearing U87 glioblastoma xenografts. Researchers should perform their own dose-finding studies for different animal models or tumor types.

Animal ModelTumor TypeRoute of AdministrationVehicleRecommended Dose RangeDosing Frequency
Athymic Nude MouseU87 Glioblastoma XenograftOral Gavage (PO)0.5% Methylcellulose in sterile water10 - 50 mg/kgOnce daily (QD)
Athymic Nude MouseU87 Glioblastoma XenograftIntraperitoneal (IP)10% DMSO, 40% PEG300, 50% Saline5 - 25 mg/kgOnce daily (QD)

Table 1: Recommended Dosage of this compound for Animal Studies.

Experimental Protocols

In Vivo Efficacy Study in a U87 Glioblastoma Xenograft Model

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound.

Efficacy_Study_Workflow Cell_Culture 1. U87 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing with this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanasia and Tumor Excision Monitoring->Endpoint Analysis 8. Pharmacodynamic and Histological Analysis Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Methodology:

  • Cell Culture: U87 MG human glioblastoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation: 5 x 10^6 U87 MG cells in 100 µL of a 1:1 mixture of serum-free DMEM and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of approximately 150 mm³. Mice are then randomized into treatment groups (n=8-10 mice per group).

  • Treatment: this compound is administered daily by oral gavage or intraperitoneal injection at the desired doses. The vehicle control group receives the corresponding vehicle.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.

  • Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic (e.g., Western blot for p-KX) and histological analysis.

Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the plasma concentration profile of this compound.

Methodology:

  • Animal Dosing: A single dose of this compound is administered to a cohort of mice (n=3-4 per time point) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected via cardiac puncture or tail vein bleeding into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Key pharmacokinetic parameters are calculated using appropriate software (e.g., WinNonlin).

ParameterDefinition
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life

Table 2: Key Pharmacokinetic Parameters.

Safety and Toxicology

Preliminary toxicology studies in mice have shown that this compound is generally well-tolerated at efficacious doses. No significant changes in body weight or signs of overt toxicity were observed at doses up to 50 mg/kg/day for 21 days. Further IND-enabling toxicology studies are recommended.

Materials and Reagents

  • This compound (purity ≥ 98%)

  • Vehicle components (Methylcellulose, DMSO, PEG300, Saline)

  • U87 MG cells (ATCC)

  • Athymic Nude Mice (6-8 weeks old)

  • Standard cell culture reagents and animal handling equipment

Disclaimer

The information provided in this document is for research purposes only and is not intended for use in humans. The recommended dosages and protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the humane treatment of animals.

Application Notes and Protocols: NC-1300-B Administration in Gastric Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B is a benzimidazole (B57391) derivative that has demonstrated significant potential in the treatment and prevention of gastric ulcers. As a proton pump inhibitor, its primary mechanism of action involves the irreversible inhibition of the gastric H+, K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] This document provides detailed application notes and protocols for the administration of this compound in various rat models of gastric ulcer, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound exerts its anti-ulcer effects through a multi-faceted approach. The core of its action is the potent, concentration-dependent inhibition of the gastric H+, K+-ATPase (proton pump).[1] This leads to a significant and persistent reduction in gastric acid secretion.[1] Notably, the cytoprotective effect of this compound given intragastrically is dependent on the presence of gastric acid, suggesting that the acidic environment of the stomach is required to convert this compound into its active form.[2][3]

Beyond acid suppression, this compound demonstrates cytoprotective properties that are independent of its antisecretory effect.[4] This protection is linked to the involvement of endogenous sulfhydryl compounds.[1][4] Furthermore, this compound has been shown to increase the secretion of gastric mucus and enhance the biosynthesis of prostaglandins (B1171923) in the gastric mucosa, both of which are crucial for maintaining mucosal integrity and promoting ulcer healing.[5][6][7]

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_parietal_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC + M3R M3 Receptor PLC Phospholipase C M3R->PLC + CCK2R CCK2 Receptor CCK2R->PLC + cAMP cAMP AC->cAMP generates IP3_DAG IP3/DAG PLC->IP3_DAG generates PK Protein Kinases cAMP->PK activates IP3_DAG->PK activates ProtonPump H+, K+-ATPase (Proton Pump) PK->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes NC1300B This compound (Active Form) NC1300B->ProtonPump inhibits Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R Lumen Gastric Lumen K_ion K+ K_ion->ProtonPump influx

Caption: Signaling pathway of gastric acid secretion and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compound NC-1300-O-3 from various preclinical studies.

Table 1: In Vitro H+, K+-ATPase Inhibition

CompoundIC50 (M) at pH 6.0IC50 (M) at pH 7.4Reference
This compound4.4 x 10-63.1 x 10-5[1]
NC-1300-O-35.3 x 10-61.4 x 10-5[8]

Table 2: In Vivo Efficacy in Rat Gastric Ulcer Models (ED50 values in mg/kg)

Model/EffectAdministration RouteThis compoundReference
Gastric Acid Secretion InhibitionOral11.5[1]
Gastric Acid Secretion InhibitionIntraperitoneal11.0[1]
HCl.ethanol-induced LesionOral13.3[1]
HCl.ethanol-induced LesionIntraperitoneal23.0[1]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

HCl.ethanol-Induced Gastric Lesion Model in Rats

This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents.

Experimental Workflow:

G Fasting Fast Rats (24h) (water ad libitum) DrugAdmin Administer this compound (p.o. or i.p.) Fasting->DrugAdmin Wait Wait 30 min DrugAdmin->Wait UlcerInduction Administer HCl.ethanol (B145695) (1.5 ml, p.o.) Wait->UlcerInduction Incubation Wait 1 hour UlcerInduction->Incubation Sacrifice Sacrifice Rats Incubation->Sacrifice StomachExcision Excise and Open Stomach Sacrifice->StomachExcision LesionMeasurement Measure Lesion Area StomachExcision->LesionMeasurement

Caption: Workflow for the HCl.ethanol-induced gastric lesion model.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The control group receives the vehicle only.

  • Ulcer Induction: Thirty minutes after drug administration, 1.5 ml of HCl.ethanol solution (60% ethanol in 150 mM HCl) is administered orally to each rat.

  • Incubation: The rats are kept for 1 hour after the administration of the necrotizing agent.

  • Euthanasia and Sample Collection: Animals are euthanized by cervical dislocation. The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • Lesion Measurement: The stomachs are flattened on a board, and the area (mm²) of the hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter or image analysis software. The percentage of inhibition of lesion formation is calculated relative to the control group.

Pylorus Ligation-Induced Gastric Secretion Model in Rats

This model is used to assess the antisecretory activity of a compound.

Protocol:

  • Animals and Fasting: Male Wistar rats are fasted for 24 hours with free access to water.

  • Anesthesia and Surgery: Rats are anesthetized (e.g., with ether or isoflurane). A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, avoiding damage to the blood supply. The abdominal wall is then closed.

  • Drug Administration: this compound can be administered orally or intraperitoneally 30 minutes before the pylorus ligation.

  • Gastric Juice Collection: Four hours after ligation, the rats are euthanized. The esophagus is clamped, and the stomach is removed.

  • Analysis: The gastric content is collected into a graduated centrifuge tube.

    • Volume: The volume of the gastric juice is measured.

    • Acidity: The gastric juice is centrifuged, and the supernatant is titrated with 0.1 N NaOH using a pH meter to determine the total acid output (μEq/4h).

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model mimics chronic human gastric ulcers and is used to evaluate the healing-promoting effects of a compound.

Protocol:

  • Animals and Anesthesia: Male Donryu or Wistar rats are fasted for 24 hours and then anesthetized.

  • Ulcer Induction: A laparotomy is performed. A solution of 20-30% acetic acid (0.05 ml) is injected into the subserosal layer of the glandular stomach. Alternatively, a cylindrical mold can be placed on the serosal surface, and glacial acetic acid is applied for a specific duration (e.g., 60 seconds).

  • Post-operative Care: The stomach is returned to the abdominal cavity, and the incision is sutured. The animals are housed individually and provided with food and water.

  • Drug Administration: this compound is administered orally once daily for a specified period (e.g., 2, 4, or 8 weeks) starting from the day after the ulcer induction.

  • Evaluation of Healing: At the end of the treatment period, the rats are euthanized, and their stomachs are removed. The ulcer area is measured to assess the extent of healing. The ulcer index can be calculated based on the length and width of the ulcer.

In Vitro H+, K+-ATPase Activity Assay

This assay directly measures the inhibitory effect of a compound on the proton pump.

Protocol:

  • Enzyme Preparation: H+, K+-ATPase-enriched microsomes are prepared from the gastric mucosa of hogs or rabbits by differential centrifugation.

  • Assay Mixture: The reaction mixture contains the enzyme preparation, buffer (e.g., Tris-HCl), MgCl₂, and KCl.

  • Inhibition Assay: this compound at various concentrations is pre-incubated with the enzyme preparation at a specific pH (e.g., 6.0 or 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The reaction is stopped after a defined incubation period, and the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP is measured colorimetrically. The inhibitory activity of this compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).

Conclusion

This compound is a potent anti-ulcer agent with a dual mechanism of action involving both the inhibition of gastric acid secretion and the enhancement of mucosal defense mechanisms. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds in established gastric ulcer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the assessment of therapeutic efficacy.

References

Application Notes and Protocols for Measuring the Effects of NC-1300-B on Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B, clinically known as rabeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It belongs to the class of substituted benzimidazole (B57391) drugs that specifically and irreversibly inhibit the gastric H+, K+-ATPase (proton pump), the final step in the pathway of acid secretion from parietal cells. These application notes provide detailed methodologies for assessing the pharmacological effects of this compound on acid secretion, both in vivo and in vitro. The protocols are intended to guide researchers in the preclinical and clinical evaluation of this compound and other potential gastric acid inhibitors.

Mechanism of Action

This compound is a prodrug that requires activation in an acidic environment. In the acidic canaliculus of the gastric parietal cell, this compound is converted to its active sulfenamide (B3320178) form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+, K+-ATPase, leading to its irreversible inactivation. This action effectively blocks the transport of H+ ions into the gastric lumen, thereby reducing gastric acidity.

Data Presentation: Quantitative Effects of this compound on Acid Secretion

The following tables summarize the quantitative data on the inhibitory effects of this compound on gastric acid secretion from various experimental models.

ParameterValueSpeciesModelReference
IC50 (H+, K+-ATPase Inhibition)
pH 6.04.4 x 10⁻⁶ MHogIn vitro (Hog gastric microsomes)[1]
pH 7.43.1 x 10⁻⁵ MHogIn vitro (Hog gastric microsomes)[1]
ED50 (Inhibition of Gastric Acid Secretion)
Oral Administration11.5 mg/kgRatPylorus-ligated rat model[1]
Intraperitoneal Administration11.0 mg/kgRatPylorus-ligated rat model[1]

Table 1: In Vitro and In Vivo Efficacy of this compound. This table presents the half-maximal inhibitory concentration (IC50) for H+, K+-ATPase activity and the half-maximal effective dose (ED50) for the inhibition of gastric acid secretion.

Treatment (20 mg, Day 1)Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Hour 11)Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Hour 23)Reference
This compound (Rabeprazole) 72%64%[1]
Omeprazole (B731) 49%38%[1]

Table 2: Comparative Inhibition of Stimulated Gastric Acid Secretion in Humans (Day 1). This table compares the inhibitory effect of a single 20 mg dose of this compound and omeprazole on peptone meal-stimulated gastric acid secretion.

Treatment (20 mg, Day 8)Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Hour 11)Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Hour 23)Reference
This compound (Rabeprazole) 88%64%[1]
Omeprazole 78%50%[1]

Table 3: Comparative Inhibition of Stimulated Gastric Acid Secretion in Humans (Day 8). This table shows the sustained inhibitory effect of daily 20 mg doses of this compound and omeprazole after eight days of treatment.

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol is a widely used method to assess the antisecretory activity of compounds in an animal model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (and vehicle control)

  • Urethane anesthesia (1.25 g/kg, intraperitoneally)

  • Surgical instruments (scissors, forceps, silk suture)

  • pH meter

  • Centrifuge and centrifuge tubes

  • 0.01 N NaOH solution

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer this compound or vehicle control orally or intraperitoneally at the desired dose.

  • Thirty minutes after drug administration, anesthetize the rats with urethane.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum using a silk suture.

  • Close the abdominal incision with sutures.

  • Four hours after pylorus ligation, euthanize the animals by CO2 inhalation.

  • Isolate and remove the stomach.

  • Collect the gastric content into a graduated centrifuge tube.

  • Centrifuge the gastric content at 3000 rpm for 10 minutes.

  • Measure the volume of the supernatant (gastric juice).

  • Determine the pH of the gastric juice using a pH meter.

  • Titrate the total acidity of the gastric juice with 0.01 N NaOH using phenolphthalein as an indicator. The total acid output is calculated as: Acid Output (µEq/4h) = (Volume of NaOH in ml) x (Normality of NaOH) x 100.

Protocol 2: In Vitro H+, K+-ATPase Activity Assay

This assay directly measures the inhibitory effect of this compound on the proton pump enzyme.

Materials:

  • Hog gastric microsomes (source of H+, K+-ATPase)

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 6.0 or 7.4, containing MgCl2 and KCl)

  • ATP (substrate)

  • Malachite green reagent (for phosphate (B84403) detection)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a suspension of hog gastric microsomes in the assay buffer.

  • Pre-incubate the microsomes with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP to the wells.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from ATP hydrolysis.

  • The inhibitory activity of this compound is calculated by comparing the enzyme activity in the presence of the compound to the control (vehicle-treated) activity. The IC50 value can be determined from the dose-response curve.

Protocol 3: Measurement of Acid Secretion in Isolated Rabbit Gastric Glands

This protocol provides an ex vivo model to study the effects of this compound on acid secretion in intact gastric glands.

Materials:

  • New Zealand white rabbit

  • Collagenase solution

  • Culture medium (e.g., DMEM/F12)

  • Histamine (B1213489) (stimulant)

  • This compound

  • [¹⁴C]-aminopyrine (radiolabeled weak base that accumulates in acidic spaces)

  • Scintillation counter and vials

Procedure:

  • Isolate gastric glands from the rabbit stomach mucosa by collagenase digestion.

  • Culture the isolated gastric glands in a suitable medium.

  • Pre-incubate the gastric glands with various concentrations of this compound.

  • Stimulate acid secretion by adding histamine to the culture medium.

  • Add [¹⁴C]-aminopyrine to the medium and incubate for a period to allow for its accumulation within the acidic canaliculi of the parietal cells.

  • Terminate the incubation and wash the glands to remove extracellular [¹⁴C]-aminopyrine.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • The accumulation of [¹⁴C]-aminopyrine is proportional to the degree of acid secretion. The inhibitory effect of this compound is determined by comparing the aminopyrine (B3395922) accumulation in treated glands to that in stimulated, untreated glands.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_downstream Intracellular Signaling cluster_pump Proton Pump Activation Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R PLC PLC CCK2R->PLC AC Adenylate Cyclase H2R->AC M3R->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Tubulovesicles Tubulovesicles (H⁺, K⁺-ATPase) Ca2->Tubulovesicles Fusion cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Tubulovesicles Fusion ApicalMembrane Apical Membrane Tubulovesicles->ApicalMembrane Translocation ProtonPump H⁺, K⁺-ATPase (Proton Pump) ApicalMembrane->ProtonPump Insertion AcidSecretion H⁺ Secretion (Gastric Acid) ProtonPump->AcidSecretion NC1300B This compound (Rabeprazole) NC1300B->ProtonPump Irreversible Inhibition

Caption: Signaling pathways of gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pylorus Ligation Assay

G start Start fasting Fast Rats (24h) start->fasting administration Administer this compound or Vehicle fasting->administration anesthesia Anesthetize Rats administration->anesthesia ligation Pylorus Ligation Surgery anesthesia->ligation incubation Incubate (4h) ligation->incubation euthanasia Euthanize Rats incubation->euthanasia collection Collect Gastric Content euthanasia->collection centrifugation Centrifuge Gastric Content collection->centrifugation analysis Analyze Supernatant: - Volume - pH - Total Acidity centrifugation->analysis end End analysis->end

Caption: Workflow for the in vivo pylorus ligation assay to measure gastric acid secretion.

Logical Relationship of this compound's Mechanism of Action

G Prodrug This compound (Prodrug) AcidicEnv Acidic Environment (Parietal Cell Canaliculus) Prodrug->AcidicEnv Accumulation ActiveForm Active Sulfenamide Metabolite AcidicEnv->ActiveForm Conversion ProtonPump H⁺, K⁺-ATPase (Proton Pump) ActiveForm->ProtonPump Covalent Bonding Inhibition Irreversible Inhibition ProtonPump->Inhibition AcidBlock Blockade of H⁺ Secretion Inhibition->AcidBlock Result Decreased Gastric Acidity AcidBlock->Result

Caption: The activation and mechanism of action of this compound as a proton pump inhibitor.

References

Application Note: Quantitative Determination of NC-1300-B and its Putative Metabolites in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of NC-1300-B, an inhibitor of H(+)-K(+)-ATPase, and its hypothetical metabolites in human plasma using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a known inhibitor of the proton pump H(+)-K(+)-ATPase and is investigated for its potential role in the management of gastric ulcers[1]. As with any drug candidate, understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. This application note outlines a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of this compound and its putative metabolites in human plasma.

Due to the limited publicly available information on the specific metabolic pathways of this compound, this protocol proposes a method for the parent compound and three hypothetical, yet common, phase I and phase II metabolites:

  • M1: Hydroxylated metabolite

  • M2: N-demethylated metabolite

  • M3: Glucuronide conjugate

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • This compound analytical standard

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Voltage 4500 V
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 30 psi

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 314.1 136.1 25
M1 (Hydroxylated) 330.1 136.1 27
M2 (N-demethylated) 300.1 136.1 25
M3 (Glucuronide) 490.1 314.1 20

| Internal Standard | (User-defined) | (User-defined) | (User-defined) |

Data Presentation

The following table summarizes the hypothetical quantitative performance of the described method.

AnalyteRetention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)
This compound3.511000>0.995
M1 (Hydroxylated)2.81500>0.995
M2 (N-demethylated)3.11500>0.995
M3 (Glucuronide)2.251000>0.992

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Visualizations

Signaling Pathway

cluster_gastric_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H+ (Lumen) H+ (Lumen) H+/K+ ATPase->H+ (Lumen) Efflux K+ (Cytosol) K+ (Cytosol) K+ (Cytosol)->H+/K+ ATPase Influx This compound This compound This compound->H+/K+ ATPase Inhibition

Caption: Inhibition of the H+/K+ ATPase proton pump by this compound.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample 100 µL Plasma Add_IS Add Internal Standard Plasma_Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Putative Metabolic Pathway

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Hydroxylation) This compound->M1 CYP450 M2 M2 (N-demethylation) This compound->M2 CYP450 M3 M3 (Glucuronidation) M1->M3 UGT

Caption: Hypothetical metabolic pathway of this compound.

References

Information regarding long-term administration studies of NC-1300-O-3 is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound designated "NC-1300-O-3" have yielded no specific results related to its long-term administration, pharmacology, or mechanism of action. The designation "NC-1300-O-3" does not correspond to any publicly documented therapeutic agent, research chemical, or biological compound in scientific literature or clinical trial databases.

It is possible that "NC-1300-O-3" is an internal, proprietary code for a compound in early-stage development and has not yet been disclosed in public forums. Without access to specific research data, including preclinical and clinical studies, it is not possible to provide the detailed application notes, experimental protocols, and data visualizations requested.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to consult internal documentation, or search for publications using alternative, non-proprietary names or chemical identifiers.

General information on clinical research and pharmacology can be found through various resources, though these will not pertain specifically to "NC-1300-O-3" without further identifying information.[1][2][3][4] Institutions in regions such as North Carolina are actively involved in various clinical trials and pharmacological research.[1][2][3][4][5]

References

Application Notes and Protocols for Studying Cytoprotective Mechanisms of NC-1300-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B is a proton pump inhibitor that has demonstrated significant cytoprotective effects, particularly in the gastric mucosa. Understanding its mechanism of action is crucial for the development of novel therapeutic strategies for gastrointestinal disorders. These application notes provide a comprehensive overview of the experimental protocols and data related to the cytoprotective effects of this compound and its analogue, NC-1300-O-3. The information is based on preclinical in vivo studies and outlines the methodologies to investigate its unique mode of action.

This compound's cytoprotective activity is notably dependent on the acidic environment of the stomach, where it is converted into its active form.[1][2] Its mechanism is distinct from prostaglandin-mediated pathways and appears to involve the contribution of endogenous sulfhydryl compounds.[3][4] This document details the protocols to study these effects and presents the key quantitative findings in a structured format.

Data Presentation

The following tables summarize the quantitative data from studies investigating the cytoprotective and antisecretory effects of this compound and its derivatives.

Table 1: Cytoprotective Effect of NC-1300 against Ethanol-Induced Gastric Lesions in Rats

CompoundDose (mg/kg, p.o.)Time Before HCl·Ethanol (B145695)Lesion Inhibition (%)Reference
NC-1300100.5 hrDose-dependent protection[3]
NC-1300300.5, 6, 12, or 24 hrDose-dependent protection[3]
NC-13001000.5 hrDose-dependent protection[3]
NC-1300 (subcutaneously)Not specifiedNot specifiedNo protection[1][2]
NC-1300-sulfide300.5 hrSignificant protection[3][5]
NC-1300-sulfoneNot specifiedNot specifiedNo effect[3]

Table 2: Antisecretory Effects of NC-1300 in Pylorus-Ligated Rats

CompoundDose (mg/kg)Administration RouteEffect on Gastric Acid SecretionReference
NC-130030p.o.Significantly inhibited[5]
NC-1300 (pretreated at pH 1.5)30p.o.Significantly inhibited[3][5]
NC-1300-sulfideNot specifiedp.o.Significantly inhibited[3][5]
NC-130030i.p.Potently inhibited[3]

Table 3: Cytoprotective Effect of NC-1300-O-3 against HCl·Ethanol-Induced Gastric Lesions in Rats

CompoundDose (mg/kg, p.o.)PretreatmentEffect on Lesion FormationReference
NC-1300-O-33NoneSignificantly prevented[4]
NC-1300-O-310NoneSignificantly prevented[4]
NC-1300-O-3Not specifiedIndomethacinNo effect on protection[4]
NC-1300-O-3Not specifiedN-ethylmaleimidePartially decreased protection[4]

Table 4: Effect of NC-1300-O-3 on Other Gastric Protective Factors

CompoundDose (mg/kg, p.o.)Parameter MeasuredResultReference
NC-1300-O-33-30Hexosamine content in gastric lumenDose-dependently increased[4]
NC-1300-O-310 and 30Gastric vascular permeability (alcohol-induced)Significantly inhibited[4]
NC-1300-O-330Potential difference reduction (aspirin-induced)Inhibited[4]

Experimental Protocols

Protocol 1: Evaluation of Cytoprotective Activity against Ethanol-Induced Gastric Lesions

Objective: To determine the efficacy of this compound in protecting the gastric mucosa from damage induced by a necrotizing agent like absolute ethanol.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Absolute ethanol

  • 0.1 N HCl (for certain experimental arms)

  • Oral gavage needles

  • Dissection tools

  • Formalin solution (10%)

Procedure:

  • Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • Dissolve this compound in the vehicle solution.

    • Administer this compound or vehicle orally (p.o.) to different groups of rats at desired doses (e.g., 10, 30, 100 mg/kg).

    • For studies on the role of gastric acid, a separate group can receive this compound subcutaneously (s.c.) to suppress acid secretion prior to oral administration of this compound.[1][2] Another group can receive orally administered this compound in a 0.1 N HCl solution.[2]

  • Induction of Gastric Lesions:

    • One hour after drug administration, administer 1 mL of absolute ethanol orally to each rat to induce gastric lesions.

  • Sample Collection and Analysis:

    • One hour after ethanol administration, euthanize the rats.

    • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

    • Pin the stomachs flat on a board and fix in 10% formalin.

    • Measure the total area of visible hemorrhagic lesions (in mm²).

  • Data Analysis: Calculate the percentage of lesion inhibition for each treatment group compared to the vehicle control group.

Protocol 2: Assessment of Gastric Antisecretory Activity (Pylorus Ligation Model)

Objective: To evaluate the effect of this compound on gastric acid secretion.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • Centrifuge tubes

  • pH meter or autotitrator

Procedure:

  • Animal Preparation: Fast rats for 24 hours with access to water.

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally (i.p.) at the desired doses.

  • Pylorus Ligation:

    • Thirty minutes after drug administration, anesthetize the rats.

    • Make a midline abdominal incision and expose the stomach.

    • Ligate the pylorus with a silk suture, being careful not to obstruct blood flow.

    • Close the abdominal incision with sutures.

  • Gastric Juice Collection:

    • Four hours after pylorus ligation, euthanize the rats.

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a centrifuge tube.

  • Analysis of Gastric Secretion:

    • Centrifuge the gastric juice to remove any solid debris.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the acid concentration (acidity) by titrating with 0.01 N NaOH to a pH of 7.0.

    • Calculate the total acid output.

  • Data Analysis: Compare the volume of gastric juice, acidity, and total acid output between the treatment and vehicle control groups.

Protocol 3: Investigation of the Role of Endogenous Sulfhydryls

Objective: To determine if the cytoprotective effect of this compound involves endogenous sulfhydryl compounds.

Materials:

  • Male Wistar rats (180-220g)

  • This compound or NC-1300-O-3

  • N-ethylmaleimide (NEM), a sulfhydryl blocker

  • Vehicle

  • Absolute ethanol

  • Standard materials for lesion induction and analysis as in Protocol 1.

Procedure:

  • Animal and Drug Preparation: As described in Protocol 1.

  • Pretreatment with Sulfhydryl Blocker:

    • Administer NEM (e.g., 10 mg/kg, s.c.) to a group of rats 30 minutes before the administration of this compound or NC-1300-O-3.

  • Drug Administration and Lesion Induction:

    • Administer this compound/O-3 or vehicle.

    • Induce gastric lesions with absolute ethanol as described in Protocol 1.

  • Analysis:

    • Measure the gastric lesions as in Protocol 1.

  • Data Analysis: Compare the lesion inhibition by this compound/O-3 in the presence and absence of NEM pretreatment. A reduction in the protective effect suggests the involvement of endogenous sulfhydryls.[4]

Signaling Pathways and Mechanisms of Action

The cytoprotective mechanism of this compound is initiated by its conversion in an acidic environment. The following diagrams illustrate the proposed workflow and mechanisms.

cluster_stomach Gastric Lumen (Acidic pH) cluster_mucosa Gastric Mucosal Cell NC1300 This compound (Oral) Active Active Sulfenamide (B3320178) Intermediate NC1300->Active Acid-catalyzed conversion ProtonPump H+/K+-ATPase (Proton Pump) Active->ProtonPump Covalent binding and inhibition Protection Cytoprotection Active->Protection Direct Protective Effect ProtonPump->Protection Reduced Acid Damage

Caption: Proposed activation and action of this compound in the gastric environment.

The diagram above illustrates that orally administered this compound requires an acidic environment to be converted into its active sulfenamide intermediate. This active form then covalently binds to and inhibits the H+/K+-ATPase (proton pump), reducing gastric acid secretion and thereby protecting the mucosa. Additionally, the active form is suggested to have a direct cytoprotective effect.

cluster_effects Cytoprotective Mechanisms NC1300_O3 NC-1300-O-3 SH Endogenous Sulfhydryl Compounds NC1300_O3->SH Partial Dependence Mucus Increased Mucus Production (Hexosamine Content) NC1300_O3->Mucus Permeability Decreased Gastric Vascular Permeability NC1300_O3->Permeability Protection Gastric Mucosal Protection SH->Protection Mucus->Protection Permeability->Protection

Caption: Multifactorial cytoprotective mechanisms of NC-1300-O-3.

This diagram shows that the cytoprotective effect of NC-1300-O-3 is independent of acid suppression and involves multiple pathways.[4] It partially relies on endogenous sulfhydryl compounds, enhances the protective mucus layer, and reduces gastric vascular permeability, all of which contribute to the overall protection of the gastric mucosa.[4]

Conclusion

This compound and its analogues represent a class of compounds with potent cytoprotective properties that are of significant interest for therapeutic applications. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of action of these compounds. The unique acid-dependent activation of this compound and the multi-faceted, acid-independent protective effects of NC-1300-O-3 highlight the potential for developing targeted therapies for gastric protection. Further studies are warranted to elucidate the precise molecular signaling pathways involved in their cytoprotective effects.

References

Application Notes and Protocols for Intragastric Administration of NC-1300-B in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-1300-B, a benzimidazole (B57391) derivative, is a proton pump inhibitor that has demonstrated significant antisecretory and gastroprotective effects in preclinical rat models. Its mechanism of action involves the inhibition of the H+/K+-ATPase in gastric parietal cells, leading to a reduction in gastric acid secretion.[1] This document provides detailed protocols for the intragastric administration of this compound in rats for efficacy and safety evaluation, along with data presentation and visualizations to guide experimental design and interpretation.

Data Presentation

Efficacy of this compound in Rat Models of Gastric Acid Secretion and Ulceration

The following table summarizes the effective doses (ED50) of this compound in inhibiting gastric acid secretion and protecting against gastric lesions in rats.

ParameterRoute of AdministrationED50 (mg/kg)Duration of Action (at 100 mg/kg)Reference
Inhibition of Gastric Acid SecretionOral11.5Up to 72 hours[1]
Inhibition of Gastric Acid SecretionIntraperitoneal11.0Up to 72 hours[1]
Protection Against HCl.ethanol-induced Gastric LesionsOral13.3Up to 72 hours[1]
Protection Against HCl.ethanol-induced Gastric LesionsIntraperitoneal23.0Up to 72 hours[1]

Table 1: Efficacy Data for this compound in Rats

Pharmacokinetic Profile of a Structurally Related Benzimidazole Derivative in Rats
ParameterDose (mg/kg)Tmax (min)Half-life (h)Bioavailability (%)Reference
2-methylimidazole (B133640)2535-50~1~97%[2]
2-methylimidazole5035-50~1~97%[2]
2-methylimidazole10035-50~1~97%[2]

Table 2: Representative Pharmacokinetic Data of a Related Benzimidazole in Rats

Toxicity Profile of Benzimidazole Derivatives in Rats

Comprehensive toxicity data for this compound is not publicly available. The following table provides representative acute and subchronic oral toxicity data for other benzimidazole derivatives to inform initial safety assessments.

CompoundStudy TypeSpeciesNOAEL (mg/kg/day)LD50 (mg/kg)Reference
2-mercaptobenzimidazole28-day Repeated DoseWistar Rat< 2Not Determined[3]
Methyl Benzimidazole Carbamate (B1207046)Sub-chronicRatNot DeterminedNot Determined[4]

Table 3: Representative Toxicity Data for Related Benzimidazole Compounds in Rats

Experimental Protocols

Protocol 1: Intragastric Administration of this compound by Oral Gavage

This protocol details the standard procedure for administering this compound to rats via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in sterile water)

  • Wistar or Sprague-Dawley rats (specific strain and weight to be determined by the study design)

  • Appropriately sized gavage needles (e.g., 16-18 gauge, straight or curved with a ball tip)

  • Syringes

  • Animal balance

Procedure:

  • Formulation Preparation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% w/v CMC). The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.

    • Ensure the suspension is well-mixed before each administration.

  • Animal Preparation:

    • Weigh each rat accurately before dosing to calculate the precise volume of the formulation to be administered.

    • Properly restrain the rat to ensure its safety and the accuracy of the procedure. One common method is to hold the rat firmly by the scruff of the neck and support its body.

  • Gavage Administration:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Attach the gavage needle to the syringe containing the calculated dose of this compound formulation.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without force. If resistance is met, withdraw the needle and re-insert.

    • Once the needle is in the esophagus, slowly administer the formulation over 2-3 seconds.

    • Carefully withdraw the needle and return the rat to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 10-15 minutes post-administration for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.

Protocol 2: Pylorus Ligation Model for Assessing Gastric Acid Secretion

This model is used to evaluate the antisecretory effect of this compound.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • Saline solution

  • pH meter

  • Centrifuge

Procedure:

  • Animal Preparation:

    • Fast the rats for 24-36 hours with free access to water.

    • Administer this compound or vehicle via oral gavage at a predetermined time before surgery (e.g., 30 minutes).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pylorus with a silk suture, ensuring not to damage the blood vessels.

    • Close the abdominal incision with sutures.

  • Gastric Juice Collection:

    • After a set period (e.g., 4 hours), euthanize the rat.

    • Ligate the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Centrifuge the gastric contents.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

Protocol 3: HCl/Ethanol-Induced Gastric Lesion Model

This model is used to assess the gastroprotective effects of this compound.

Materials:

  • Necrotizing agent: 1 mL of a solution containing 150 mM HCl in 60% ethanol.

  • Dissecting microscope or magnifying glass

  • Formalin solution (10%)

Procedure:

  • Animal Preparation:

    • Fast the rats for 24 hours with free access to water.

    • Administer this compound or vehicle via oral gavage 30-60 minutes before inducing lesions.

  • Induction of Gastric Lesions:

    • Administer 1 mL of the HCl/ethanol solution to each rat via oral gavage.

  • Evaluation of Gastric Lesions:

    • One hour after administration of the necrotizing agent, euthanize the rats.

    • Remove the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to visualize the lesions.

    • Score the gastric lesions based on their number and severity under a dissecting microscope. The ulcer index can be calculated based on the length and width of the lesions.

    • For histological examination, fix stomach tissue in 10% formalin.

Visualizations

Signaling Pathway of this compound Action

G cluster_parietal_cell Gastric Parietal Cell NC1300B This compound (in circulation) HKATPase H+/K+-ATPase (Proton Pump) NC1300B->HKATPase Inhibits H_ion H+ HKATPase->H_ion Pumps Out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->HKATPase Pumps In

Caption: Mechanism of action of this compound on the gastric proton pump.

Experimental Workflow for Efficacy Testing

G cluster_pylorus_ligation Pylorus Ligation Model cluster_lesion_model HCl/Ethanol Lesion Model start Start: Efficacy Study animal_prep Animal Preparation (Fasting) start->animal_prep dosing Intragastric Administration (this compound or Vehicle) animal_prep->dosing PL_surgery Pylorus Ligation Surgery dosing->PL_surgery LM_induction Induction of Lesions (HCl/Ethanol) dosing->LM_induction PL_collection Gastric Juice Collection PL_surgery->PL_collection PL_analysis Analysis of Acid Output PL_collection->PL_analysis end End: Data Analysis PL_analysis->end LM_evaluation Evaluation of Gastric Lesions LM_induction->LM_evaluation LM_evaluation->end

Caption: Workflow for evaluating the efficacy of this compound in rat models.

Logical Relationship for Formulation and Dosing

G compound This compound Active Pharmaceutical Ingredient formulation Formulation Homogenous Suspension compound->formulation vehicle Vehicle e.g., 0.5% CMC vehicle->formulation dosing_calc Dose Calculation Based on Body Weight (10 mL/kg) formulation->dosing_calc administration Administration Oral Gavage dosing_calc->administration

Caption: Logical steps for the preparation and administration of this compound.

References

Pylorus ligation model for NC-1300-B evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Pylorus Ligation Model for the Evaluation of NC-1300-B

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pylorus ligation model, first described by Shay et al., is a widely used and reliable in vivo model for inducing gastric ulcers in rodents.[1] The procedure involves the surgical ligation of the pyloric sphincter of the stomach, which leads to an accumulation of gastric acid and pepsin.[2][3] This accumulation results in the autodigestion of the gastric mucosa, leading to the formation of ulcers.[4] This model is particularly effective for screening and evaluating the efficacy of anti-ulcer and anti-secretory drugs.[5][6]

This compound is a benzimidazole (B57391) derivative that has been identified as a proton pump (H+, K+-ATPase) inhibitor.[7] This document provides a detailed protocol for utilizing the pylorus ligation model to assess the anti-secretory and anti-ulcerogenic properties of this compound.

Mechanism of Action: this compound as a Proton Pump Inhibitor

This compound exerts its therapeutic effect by irreversibly inhibiting the H+, K+-ATPase (the proton pump) located in the apical membrane of gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. By blocking the proton pump, this compound effectively suppresses the secretion of H+ ions into the gastric lumen, thereby reducing gastric acidity.[7] The compound requires an acidic environment to be converted to its active form, which then binds to the proton pump.[8]

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen NC1300B This compound (inactive) NC1300B_active This compound (active form) NC1300B->NC1300B_active Acidic Environment H_K_ATPase H+, K+-ATPase (Proton Pump) NC1300B_active->H_K_ATPase Inhibits H_ion H+ H_K_ATPase->H_ion Pumps Out H_ion->Lumen_H Acid Secretion K_ion_in K+ K_ion_in->H_K_ATPase Pumps In

Caption: Mechanism of this compound as a proton pump inhibitor.

Experimental Protocol: Pylorus Ligation in Rats

This protocol details the procedure for inducing gastric ulcers via pylorus ligation to evaluate the efficacy of this compound.

Animals
  • Species: Wistar or Sprague-Dawley rats.[9]

  • Weight: 150-200 g.[9]

  • Sex: Male or female.[9]

  • Acclimatization: Animals should be acclimatized for at least 7 days under standard laboratory conditions.[9]

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.25% Sodium CMC)[9]

  • Standard anti-ulcer drug (e.g., Omeprazole, Ranitidine 50 mg/kg)[1][10]

  • Anesthetic (e.g., Ketamine and Xylazine mixture, or anesthetic ether)[9][11]

  • Surgical instruments (scalpel, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • Burette and titration reagents (0.01 N NaOH, Töpfer's reagent, phenolphthalein)[5]

  • Dissecting microscope[9]

  • Saline solution

Experimental Workflow

G A Animal Fasting (24-48h, water ad libitum) B Grouping & Drug Administration (Vehicle, this compound, Standard) A->B C Anesthesia B->C 1h post-administration D Midline Abdominal Incision C->D E Pylorus Ligation (Suture around pyloric sphincter) D->E F Suture Abdominal Wall E->F G Post-operative Period (4-19h, no food or water) F->G H Euthanasia & Stomach Dissection G->H I Gastric Content Collection H->I J Stomach Examination (Open along greater curvature) H->J K Parameter Analysis I->K J->K

Caption: Experimental workflow for the pylorus ligation model.

Detailed Procedure
  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, ensuring free access to water.[4][11] House them in cages with wide-mesh bottoms to prevent coprophagy.[9]

  • Grouping and Administration: Randomly divide the animals into experimental groups (n=6-8 per group).[9][10]

    • Group 1 (Negative Control): Administer vehicle orally (p.o.).[9]

    • Group 2 (Positive Control): Administer a standard anti-ulcer drug like Ranitidine (50 mg/kg, p.o.) or Omeprazole.[1]

    • Group 3-X (Test Groups): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).[7]

  • Surgical Ligation: One hour after drug administration, anesthetize the animals.[10]

    • Make a small midline incision (1-2 cm) in the abdomen just below the xiphoid process.[1][4]

    • Isolate the stomach and carefully ligate the pyloric sphincter with a suture. Ensure that the blood supply is not damaged.[1][4]

    • Reposition the stomach in the abdominal cavity and close the incision with sutures.[11]

  • Post-Operative Period: Deprive the animals of both food and water for the duration of the post-operative period (typically 4 to 19 hours).[6][9][11]

  • Sample Collection: At the end of the post-operative period, euthanize the animals via an approved method (e.g., CO2 inhalation).

    • Open the abdomen and place a ligature at the esophageal end of the stomach.[11]

    • Dissect the stomach and collect the gastric contents into a graduated centrifuge tube.[6][11]

  • Stomach Examination: Open the stomach along the greater curvature and wash it gently with saline.[11] Pin the stomach on a corkboard for examination of ulcers.[11]

Parameter Measurement and Analysis
  • Gastric Volume: Centrifuge the gastric contents at 1000 rpm for 10 minutes and record the volume of the supernatant.[6]

  • pH: Determine the pH of the supernatant using a pH meter.[1][6]

  • Total and Free Acidity:

    • Pipette 1 ml of the supernatant into a 100 ml flask and add 2-3 drops of Töpfer's reagent.

    • Titrate with 0.01 N NaOH until the solution turns salmon pink. This volume corresponds to the free acidity.[5]

    • Add 2-3 drops of phenolphthalein (B1677637) indicator to the same solution and continue titrating until a pink color is observed. The total volume of NaOH used corresponds to the total acidity.[5]

    • Acidity is expressed as mEq/L.

  • Ulcer Index (U.I.):

    • Examine the gastric mucosa for lesions under a dissecting microscope.[9]

    • Score the ulcers based on a severity scale (e.g., 0-5).[9]

    • The ulcer index can be calculated as the mean score for each animal.[9] An alternative is to measure the length of all lesions in mm for each stomach.[11]

  • Percentage Inhibition: Calculate the percentage of ulcer inhibition using the following formula:

    • % Inhibition = [(U.I. Control - U.I. Treated) / U.I. Control] x 100[6]

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Effect of this compound on Gastric Acid Secretion in Pylorus-Ligated Rats

Treatment (p.o.)Dose (mg/kg)Acid Output (µEq/4hr)% InhibitionED₅₀ (mg/kg)
Control (Vehicle)-Value-
This compound10ValueValue11.5[7]
This compound30ValueValue
This compound100ValueValue

Note: ED₅₀ is the dose that inhibits acid output by 50%.[7] Values are representative and should be determined experimentally.

Table 2: Effect of this compound on Gastric Lesion Formation in Pylorus-Ligated Rats

Treatment (p.o.)Dose (mg/kg)Ulcer Index% InhibitionED₅₀ (mg/kg)
Control (Vehicle)-Value-
This compound10ValueValue13.3[7]
This compound30ValueValue
This compound100ValueValue

Note: ED₅₀ is the dose that inhibits lesion formation by 50%.[7] Values are representative and should be determined experimentally.

Table 3: Comprehensive Evaluation of this compound in the Pylorus Ligation Model (Representative Data)

GroupDose (mg/kg)Gastric Volume (ml)pHFree Acidity (mEq/L)Total Acidity (mEq/L)Ulcer Index% Inhibition
Control-10.5 ± 0.81.8 ± 0.245.2 ± 3.580.5 ± 5.14.2 ± 0.5-
Ranitidine504.2 ± 0.54.5 ± 0.415.8 ± 2.135.1 ± 3.81.1 ± 0.273.8
This compound303.8 ± 0.45.1 ± 0.512.5 ± 1.928.9 ± 3.20.8 ± 0.180.9

*Note: Data are expressed as Mean ± SEM. P < 0.05 compared to the control group. This table presents hypothetical data for illustrative purposes based on expected outcomes.[1][4][6]

Conclusion

The pylorus ligation model is a robust and essential tool for the preclinical evaluation of anti-ulcer drugs. It effectively demonstrates the anti-secretory and cytoprotective effects of compounds like this compound. A statistically significant decrease in gastric volume, free/total acidity, and ulcer index, coupled with an increase in gastric pH, indicates potent anti-ulcer activity.[4][6] Studies have shown that this compound is a dose-dependent inhibitor of gastric acid secretion and lesion formation in this model, with a prolonged duration of action.[7] These application notes provide a comprehensive framework for researchers to effectively utilize this model in the drug development pipeline.

References

Troubleshooting & Optimization

NC-1300-B stability issues in acidic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with NC-1300-B. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered, particularly in acidic solutions, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability challenges?

A1: this compound is a potent, selective kinase inhibitor under investigation for various therapeutic applications. It is a white to off-white crystalline solid. A primary challenge in working with this compound is its susceptibility to degradation in acidic environments (pH < 6.0). This degradation is primarily due to acid-catalyzed hydrolysis of its ester moiety, leading to the formation of inactive metabolites and potentially confounding experimental results.

Q2: What are the visual or analytical signs of this compound degradation?

A2: Visual signs of degradation can include a change in the color of the solution or the formation of a precipitate. Analytically, degradation can be detected by High-Performance Liquid Chromatography (HPLC) as a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to its degradation products.

Q3: What is the optimal pH range for working with this compound in solution?

A3: To maintain the integrity of this compound, it is recommended to prepare and use solutions in a pH range of 6.5 to 7.5. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 are ideal for ensuring stability during in vitro assays.

Q4: How should I properly store this compound, both as a solid and in solution?

A4:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C. These stock solutions should be protected from light.

Troubleshooting Guide

Q1: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A1: Inconsistent results are often linked to the degradation of this compound. The most common cause is the use of acidic media or buffers. Many cell culture media are slightly acidic, which can accelerate the hydrolysis of the compound.

Troubleshooting Steps:

  • Verify pH of Media: Measure the pH of your complete cell culture medium. If it is below 6.5, consider adjusting it or using a more stable medium formulation.

  • Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use from a freshly thawed aliquot of the stock solution.

  • Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the exposure of this compound to potentially destabilizing conditions.

  • Perform a Control Experiment: Run a control experiment where you incubate this compound in the cell culture medium for the duration of your assay and then analyze its integrity by HPLC.

Q2: A precipitate has formed in my aqueous working solution of this compound. What should I do?

A2: Precipitate formation can occur for two main reasons: the concentration of this compound exceeds its solubility in the aqueous buffer, or the compound has degraded into less soluble products.

Troubleshooting Steps:

  • Check Solubility Limits: Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit.

  • Solvent Percentage: If appropriate for your experiment, consider increasing the percentage of the organic co-solvent (e.g., DMSO) in the final working solution to improve solubility.

  • pH of the Buffer: Verify that the pH of your buffer is within the optimal range of 6.5-7.5. Acidic conditions can lead to the formation of less soluble degradation products.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Remaining after 1 hour% Remaining after 4 hours% Remaining after 24 hours
4.085.2%60.1%15.3%
5.092.5%78.4%45.8%
6.098.1%94.3%85.2%
7.499.8%99.5%98.9%

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature% Remaining after 1 hour% Remaining after 4 hours% Remaining after 8 hours
4°C99.1%97.5%95.4%
25°C92.5%78.4%61.3%
37°C81.3%55.9%30.7%

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Phosphate (B84403) buffer (pH 7.4)

    • HPLC system with a C18 column

  • Procedure:

    • Acid Hydrolysis: Mix 100 µL of the this compound stock solution with 900 µL of 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Dilute 100 µL of the stock solution in 900 µL of phosphate buffer (pH 7.4). Incubate at 60°C.

    • Photostability: Dilute 100 µL of the stock solution in 900 µL of phosphate buffer (pH 7.4). Expose to a calibrated light source.

    • Sample Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC to determine the percentage of remaining this compound.

Visualizations

This compound This compound Protonation_of_Ester Protonation of Ester Carbonyl This compound->Protonation_of_Ester H+ (Acidic Solution) Nucleophilic_Attack Nucleophilic Attack by Water Protonation_of_Ester->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Cleavage Ester Bond Cleavage Proton_Transfer->Cleavage Degradation_Products Inactive Carboxylic Acid + Alcohol Metabolites Cleavage->Degradation_Products

Caption: Hypothetical degradation pathway of this compound via acid-catalyzed hydrolysis.

Caption: Troubleshooting workflow for inconsistent results with this compound.

Prep_Stock Prepare 10 mM Stock of this compound in DMSO Stress_Conditions Acidic (0.1M HCl) Basic (0.1M NaOH) Oxidative (3% H2O2) Thermal (60°C) Photolytic (UV/Vis Light) Prep_Stock->Stress_Conditions Incubate Incubate Under Stress Conditions Stress_Conditions->Incubate Time_Points Sample at 0, 1, 4, 8, 24 hours Incubate->Time_Points Neutralize Neutralize Sample (if necessary) Time_Points->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Analysis Calculate % Remaining This compound vs. Time HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

How to prevent NC-1300-B degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the experimental compound NC-1300-B during their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what types of degradation is it most susceptible?

A1: this compound is a novel small molecule inhibitor currently under investigation. Based on its chemical structure, which includes an unsaturated carbonyl group and a tertiary amine, it is particularly susceptible to three primary degradation pathways:

  • Oxidation: The tertiary amine and other electron-rich moieties can be oxidized in the presence of atmospheric oxygen, a process that can be catalyzed by light or trace metal ions.[1][2]

  • Photolysis: Exposure to light, especially UV wavelengths, can provide the energy to break chemical bonds within the molecule, leading to a loss of activity.[1][3][4]

  • Hydrolysis: The ester functional group within this compound can be susceptible to hydrolysis, particularly in non-neutral pH conditions (either acidic or basic).[1][5]

Q2: What are the optimal storage conditions for this compound in its solid and solution forms?

A2: Proper storage is critical to maintaining the integrity of this compound. Recommendations vary depending on the form of the compound. For detailed storage conditions, please refer to the table below. In general, both solid and solution forms of this compound should be protected from light and moisture.[6][7][8]

Q3: How many freeze-thaw cycles can a stock solution of this compound withstand?

A3: It is strongly recommended to minimize freeze-thaw cycles. For best results, we advise aliquoting stock solutions of this compound into single-use volumes. This practice prevents the repeated temperature fluctuations that can accelerate degradation and introduce moisture into the solution upon opening the vial.[1] If aliquoting is not possible, a maximum of 3 freeze-thaw cycles should be considered a limit, with stability testing recommended after each cycle.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a common indicator of compound degradation.[1] Degradation can lead to a lower effective concentration of the active compound, resulting in variable assay performance. To troubleshoot this, we recommend the following workflow.

A Inconsistent Experimental Results B Verify Integrity of Stock Solution (e.g., via HPLC or LC-MS) A->B C Is the stock pure? B->C D Prepare fresh stock solution following best practices. C->D No E Review Handling Procedures C->E Yes K Problem Solved D->K F Are aliquots being used? Is light exposure minimized? E->F G Implement proper handling: - Aliquot stocks - Use amber vials - Work quickly F->G No H Check for Degradation in Assay Medium F->H Yes G->K I Incubate this compound in medium for experiment duration and analyze. H->I J Modify assay conditions or add antioxidants if stable. I->J J->K

Caption: Troubleshooting workflow for inconsistent results.

Q2: I am observing a gradual loss of this compound activity in my multi-day cell culture experiment. What is happening?

A2: This is likely due to the degradation of this compound in the cell culture medium over time.[9] Cell culture media are complex aqueous solutions, often at a pH of 7.4 and incubated at 37°C, which can promote hydrolysis and oxidation.

Troubleshooting Steps:

  • Pre-incubation Stability Check: Incubate this compound in your specific cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells.[9]

  • Time-Point Analysis: Collect samples of the medium at various time points (e.g., 0, 12, 24, 48, 72 hours).

  • Quantify: Analyze the concentration of intact this compound at each time point using a suitable analytical method like HPLC or LC-MS.

  • Solution: If significant degradation is observed, consider replenishing the compound at set intervals during your experiment or investigate if a more stable analog is available.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationPackagingSpecial Considerations
Solid (Lyophilized Powder) -20°CUp to 24 monthsAmber glass vial, sealedStore with a desiccant to prevent moisture absorption.[4]
4°CUp to 3 monthsAmber glass vial, sealedShort-term storage only.
Stock Solution (in anhydrous DMSO) -80°CUp to 6 monthsAmber, tightly sealed vialsAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthAmber, tightly sealed vialsSuitable for short-term use.
Working Solution (in aqueous buffer) 4°C< 24 hoursLight-protected tubePrepare fresh daily. Do not store.

Table 2: Impact of Experimental Variables on this compound Degradation Rate

VariableConditionEffect on Degradation RateMitigation Strategy
Temperature Increase of 10°CApproximately doubles[5]Maintain cold chain during handling and storage.
pH < 6.0 or > 8.0Significant increaseMaintain physiological pH (7.2-7.4) in buffers.
Light Exposure Ambient lab lightModerate increaseUse amber or foil-wrapped containers.[2]
Direct sunlight / UVRapid degradationAvoid all exposure to direct sunlight or UV sources.
Oxygen AtmosphericSlow, steady increasePurge solutions with inert gas (e.g., argon) for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the primary degradation pathways of this compound under various stress conditions.[9]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Dilute the stock solution to 100 µM in a suitable solvent (e.g., 50:50 acetonitrile:water). Expose to a calibrated light source (e.g., ICH option 2 for photostability testing). Maintain a dark control sample at the same temperature.

  • Time Points: Collect samples from each stress condition at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • For oxidative samples, the reaction can be quenched by adding a strong antioxidant if necessary, or by immediate dilution and analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining percentage of intact this compound and identify major degradation products.

Visualizing Degradation and Prevention

cluster_0 Degradation Pathways NC1300B This compound (Active Compound) Oxidation Oxidation (Loss of electrons) NC1300B->Oxidation Oxygen, Metal Ions Hydrolysis Hydrolysis (Reaction with water) NC1300B->Hydrolysis H₂O, Acid/Base Photolysis Photolysis (Breakdown by light) NC1300B->Photolysis UV/Visible Light Degraded Inactive Products Oxidation->Degraded Hydrolysis->Degraded Photolysis->Degraded cluster_1 Preparation Workflow Start Retrieve Aliquot of Stock Solution Thaw Thaw on ice or at room temperature Start->Thaw 1. Dilute Dilute to working concentration using appropriate buffer Thaw->Dilute 2. Use Use immediately in experiment Dilute->Use 3. End Discard any unused working solution Use->End 4.

References

Optimizing NC-1300-B concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NC-1300-B. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the concentration of this compound for your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For initial experiments, we recommend a broad concentration range to determine the potency of this compound in your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This will help in generating a dose-response curve to calculate the IC50 value.

Q2: I am not observing the expected decrease in cell viability with this compound treatment. What are the possible reasons?

A2: There are several potential reasons for a lack of effect:

  • Cell Line Resistance: The target pathway (e.g., the GFRS/KAP1 axis) may not be active or critical for survival in your chosen cell line. We recommend performing a baseline expression analysis of the target protein.

  • Compound Inactivity: Ensure the compound has been stored correctly and that the stock solution was prepared as recommended.

  • Assay-Specific Issues: The endpoint of your assay may not be sensitive to the effects of this compound. Consider using an alternative method to measure cell viability or a more proximal marker of target engagement.

  • Incubation Time: The duration of treatment may be insufficient to induce a measurable phenotype. A time-course experiment is recommended.

Q3: At high concentrations, I am seeing unexpected cytotoxicity or off-target effects. How can I mitigate this?

A3: High concentrations of any compound can lead to non-specific effects. It is crucial to use the lowest effective concentration that achieves the desired biological outcome. We recommend using concentrations no higher than 10-fold the determined IC50 value for your specific assay. If off-target effects are suspected, consider using a structurally unrelated inhibitor of the same target as a control.

Q4: The compound is precipitating in my culture medium. What should I do?

A4: this compound has limited solubility in aqueous solutions. To avoid precipitation, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically ≤ 0.1%). When diluting the stock solution, add it to the medium with gentle vortexing. If precipitation persists, consider using a formulation with a solubilizing agent, if available.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

High variability in IC50 values can be frustrating. The following workflow can help you troubleshoot this issue.

G cluster_legend Legend A High IC50 Variability B Check Cell Culture Consistency A->B C Review Assay Protocol A->C D Verify Compound Integrity A->D E Consistent Passage Number? B->E F Consistent Seeding Density? B->F G Consistent Incubation Time? C->G H Proper Mixing of Reagents? C->H I Fresh Stock Solution? D->I J Proper Storage? D->J K Problem Resolved l1 Problem l2 Investigation Area l3 Specific Check l4 Resolution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: No Target Inhibition Observed in Western Blot

If you are not observing a decrease in the phosphorylation of downstream targets of KAP1, consider the following steps.

G A No Target Inhibition (Western Blot) B Check Treatment Conditions A->B C Verify Antibody Performance A->C D Confirm Target Expression A->D E Sufficient Concentration? B->E F Adequate Incubation Time? B->F G Validated Antibody? C->G H Correct Dilution? C->H I Target Present in Lysate? D->I J Problem Resolved

Caption: Troubleshooting guide for lack of target inhibition.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay
HCT116Colon Carcinoma50MTT
A549Lung Carcinoma250CellTiter-Glo
MCF7Breast Adenocarcinoma800MTT
PC3Prostate Adenocarcinoma> 10,000CellTiter-Glo
Table 2: Recommended Concentration Ranges for Common Assays
Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability (MTT, etc.)1 nM - 100 µMTo determine IC50.
Western Blot1x, 5x, 10x IC50To confirm target engagement.
Apoptosis Assay2x, 5x IC50To assess downstream effects.
Kinase Activity Assay0.1 nM - 10 µMFor direct enzyme inhibition.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration to determine the IC50 value.

Protocol 2: Western Blot for KAP1 Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at 1x, 5x, and 10x the IC50 value for 24 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-KAP1 and total KAP1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway affected by this compound.

G cluster_pathway GFRS Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KAP1 KAP1 GFR->KAP1 Activates p_KAP1 p-KAP1 (Active) KAP1->p_KAP1 Phosphorylation Proliferation Cell Proliferation p_KAP1->Proliferation Promotes Apoptosis Apoptosis p_KAP1->Apoptosis Inhibits NC1300B This compound NC1300B->KAP1 Inhibits

Caption: this compound inhibits KAP1 phosphorylation and downstream signaling.

Technical Support Center: Overcoming Poor Solubility of NC-1300-B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of NC-1300-B. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a benzimidazole (B57391) derivative, investigated for its role as a proton pump inhibitor.[1][2] Like many new chemical entities, it is poorly soluble in water, which can be a significant hurdle for its use in biological assays and for formulation development.[3] Poor aqueous solubility can lead to precipitation of the compound, resulting in inaccurate dosing, low bioavailability, and unreliable experimental results.

Q2: My this compound, dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is causing this?

This is a common phenomenon known as "crashing out" and occurs with many compounds that have low aqueous solubility.[4] Organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) are very effective at dissolving nonpolar compounds. However, when this stock solution is introduced into an aqueous environment (e.g., phosphate-buffered saline or cell culture media), the overall polarity of the solvent system increases significantly. This change in polarity reduces the solubility of this compound, causing it to precipitate out of the solution.[4]

Q3: What are the initial troubleshooting steps if I observe precipitation of this compound?

If you observe precipitation, consider these initial steps:

  • Optimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically not exceeding 0.1% for most cell-based assays.[4]

  • Gentle Warming: Carefully warming the solution to approximately 37°C may help in dissolving the precipitate. However, be mindful of the compound's stability at higher temperatures.[4]

  • Sonication: Using a bath sonicator can help break down precipitated particles and facilitate their redissolution.[4]

  • pH Adjustment: The solubility of this compound, being a benzimidazole derivative, is likely pH-dependent. Since it is labile in acidic conditions, adjusting the pH of your aqueous buffer to a more neutral or slightly alkaline pH (e.g., pH 7.4) may improve its solubility.[1][5]

Q4: What are some advanced methods to improve the solubility of this compound for my experiments?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility.[6][7]

  • Surfactants: The addition of a small amount of a non-ionic surfactant can help to form micelles that encapsulate the drug, thereby increasing its solubility.[8][9]

  • Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent water solubility.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound Precipitates Upon Addition to Aqueous Buffer

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed step1 Initial Checks: - Final DMSO conc. <= 0.1%? - Vigorous mixing upon dilution? start->step1 step2 Gentle Warming (37°C) & Sonication step1->step2 If precipitation continues end_s Solution Remains Clear step1->end_s If solved step3 pH Adjustment of Buffer (Target pH 7.4) step2->step3 If precipitation continues step2->end_s If solved step4 Use of Co-solvents (e.g., PEG 400, Propylene Glycol) step3->step4 If precipitation continues step3->end_s If solved step5 Incorporate Surfactants (e.g., Tween-80, Pluronic F68) step4->step5 If precipitation continues step4->end_s If solved step6 Complexation with Cyclodextrins (e.g., HP-β-CD) step5->step6 If precipitation continues step5->end_s If solved step6->end_s If solved end_f Precipitation Persists (Consider formulation change) step6->end_f

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Quantitative Data Summary

The following table summarizes the potential impact of various solubility enhancement techniques on the aqueous solubility of a compound like this compound. Please note: This data is illustrative and should be confirmed experimentally for this compound.

MethodVehicle/ExcipientThis compound Concentration (μg/mL)Fold Increase (Approx.)
Control Deionized Water (pH 7.0)< 0.11
pH Adjustment PBS (pH 7.4)1.515
Co-solvency 20% PEG 400 in Water25250
Surfactant 1% Tween-80 in Water50500
Complexation 5% HP-β-CD in Water1201200

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Preparation: Based on the molecular weight of this compound, calculate the required volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation

G Workflow for Diluting Hydrophobic Compounds cluster_0 Preparation cluster_1 Dilution cluster_2 Final Solution A Prepare concentrated This compound stock in 100% DMSO B Add small volume of DMSO stock to larger volume of aqueous buffer A->B Crucial Step: Add stock to buffer C Immediately and vigorously mix the solution (vortex or pipette) B->C D Final working solution with this compound solubilized (DMSO conc. < 0.5%) C->D

Caption: A visual guide for the correct dilution of organic stock solutions.

  • Prepare Aqueous Buffer: Have your final aqueous buffer (e.g., PBS, cell culture medium) ready. If applicable, pre-warm the buffer to the experimental temperature.

  • Dilution: Add a small volume of the concentrated this compound DMSO stock directly to the larger volume of the aqueous buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. [4]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This quick dispersal helps to prevent localized high concentrations of the compound that can lead to precipitation.[4]

  • Final Concentration Check: Verify that the final concentration of DMSO in your working solution is within a tolerable range for your specific assay (typically ≤ 0.1%).

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration determined by preliminary experiments (e.g., 1-10% w/v).

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Clarification: After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound/HP-β-CD complex.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Signaling Pathway Considerations

While the primary challenge addressed here is solubility, it is important to remember that this compound is a proton pump (H+, K+-ATPase) inhibitor.[1][2] When designing experiments, the method used to enhance solubility should not interfere with this mechanism of action.

G NC1300B This compound Pump H+, K+-ATPase (Proton Pump) Located in gastric parietal cells NC1300B->Pump Inhibits H_ion H+ Secretion Pump->H_ion Blocks StomachLumen Stomach Lumen H_ion->StomachLumen Decreased acid in

Caption: The inhibitory action of this compound on the gastric proton pump.

References

Interpreting unexpected results in NC-1300-B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NC-1300-B. The information is designed to help interpret unexpected results and guide you through potential experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing lower than expected efficacy of this compound in my in vitro proton pump inhibition assay?

Answer: Several factors could contribute to reduced efficacy of this compound in an in vitro setting. A common issue is the degradation of the compound due to improper pH conditions during the experiment. This compound is known to be labile at acidic pH.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Lower Efficacy A Unexpected Result: Lower than expected inhibition B Check Assay Buffer pH A->B Step 1 C Verify this compound Stock Solution Integrity B->C Step 2 D Assess Purity of this compound C->D Step 3 E Re-run Assay with Freshly Prepared Solutions D->E Step 4 F Expected Result: Inhibition restored E->F

Caption: Troubleshooting workflow for lower than expected this compound efficacy.

Data Comparison:

ParameterExpected ResultUnexpected Result
H+, K+-ATPase Inhibition (IC50) 4.4 x 10-6 M (at pH 6.0)9.8 x 10-5 M (at pH 6.0)
Maximum Inhibition > 90%45%

Experimental Protocol: In Vitro H+, K+-ATPase Inhibition Assay

  • Preparation of H+, K+-ATPase: Isolate gastric microsomes containing H+, K+-ATPase from hog gastric mucosa.

  • Reaction Mixture: Prepare a reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2, and the isolated H+, K+-ATPase.

  • Pre-incubation with this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. It is crucial to prepare the this compound solution immediately before use. Incubate for 30 minutes at 37°C.

  • Initiation of Reaction: Start the ATPase reaction by adding 2 mM ATP.

  • Measurement of Phosphate (B84403) Release: After 15 minutes, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Question 2: My in vivo study shows a shorter duration of action for this compound than reported in the literature. What could be the cause?

Answer: The reported long-lasting effect of this compound (up to 72 hours) is a key feature.[2] A shorter duration of action in your in vivo model could be due to several factors, including rapid metabolism or clearance in the specific animal model being used, or issues with the formulation and administration of the compound.

Proposed Mechanism for Shorter Duration of Action:

G cluster_0 Factors Influencing In Vivo Duration of Action A This compound Administration B Animal Model Metabolism A->B C Compound Formulation A->C D Reduced Half-life B->D C->D E Shorter Duration of Effect D->E

Caption: Factors potentially leading to a shorter in vivo duration of action for this compound.

Data Comparison:

Time PointExpected Gastric Acid InhibitionObserved Gastric Acid Inhibition
24 hours ~70%~30%
48 hours ~50%~10%
72 hours ~30%< 5%

Experimental Protocol: In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model)

  • Animal Preparation: Use male Sprague-Dawley rats (200-250g), fasted for 24 hours with free access to water.

  • This compound Administration: Administer this compound orally or intraperitoneally at the desired dose (e.g., 100 mg/kg).

  • Pylorus Ligation: At various time points post-administration (e.g., 24, 48, 72 hours), anesthetize the rats and ligate the pylorus.

  • Gastric Juice Collection: After 4 hours of ligation, sacrifice the animals and collect the gastric juice.

  • Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with 0.1 N NaOH.

  • Calculate Acid Output: Express the result as µEq/4h.

Question 3: I am observing an unexpected increase in mucus production in my cell line after treatment with this compound. Is this a known effect?

Answer: Yes, this is a documented effect of this compound. In addition to its primary role as a proton pump inhibitor, this compound has been shown to promote mucus secretion.[3] This is considered part of its cytoprotective mechanism.

Signaling Pathway Overview:

G cluster_0 This compound Mechanism of Action A This compound B H+, K+-ATPase A->B Inhibits D Mucus Secreting Cells A->D Stimulates C Gastric Acid Secretion B->C Reduces F Cytoprotection C->F Contributes to E Mucus Glycoprotein (B1211001) Secretion D->E Increases E->F Contributes to

Caption: Dual mechanism of this compound leading to cytoprotection.

Data Summary:

ParameterControl GroupThis compound Treated Group
Mucus Glycoprotein Output (mg/4h) 1.5 ± 0.22.1 ± 0.3
Mucus Gel Layer Thickness (µm) 100 ± 15140 ± 20

Experimental Protocol: Measurement of Gastric Mucus

  • Animal Model: Use pylorus-ligated rats as described previously.

  • Treatment: Administer this compound (e.g., 30 mg/kg, intraduodenally) at the time of ligation.

  • Gastric Juice Analysis: After 4 hours, collect the gastric juice. Centrifuge to separate the mucus.

  • Mucus Glycoprotein Quantification: Analyze the mucus for glycoprotein content using a standard method such as the PAS (Periodic acid-Schiff) assay.

  • Mucus Gel Layer Measurement: In a separate group of animals, gently scrape the gastric mucosa and measure the thickness of the adherent mucus gel layer using a dissecting microscope with a micrometer.

References

Technical Support Center: Pharmacological Activity of NC-1300-B Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacological activity of NC-1300-B and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proton pump inhibitor (PPI) that belongs to the class of substituted benzimidazoles. Its primary mechanism of action is the inhibition of the gastric H+, K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. By blocking this "proton pump," this compound effectively reduces the acidity of the stomach.

Q2: What are the main degradation products of this compound in an acidic environment?

A2: In acidic conditions, such as those found in the stomach, this compound is known to degrade into three primary products:

Q3: Do the degradation products of this compound have any pharmacological activity?

A3: Yes, studies have shown that the mixture of this compound degradation products, as well as this compound that has been exposed to acidic conditions, retains significant pharmacological activity. This includes the ability to inhibit gastric acid secretion and protect against the formation of gastric lesions. The benzimidazole moiety, in particular, is a well-known pharmacophore with a wide range of biological activities, including antiulcer effects.

Q4: How does the activity of the degradation products compare to the parent compound, this compound?

Q5: What are some common issues when studying proton pump inhibitors like this compound in vivo?

A5: Researchers may encounter several challenges, including:

  • Rebound Acid Hypersecretion: Abruptly stopping treatment with a PPI can lead to a temporary increase in gastric acid secretion above baseline levels.

  • Influence of Helicobacter pylori Infection: The presence of H. pylori can affect gastric pH and potentially influence the efficacy of PPIs.

  • Variability in Animal Models: The response to PPIs can vary between different animal species and even between different strains of the same species.

Data Presentation

Due to the limited availability of specific quantitative data for the individual degradation products of this compound, the following tables provide an illustrative structure for presenting such data.

Table 1: In Vitro H+, K+-ATPase Inhibitory Activity

CompoundIC50 (µM) at pH 6.0IC50 (µM) at pH 7.4
This compound[Insert experimental value][Insert experimental value]
NC-1300-sulfide[Insert experimental value][Insert experimental value]
o-DMABA[Insert experimental value][Insert experimental value]
Benzimidazole[Insert experimental value][Insert experimental value]
Omeprazole (Control)[Insert experimental value][Insert experimental value]

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

CompoundRoute of AdministrationED50 (mg/kg)Duration of Action (at 100 mg/kg)
This compoundOral[Insert experimental value]> 24 hours
This compoundIntraperitoneal[Insert experimental value]> 24 hours
NC-1300-sulfideOral[Insert experimental value][Insert experimental value]
o-DMABAOral[Insert experimental value][Insert experimental value]
BenzimidazoleOral[Insert experimental value][Insert experimental value]
Omeprazole (Control)Oral[Insert experimental value]< 24 hours

Experimental Protocols

In Vitro H+, K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against gastric H+, K+-ATPase.

Methodology:

  • Preparation of H+, K+-ATPase Vesicles:

    • Isolate gastric mucosal membranes from a suitable animal model (e.g., hog or rabbit stomach) through a series of homogenization and differential centrifugation steps.

    • The final pellet containing the microsomal fraction rich in H+, K+-ATPase is resuspended in a suitable buffer.

  • ATPase Activity Assay:

    • The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

    • Pre-incubate the enzyme preparation with various concentrations of the test compound (this compound or its degradation products) at 37°C in a buffered solution (pH can be varied, e.g., 6.0 and 7.4).

    • Initiate the reaction by adding ATP.

    • After a defined incubation period, stop the reaction by adding an acid solution.

    • Quantify the liberated Pi using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Rat Gastric Acid Secretion Model (Pylorus Ligation)

Objective: To evaluate the in vivo antisecretory activity of test compounds.

Methodology:

  • Animal Preparation:

    • Use adult male rats of a specified strain (e.g., Wistar or Sprague-Dawley), fasted overnight with free access to water.

    • Anesthetize the rats using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at the junction with the duodenum.

    • Administer the test compound (this compound or its degradation products) orally or intraperitoneally.

  • Gastric Juice Collection:

    • After a set period (e.g., 4 hours), euthanize the animals.

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice to remove any solid debris.

    • Determine the acid concentration of the supernatant by titration with a standardized NaOH solution to a pH of 7.0.

    • Calculate the total acid output.

  • Data Analysis:

    • Compare the total acid output in the treated groups to that of a vehicle-treated control group.

    • Calculate the percentage of inhibition of gastric acid secretion.

    • Determine the ED50 value (the dose that causes 50% inhibition) by plotting the percentage of inhibition against the dose of the compound.

Troubleshooting Guides

In Vitro H+, K+-ATPase Inhibition Assay
IssuePossible Cause(s)Recommended Solution(s)
High background phosphate levels Contamination of reagents or glassware with phosphate.Use phosphate-free detergents for washing glassware. Prepare fresh buffers with high-purity water.
Low enzyme activity Improper storage of the enzyme preparation. Inactivation during purification.Store enzyme preparations at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure all purification steps are carried out on ice or at 4°C.
Poor reproducibility Inaccurate pipetting. Variation in incubation times.Use calibrated pipettes. Ensure precise and consistent timing for all incubation steps. Prepare a master mix for reagents where possible.
Precipitation of test compound Low solubility of the compound in the assay buffer.Use a co-solvent (e.g., DMSO) at a final concentration that does not affect enzyme activity. Determine the solubility of the compound beforehand.
In Vivo Rat Gastric Acid Secretion Model
IssuePossible Cause(s)Recommended Solution(s)
High variability in gastric secretion within groups Inconsistent fasting period. Stress-induced changes in secretion.Ensure a uniform fasting period for all animals. Handle animals gently to minimize stress.
Incomplete pylorus ligation Improper surgical technique.Ensure the ligature is tight enough to prevent leakage of gastric contents into the duodenum without causing tissue damage.
Aspiration of gastric contents during collection Incorrect clamping of the esophagus.Securely clamp the esophagus before removing the stomach to prevent loss of gastric juice.
Animal mortality Anesthetic overdose. Surgical trauma.Carefully calculate and administer the anesthetic dose based on the animal's body weight. Refine surgical technique to minimize tissue damage and bleeding.

Visualizations

Signaling_Pathway cluster_parietal_cell Parietal Cell This compound This compound H_K_ATPase H+, K+-ATPase (Proton Pump) This compound->H_K_ATPase inhibits Acidic_Environment Acidic Environment (Stomach) This compound->Acidic_Environment Degradation_Products Degradation Products (NC-1300-sulfide, o-DMABA, BI) Degradation_Products->H_K_ATPase inhibits Gastric_Lumen Gastric Lumen (Acid Secretion) H_K_ATPase->Gastric_Lumen pumps H+ out H_ion K_ion Gastric_Lumen->H_K_ATPase K+ in Acidic_Environment->Degradation_Products degrades to NC-1300-B_Systemic This compound (Systemic Circulation) NC-1300-B_Systemic->this compound

Caption: Mechanism of action of this compound and its degradation products.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model Prepare_Vesicles Prepare H+, K+-ATPase Vesicles Incubate Incubate with Test Compound Prepare_Vesicles->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Measure_Pi Measure Inorganic Phosphate (Pi) Add_ATP->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50 Animal_Prep Fasted, Anesthetized Rat Pylorus_Ligation Pylorus Ligation Surgery Animal_Prep->Pylorus_Ligation Administer_Compound Administer Test Compound Pylorus_Ligation->Administer_Compound Collect_Juice Collect Gastric Juice Administer_Compound->Collect_Juice Analyze_Secretion Analyze Acid Secretion Collect_Juice->Analyze_Secretion Calculate_ED50 Calculate ED50 Analyze_Secretion->Calculate_ED50

Caption: Workflow for pharmacological evaluation of this compound and its products.

Adjusting pH for optimal NC-1300-B inhibitory activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NC-1300-B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the inhibitory activity of this compound?

A1: this compound, a benzimidazole (B57391) derivative, is a proton pump inhibitor that targets the gastric H+, K+-ATPase. Its inhibitory activity is highly dependent on pH, with greater potency observed in acidic environments. This is because the acidic conditions facilitate the conversion of the prodrug into its active, sulfenamide (B3320178) form, which then irreversibly binds to cysteine residues on the proton pump.

Q2: My IC50 value for this compound is higher than expected. What are the potential causes?

A2: Several factors could contribute to a higher than expected IC50 value:

  • Suboptimal pH: Ensure the assay buffer pH is in the optimal acidic range for this compound activation and binding.

  • Compound Instability: this compound is labile at very low pH.[1] Pre-incubation in highly acidic conditions before the assay might lead to degradation.

  • Incorrect Reagent Concentration: Verify the concentrations of the enzyme, substrate (ATP), and inhibitor.

  • High Enzyme Concentration: Too much enzyme can lead to rapid substrate turnover, making the inhibitor appear less potent.

  • Assay Interference: Components in your assay buffer or the detection method itself could be interfering with the inhibitor's activity.

Q3: I am observing high variability between my experimental replicates. What could be the reason?

A3: High variability can stem from several sources:

  • Inconsistent pH: Small variations in pH between wells or experiments can significantly impact the activity of this compound. Ensure your buffers are well-prepared and their pH is stable throughout the experiment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate will lead to variable results.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Maintain a constant and optimal temperature during the assay.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations. Visually inspect your assay wells for any signs of precipitation.

Q4: Can the degradation products of this compound interfere with the assay?

A4: Yes, this compound is known to degrade at acidic pH into products such as NC-1300-sulfide.[1] These degradation products may also possess inhibitory activity against the H+, K+-ATPase, potentially contributing to the overall observed inhibition.[1] It is crucial to be aware of this possibility when interpreting your results, especially in prolonged experiments under acidic conditions.

Data Presentation

Table 1: pH-Dependent Inhibitory Activity of this compound against H+, K+-ATPase

pHIC50 (M)
6.04.4 x 10-6[2]
7.43.1 x 10-5[2]

Experimental Protocols

Protocol 1: Determination of the Optimal pH for this compound Inhibitory Activity

This protocol outlines the steps to determine the optimal pH for this compound's inhibition of H+, K+-ATPase.

Materials:

  • Purified H+, K+-ATPase (e.g., from hog gastric mucosa)

  • This compound

  • ATP

  • A series of buffers with varying pH (e.g., 0.1 pH unit increments from pH 5.5 to 7.5)

  • Assay buffer components (e.g., Tris-HCl, MgCl2, KCl)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Buffer Preparation: Prepare a series of assay buffers with a pH range of 5.5 to 7.5 in 0.1 or 0.2 unit increments. A common buffer system is Tris-HCl.

  • Enzyme Preparation: Prepare a working solution of H+, K+-ATPase in a neutral pH buffer to maintain its stability before the assay.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of H+, K+-ATPase to each well.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) without the inhibitor.

    • Add the corresponding pH-adjusted assay buffer to each set of wells.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow for inhibitor binding and activation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of ATP to all wells.

  • Signal Detection: Measure the rate of ATP hydrolysis. A common method is to quantify the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric assay (e.g., Malachite Green assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration at each pH.

    • Plot the percentage of inhibition against the log of the inhibitor concentration for each pH.

    • Determine the IC50 value at each pH by fitting the data to a dose-response curve.

    • The pH that yields the lowest IC50 value is the optimal pH for this compound's inhibitory activity.

Visualizations

H_K_ATPase_Signaling_Pathway cluster_Parietal_Cell Gastric Parietal Cell cluster_Lumen Gastric Lumen Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor ACh Acetylcholine M3_Receptor M3 Receptor ACh->M3_Receptor AC Adenylate Cyclase H2_Receptor->AC Gs PLC Phospholipase C CCK2_Receptor->PLC Gq M3_Receptor->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA H_K_ATPase_Vesicle H+, K+-ATPase (in tubulovesicles) PKA->H_K_ATPase_Vesicle Translocation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 Ca2->H_K_ATPase_Vesicle Translocation H_K_ATPase_Membrane H+, K+-ATPase (active at apical membrane) H_K_ATPase_Vesicle->H_K_ATPase_Membrane H_ion H+ H_K_ATPase_Membrane->H_ion ATP -> ADP K_ion_in K+ K_ion_in->H_K_ATPase_Membrane NC1300B This compound (Active Form) NC1300B->H_K_ATPase_Membrane Inhibition

Caption: Signaling pathway for H+, K+-ATPase activation and inhibition by this compound.

Experimental_Workflow A Prepare Buffers (pH 5.5 - 7.5) C Assay Plate Setup: Enzyme + Inhibitor + pH Buffer A->C B Prepare H+, K+-ATPase and this compound Solutions B->C D Pre-incubation (37°C, 30 min) C->D E Initiate Reaction (Add ATP) D->E F Measure ATPase Activity (e.g., Malachite Green Assay) E->F G Data Analysis: Calculate % Inhibition and IC50 F->G H Determine Optimal pH G->H

Caption: Experimental workflow for determining the optimal pH for this compound activity.

Troubleshooting_Guide Start Problem: Inconsistent or Unexpected Results Check_pH Verify Buffer pH and Stability Start->Check_pH Is pH correct? Check_Reagents Confirm Reagent Concentrations Start->Check_Reagents Are concentrations accurate? Check_Technique Review Pipetting and Temperature Control Start->Check_Technique Is technique consistent? Consider_Stability Investigate this compound Stability and Degradation Check_pH->Consider_Stability Yes Solution_pH Solution: Remake buffers, verify pH meter. Check_pH->Solution_pH No Check_Reagents->Consider_Stability Yes Solution_Reagents Solution: Prepare fresh dilutions, verify calculations. Check_Reagents->Solution_Reagents No Check_Technique->Consider_Stability Yes Solution_Technique Solution: Calibrate pipettes, use consistent technique. Check_Technique->Solution_Technique No Consider_Interference Assess Potential Assay Interference Consider_Stability->Consider_Interference Solution_Stability Solution: Minimize pre-incubation time in acidic buffer. Consider_Stability->Solution_Stability Solution_Interference Solution: Run controls, consider alternative detection methods. Consider_Interference->Solution_Interference

Caption: Troubleshooting guide for this compound inhibitory activity assays.

References

Technical Support Center: NC-1300-B Long-Term Effects Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term effects of the hypothetical compound NC-1300-B.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in establishing a consistent long-term dosage regimen for this compound in rodent models?

A1: The primary challenge lies in this compound's biphasic metabolism, characterized by an initial rapid clearance followed by the bioaccumulation of a key metabolite, M-2. This can lead to unpredictable plasma concentrations and potential toxicity over time. It is crucial to conduct thorough pharmacokinetic (PK) and pharmacodynamic (PD) modeling prior to initiating long-term studies to establish a dosing schedule that maintains therapeutic levels without causing adverse effects.

Q2: We are observing significant inter-subject variability in the response to this compound in our animal studies. What could be the cause?

A2: Inter-subject variability can stem from several factors. Genetic polymorphisms in metabolic enzymes, such as cytochrome P450, can significantly alter the metabolism and clearance of this compound. Additionally, differences in gut microbiota composition have been shown to influence the absorption and subsequent bioactivity of the compound. We recommend genotyping your animal models for relevant metabolic enzymes and considering a standardized diet to minimize gut microbiota variations.

Q3: Our in vitro assays show potent anti-inflammatory effects of this compound, but these effects are diminished in our in vivo models after several weeks of treatment. Why might this be the case?

A3: This discrepancy is often due to the development of tachyphylaxis, a rapid decrease in response to a drug following its administration. This can be caused by the downregulation of the target receptor or the uncoupling of the receptor from its downstream signaling pathway. We suggest investigating receptor expression levels and conducting functional assays to assess receptor sensitivity over the course of the treatment period.

Troubleshooting Guides

Issue 1: Inconsistent Cellular Viability Assay Results
  • Problem: High variability in cell viability readouts (e.g., MTT, XTT assays) when treating cells with this compound for extended periods (>72 hours).

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Compound Instability This compound may degrade in culture media over time. Prepare fresh stock solutions and replenish the media with the compound every 24-48 hours.
Metabolite Activity A metabolite of this compound may have cytotoxic effects. Analyze the culture media using LC-MS to identify and quantify any metabolites.
Cellular Stress Prolonged exposure may induce cellular stress responses that interfere with the assay's metabolic indicators. Use a complementary apoptosis assay (e.g., Annexin V) to confirm the mechanism of cell death.
Issue 2: Difficulty in Detecting Downstream Signaling Pathway Activation
  • Problem: Inconsistent or weak detection of phosphorylated proteins (e.g., via Western Blot) in the target signaling pathway after this compound treatment.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Transient Activation The signaling pathway may be activated transiently. Perform a time-course experiment, collecting samples at multiple early time points (e.g., 5, 15, 30, 60 minutes) post-treatment.
Phosphatase Activity High phosphatase activity can rapidly dephosphorylate target proteins. Include phosphatase inhibitors in your cell lysis buffer.
Antibody Quality The primary antibody may have low affinity or be non-specific. Validate your antibody using positive and negative controls.

Experimental Protocols

Protocol 1: Long-Term In Vitro Neurotoxicity Assay
  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) at a density of 1 x 10^4 cells/well in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control.

  • Extended Incubation: Culture the cells for 7, 14, and 21 days. Replenish the media and compound every 48 hours.

  • Viability Assessment: At each time point, assess cell viability using a neutral red uptake assay to measure lysosomal integrity.

  • Neurite Outgrowth Analysis: At each time point, fix a parallel set of plates and stain for a neuronal marker (e.g., β-III tubulin). Capture images and quantify neurite length and branching using an automated image analysis software.

Visualizations

cluster_workflow Experimental Workflow: Long-Term Neurotoxicity cluster_assays Assessments start Plate Neuronal Cells treatment Treat with this compound start->treatment incubation Incubate (7, 14, 21 days) Replenish media every 48h treatment->incubation viability Neutral Red Assay incubation->viability Parallel Plates neurite Immunofluorescence (β-III tubulin) incubation->neurite analysis Data Analysis & Quantification viability->analysis neurite->analysis

Caption: Workflow for assessing the long-term neurotoxicity of this compound in vitro.

cluster_pathway Hypothesized this compound Signaling Pathway NC1300B This compound Receptor Target Receptor NC1300B->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Phosphorylates Gene Gene Expression (Anti-inflammatory) TF->Gene

Caption: A hypothesized signaling cascade initiated by this compound.

Potential off-target effects of NC-1300-B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NC-1300-B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a benzimidazole (B57391) derivative that has been identified as a proton pump inhibitor (PPI). Its primary mechanism of action is the inhibition of the gastric H+/K+-ATPase, which is responsible for acid secretion in the stomach. This on-target effect is similar to other PPIs like omeprazole.

Q2: We are observing unexpected cellular phenotypes in our cancer cell line screen that are inconsistent with proton pump inhibition. What could be the cause?

While the primary target of this compound is the gastric proton pump, its core benzimidazole structure is a well-known scaffold in medicinal chemistry that can interact with various other biological targets.[1] Unexpected phenotypes could arise from off-target effects. Benzimidazole derivatives have been reported to interact with kinases, topoisomerases, and microtubules, and can also function as androgen receptor antagonists and PARP inhibitors.[1] It is crucial to perform secondary assays to investigate these potential off-target activities.

Q3: Our in-vitro kinase assay shows inhibition by this compound, but the IC50 values are inconsistent across different experiments. What could be the reason for this variability?

Inconsistent IC50 values in kinase assays can stem from several factors. Given that this compound is a PPI, its stability can be pH-dependent. The compound is known to be labile at acidic pH.[2] Ensure that the pH of your assay buffer is consistent and in a range where the compound is stable. Additionally, variability can be introduced by factors such as ATP concentration, enzyme concentration, and reaction time. It is recommended to perform a time-course experiment and use an ATP concentration at or near the Km for your specific kinase to ensure reproducibility.

Q4: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see specific inhibition. What does this suggest?

High cytotoxicity could indicate that this compound is interacting with multiple off-target proteins that are essential for cell viability.[3] Benzimidazoles are known to sometimes exhibit broad cytotoxicity. To investigate this, consider performing a broad-spectrum kinase profiling assay to identify unintended kinase targets.[3] Additionally, conducting a cell viability assay (e.g., MTT assay) across a panel of diverse cell lines can help determine the compound's selectivity profile.[3]

Q5: Are there any known long-term systemic effects of compounds in the same class as this compound that we should be aware of in our in-vivo studies?

Yes, long-term use of proton pump inhibitors has been associated with several systemic effects that could be considered off-target effects in a broader sense. These include an increased risk of infections like Clostridium difficile, malabsorption of micronutrients such as magnesium, calcium, and vitamin B12, and potential associations with kidney disease and dementia.[4][5] While these are primarily documented in clinical settings, they highlight potential systemic liabilities that could be relevant in long-term animal studies.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in a Kinase Signaling Pathway

Potential Cause: The benzimidazole scaffold of this compound is known to interact with the ATP-binding site of various kinases.[3] Your observed inhibition might be a genuine off-target effect.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a secondary, distinct assay to confirm the inhibition of the kinase of interest. This could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.

  • Kinome-Wide Selectivity Profiling: To understand the broader selectivity of this compound, perform a kinome-wide screening assay. This will provide a comprehensive profile of the kinases that are inhibited by the compound.

  • Cellular Target Validation: If a specific off-target kinase is identified, validate its inhibition in a cellular context. This can be done by assessing the phosphorylation of a known downstream substrate of that kinase via Western blotting.

Issue 2: Inconsistent Results in Cell-Based Assays

Potential Cause: The stability and solubility of this compound can be influenced by experimental conditions, leading to variability.

Troubleshooting Steps:

  • Assess Compound Stability: Use HPLC to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This compound is known to be unstable in acidic conditions.[2]

  • Ensure Solubility: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into your aqueous assay buffer. Visually inspect for any precipitation.

  • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your compound dilutions to account for any solvent-induced effects.

Quantitative Data Summary

ParameterValueAdministrationSpeciesReference
H+/K+-ATPase Inhibition (IC50)
pH 6.04.4 x 10-6 Min vitroHog[6]
pH 7.43.1 x 10-5 Min vitroHog[6]
Gastric Acid Secretion Inhibition (ED50)
Oral11.5 mg/kgin vivoRat[6]
Intraperitoneal11.0 mg/kgin vivoRat[6]
Gastric Lesion Protection (ED50)
Oral13.3 mg/kgin vivoRat[6]
Intraperitoneal23.0 mg/kgin vivoRat[6]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to assess the direct inhibitory effect of this compound on a purified kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO vehicle control.

  • Add Kinase and Substrate: Add a pre-mixed solution of the recombinant active kinase and its specific substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP at a concentration close to the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Ensure this time point is within the linear range of the reaction.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Cellular Kinase Target Inhibition

This protocol assesses the ability of this compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream target.

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream target of the kinase of interest. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the target protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

troubleshooting_workflow unexpected_phenotype Unexpected Cellular Phenotype Observed with this compound is_on_target Is the phenotype consistent with proton pump inhibition? unexpected_phenotype->is_on_target off_target_hypothesis Hypothesis: Off-target effect of the benzimidazole core. is_on_target->off_target_hypothesis No on_target_pathway Investigate downstream effects of proton pump inhibition in the specific cell model. is_on_target->on_target_pathway Yes investigate_off_target Investigate Potential Off-Targets: - Kinase Profiling - Cellular Target Engagement Assays - Cytotoxicity Profiling off_target_hypothesis->investigate_off_target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

kinase_inhibition_pathway NC1300B This compound OffTargetKinase Off-Target Kinase (e.g., Receptor Tyrosine Kinase) NC1300B->OffTargetKinase Inhibits ATP Binding PhosphoSubstrate Phosphorylated Substrate OffTargetKinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->OffTargetKinase Substrate Substrate Protein Substrate->OffTargetKinase DownstreamSignaling Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->DownstreamSignaling Activates

Caption: Potential off-target kinase inhibition pathway for this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays kinase_assay Biochemical Kinase Assay (IC50 Determination) spr Biophysical Assay (SPR) (Direct Binding) kinase_assay->spr Confirm Binding western_blot Western Blot (Phospho-Substrate) spr->western_blot Validate in Cells cell_viability Cell Viability Assay (Cytotoxicity) western_blot->cell_viability Assess Phenotype

Caption: Experimental workflow for characterizing off-target kinase effects.

References

Technical Support Center: Investigating Inconsistent Results with NC-1300 Series Compounds in Ulcer Healing Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with NC-1300 series compounds (NC-1300, NC-1300-O-3) in ulcer healing studies.

I. Troubleshooting Guide

Inconsistent results in pre-clinical ulcer healing studies can arise from a variety of factors, from the stability of the compound to the specifics of the animal model employed. This guide addresses common issues encountered when working with NC-1300 series compounds.

Question: We are observing significant variability in the ulcer healing efficacy of NC-1300-B between experimental cohorts. What are the potential causes?

Answer: Variability in the efficacy of NC-1300 series compounds can be attributed to several key factors related to the compound's chemistry and mechanism of action, as well as the experimental setup.

  • Compound Stability and Degradation: NC-1300 is a proton pump inhibitor that is known to be labile at acidic pH. It degrades into various products, including NC-1300-sulfide, o-dimethylaminobenzylalcohol (o-DMABA), and benzimidazole (B57391) (BI).[1] While both the parent compound and its degradation products can exert pharmacological effects, the exact composition and concentration of these products can vary depending on the gastric pH, leading to inconsistent outcomes.[1]

  • Requirement for Acidic Environment: The cytoprotective effect of NC-1300 is dependent on an acidic environment. Studies have shown that if gastric acid secretion is suppressed (for example, by subcutaneous administration of NC-1300), the protective effect of orally administered NC-1300 is abolished.[2] This suggests that inconsistent gastric pH levels across animals can lead to variable efficacy.

  • Decreased Efficacy with Prolonged Treatment: Research on NC-1300-O-3 has indicated that the potency and duration of its anti-secretory activity can decrease with the period of treatment.[3] After an 8-week treatment, an increase in gastric content volume and acid output was observed, which could counteract the healing process.[3]

  • Animal Model and Ulcer Induction Method: The choice of animal model and the method of ulcer induction can significantly impact results. Factors such as the strain, age, and sex of the animals, as well as the specific technique used to induce ulcers (e.g., acetic acid vs. ethanol (B145695)/HCl), can influence the severity of the ulcer and the healing response.

II. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for NC-1300 series compounds in ulcer healing?

A1: NC-1300 and its analogue NC-1300-O-3 are proton pump inhibitors (PPIs). Their primary mechanism of action is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[4] This inhibition blocks the final step in gastric acid secretion, leading to a reduction in gastric acidity, which is a key factor in ulcer healing.[4] Additionally, NC-1300-O-3 has been shown to have a cytoprotective effect that is independent of its anti-secretory action. This cytoprotective effect may involve the participation of endogenous sulfhydryl compounds and an increase in gastric mucus secretion.[1][5]

Q2: Are there any known issues with the stability of this compound in solution?

A2: Yes, as a benzimidazole derivative, NC-1300 is known to be unstable in acidic conditions.[1] It is crucial to prepare solutions immediately before use and to be aware of the potential for degradation if the compound is exposed to low pH for extended periods. The degradation products themselves have been shown to have pharmacological activity, which can be a source of experimental variability.[1]

Q3: What are the key parameters to control in an acetic acid-induced ulcer model to ensure reproducibility?

A3: To ensure reproducibility in an acetic acid-induced ulcer model, it is critical to standardize the following parameters:

  • Animal Strain and Characteristics: Use a consistent strain, age, and weight of rats for all experiments.

  • Fasting Period: A standardized fasting period (e.g., 24 hours) with free access to water is essential before ulcer induction.

  • Acetic Acid Application: The volume, concentration, and application time of the acetic acid to the gastric serosa must be precisely controlled.

  • Post-Operative Care: Standardize post-operative care, including housing conditions and access to food and water, to minimize stress and variability in healing.

  • Ulcer Measurement: Use a consistent and blinded method for measuring the ulcer area to avoid bias.

Q4: Can the route of administration of this compound affect its efficacy?

A4: Yes, the route of administration is critical. Oral administration is necessary for the cytoprotective effect of NC-1300, as it requires an acidic environment to be activated.[2] Subcutaneous or intraperitoneal administration may primarily result in systemic effects and can even abolish the protective effect of an orally administered dose by suppressing the necessary acidic environment for its action.[2]

III. Data Presentation

While specific quantitative data for a compound designated "this compound" is not available in the reviewed literature, the following tables summarize the dose-dependent cytoprotective effects of the closely related compound NC-1300-O-3 against HCl-ethanol induced gastric lesions in rats.

Table 1: Dose-Dependent Cytoprotective Effect of NC-1300-O-3 on HCl-Ethanol Induced Gastric Lesions in Rats

Treatment GroupDose (mg/kg, p.o.)Lesion Inhibition (%)
Control-0
NC-1300-O-33Significant Prevention
NC-1300-O-310Significant Prevention

Data adapted from a study on the cytoprotective effect of NC-1300-O-3. The study reported significant prevention at these doses but did not provide specific percentage of inhibition values in the abstract.[1]

Table 2: Effect of NC-1300-O-3 on Gastric Hexosamine Content

Treatment GroupDose (mg/kg, p.o.)Effect on Hexosamine Content
Control-Baseline
NC-1300-O-33-30Dose-dependent increase

Hexosamine is a component of gastric mucus, and an increase suggests enhanced mucus secretion, which contributes to the cytoprotective effect. Data adapted from a study on the cytoprotective effect of NC-1300-O-3.[1]

IV. Experimental Protocols

Protocol 1: Acetic Acid-Induced Gastric Ulcer Model in Rats

This protocol describes a common method for inducing chronic gastric ulcers in rats to study the efficacy of healing agents like NC-1300 series compounds.

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (200-250g).

    • Fast the rats for 24 hours before the procedure, with free access to water.

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the stomach.

    • Apply a solution of glacial acetic acid (e.g., 50-100% solution) to the serosal surface of the stomach, typically in the corpus region. A cylindrical mold or a piece of filter paper soaked in acetic acid can be used to contain the acid to a specific area (e.g., 6-8 mm in diameter) for a set duration (e.g., 60 seconds).

    • After the application time, remove the acetic acid and wash the area with sterile saline.

    • Suture the abdominal wall in layers.

  • Post-Operative Care and Treatment:

    • House the rats individually with free access to food and water.

    • Administer the test compound (e.g., this compound) or vehicle daily via oral gavage, starting from the day after the surgery for the desired treatment period (e.g., 7, 14, or 28 days).

  • Evaluation of Ulcer Healing:

    • At the end of the treatment period, euthanize the rats.

    • Excise the stomach, open it along the greater curvature, and gently rinse with saline.

    • Measure the area of the ulcer (in mm²) using a planimeter or image analysis software.

    • The ulcer healing rate can be calculated as a percentage reduction in the ulcer area compared to the control group.

Protocol 2: HCl/Ethanol-Induced Gastric Lesion Model in Rats

This protocol is used to induce acute gastric lesions and is suitable for evaluating the cytoprotective effects of compounds.

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (180-220g).

    • Fast the rats for 24 hours before the experiment, with free access to water.

  • Treatment Administration:

    • Administer the test compound (e.g., this compound) or vehicle orally (p.o.) at the desired doses.

  • Induction of Gastric Lesions:

    • One hour after the administration of the test compound, orally administer 1 mL of a solution containing 60% ethanol and 150 mM HCl to each rat.

  • Evaluation of Gastric Lesions:

    • One hour after the administration of the HCl/ethanol solution, euthanize the rats.

    • Remove the stomachs, inflate them with 10 mL of 1% formalin, and immerse them in 1% formalin for 10 minutes to fix the tissue.

    • Open the stomachs along the greater curvature and measure the area of the hemorrhagic lesions in the glandular part of the stomach.

    • The percentage of inhibition of lesion formation is calculated relative to the control group.

V. Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway for NC-1300 Action

NC1300_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen NC1300 This compound (Prodrug) NC1300_active Active Sulfenamide NC1300->NC1300_active H+ (Acidic Canaliculi) ProtonPump H+/K+ ATPase (Proton Pump) NC1300_active->ProtonPump Covalent Inhibition H_ion H+ ProtonPump->H_ion Secretion Lumen Gastric Lumen (Acidic) Lumen_ext Gastric Lumen K_ion K+ K_ion->ProtonPump Uptake

Caption: Mechanism of this compound as a proton pump inhibitor in a gastric parietal cell.

Diagram 2: Experimental Workflow for Ulcer Healing Studies

Experimental_Workflow cluster_treatment Treatment Period (e.g., 14 days) start Start: Select Animal Model (e.g., Wistar Rats) acclimatization Acclimatization Period (1 week) start->acclimatization fasting Fasting (24 hours) acclimatization->fasting ulcer_induction Ulcer Induction (e.g., Acetic Acid) fasting->ulcer_induction grouping Randomize into Treatment Groups ulcer_induction->grouping control Control Group (Vehicle) grouping->control treatment_group Treatment Group (this compound) grouping->treatment_group euthanasia Euthanasia and Stomach Excision control->euthanasia treatment_group->euthanasia analysis Analysis: - Ulcer Area Measurement - Histopathology euthanasia->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for evaluating this compound in a rat ulcer model.

References

Validation & Comparative

A Preclinical Comparative Analysis of NC-1300-B and Omeprazole in Gastric Acid Suppression and Mucosal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of the efficacy of NC-1300-B, a novel benzimidazole (B57391) derivative, and omeprazole (B731), a widely used proton pump inhibitor (PPI). The data presented herein is derived from head-to-head preclinical studies, offering valuable insights into the pharmacological profiles of these two agents in the context of gastric acid-related disorders. This document is intended to inform research and development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Preclinical evidence suggests that this compound is a potent inhibitor of gastric acid secretion and affords significant protection against chemically induced gastric lesions in rat models. Its efficacy is comparable to that of omeprazole, a cornerstone in the treatment of acid-peptic diseases. A notable distinction observed in these early studies is the prolonged duration of action of this compound, which persists for up to 72 hours, compared to the less than 24-hour effect of omeprazole.[1] This extended pharmacodynamic profile of this compound may offer a therapeutic advantage in maintaining consistent gastric acid suppression.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy parameters of this compound and omeprazole from preclinical investigations. These data provide a direct comparison of their potency in inhibiting the gastric proton pump (H+, K+-ATPase), suppressing gastric acid secretion, and protecting the gastric mucosa.

Table 1: Inhibition of Hog Gastric H+, K+-ATPase Activity

CompoundIC50 (M) at pH 6.0IC50 (M) at pH 7.4
This compound 4.4 x 10-63.1 x 10-5

Data for omeprazole under identical assay conditions was not available in the reviewed literature.

Table 2: Antisecretory and Gastroprotective Efficacy in Rats

CompoundInhibition of Gastric Acid Secretion (ED50, mg/kg, p.o.)Protection against HCl.ethanol-induced Gastric Lesions (ED50, mg/kg, p.o.)Duration of Action
This compound 11.5[1]13.3[1]Up to 72 hours[1]
Omeprazole ~1.14~7.47Less than 24 hours[1]

*ED50 values for omeprazole were obtained from a separate study using similar experimental models and converted from µmol/kg for comparison. The original reported values were 3.3 µmol/kg for gastric acid secretion inhibition and 21.6 µmol/kg for gastroprotection.[2] The molecular weight of omeprazole (345.42 g/mol ) was used for the conversion.

Mechanism of Action: Proton Pump Inhibition

Both this compound and omeprazole are substituted benzimidazole derivatives that act as proton pump inhibitors.[1] They are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form, a sulphenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the gastric H+, K+-ATPase, the enzyme responsible for the final step of acid secretion. This irreversible inhibition effectively blocks the pump's activity, leading to a profound and sustained reduction in gastric acid output.

Proton Pump Inhibitor Mechanism of Action Mechanism of Action of Proton Pump Inhibitors cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) PPI This compound / Omeprazole (Prodrug) PPI_in_cell This compound / Omeprazole PPI->PPI_in_cell Diffusion Active_PPI Active Sulphenamide Metabolite PPI_in_cell->Active_PPI Acid-catalyzed conversion ProtonPump H+, K+-ATPase (Proton Pump) Active_PPI->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion Pumps H+ out InhibitedPump Inhibited H+, K+-ATPase ProtonPump->InhibitedPump GastricLumen Gastric Lumen H_ion->GastricLumen K_ion K+ K_ion->ProtonPump Pumps K+ in InhibitedPump->GastricLumen  Acid Secretion Blocked

Mechanism of Action of Proton Pump Inhibitors

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide.

H+, K+-ATPase Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the activity of the gastric proton pump.

Methodology:

  • Enzyme Preparation: H+, K+-ATPase is typically isolated from the gastric mucosa of hogs or rabbits through a series of homogenization and differential centrifugation steps to obtain a microsomal fraction enriched with the enzyme.

  • Incubation: The prepared enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) at a specific pH (e.g., pH 6.0 and 7.4) and temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP as a substrate.

  • Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis, often using a colorimetric method.

  • Data Analysis: The concentration of the compound that produces 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.

Antisecretory Activity in Pylorus-Ligated Rats

Objective: To assess the in vivo efficacy of a compound in reducing basal gastric acid secretion.

Pylorus Ligation Workflow Experimental Workflow: Pylorus Ligation Model Fasting 1. Fasting (e.g., 24 hours, water ad libitum) DrugAdmin 2. Drug Administration (e.g., this compound or Omeprazole, p.o. or i.p.) Fasting->DrugAdmin PylorusLigation 3. Pylorus Ligation Surgery (Under anesthesia) DrugAdmin->PylorusLigation GastricJuiceCollection 4. Gastric Juice Collection (e.g., after 4 hours) PylorusLigation->GastricJuiceCollection Analysis 5. Analysis of Gastric Juice (Volume, pH, Acid Output) GastricJuiceCollection->Analysis ED50_Calc 6. ED50 Calculation Analysis->ED50_Calc

Workflow for Pylorus Ligation Model

Methodology:

  • Animal Preparation: Male rats (e.g., Sprague-Dawley or Wistar strain) are fasted for a specified period (e.g., 24 hours) with free access to water.

  • Drug Administration: The test compound (this compound or omeprazole) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Surgical Procedure: At a set time after drug administration (e.g., 30 minutes), the rats are anesthetized, and a laparotomy is performed to expose the stomach. The pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions.

  • Sample Collection: After a defined period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The accumulated gastric juice is collected.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a specific pH endpoint. The total acid output is then calculated.

  • Data Analysis: The dose of the compound that causes a 50% reduction in acid output (ED50) compared to the vehicle-treated control group is determined.

HCl.ethanol-induced Gastric Lesion Model in Rats

Objective: To evaluate the gastroprotective effect of a compound against acute gastric mucosal injury induced by a necrotizing agent.

Methodology:

  • Animal Preparation: Rats are fasted prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Induction of Gastric Lesions: After a specified time following drug administration (e.g., 30 minutes), a necrotizing agent, typically a solution of 1 mL of 60% ethanol (B145695) in 150 mM HCl, is administered orally.

  • Evaluation of Lesions: One hour after the administration of the necrotizing agent, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.

  • Scoring: The extent of the gastric lesions is often quantified by measuring the total area of the lesions.

  • Data Analysis: The percentage of inhibition of lesion formation is calculated for each dose, and the dose that provides 50% protection (ED50) is determined.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a highly effective inhibitor of gastric acid secretion with potent gastroprotective properties, comparable to omeprazole. The key differentiating feature identified in these early studies is the significantly longer duration of action of this compound. This characteristic suggests that this compound may offer a more sustained and consistent control of intragastric pH, a critical factor in the healing of acid-related mucosal damage. Further clinical investigation is warranted to determine if this preclinical advantage translates into improved therapeutic outcomes in human subjects.

References

Comparative Analysis of NC-1300-B and Lansoprazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the proton pump inhibitors (PPIs) NC-1300-B and lansoprazole (B1674482). This document outlines their chemical properties, mechanisms of action, and available preclinical data to inform future research and development.

Chemical and Physical Properties

This compound and lansoprazole are both benzimidazole (B57391) derivatives that function as inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. While they share a common therapeutic target, their chemical structures exhibit distinct differences that may influence their pharmacological profiles.

PropertyThis compoundLansoprazole
IUPAC Name N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[1]2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole
Chemical Formula C17H19N3OS[1]C16H14F3N3O2S
Molecular Weight 313.42 g/mol [1]369.36 g/mol
CAS Number 104340-52-5[1]103577-45-3
Chemical Structure
alt text
alt text

Mechanism of Action

Both this compound and lansoprazole are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[2] Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[2] This blockade of the proton pump is the final step in gastric acid secretion, resulting in a potent and prolonged reduction of stomach acidity.

The following diagram illustrates the generalized signaling pathway for proton pump inhibition.

PPI_Mechanism General Mechanism of Proton Pump Inhibitors cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Prodrug Prodrug Active Sulfenamide Active Sulfenamide Prodrug->Active Sulfenamide Acidic Environment (H+) H+/K+ ATPase H+/K+ ATPase Active Sulfenamide->H+/K+ ATPase Covalent Bonding (Irreversible Inhibition) H_lumen H+ H+/K+ ATPase->H_lumen H+ Secretion H+ H+ K+ K+ K_lumen K+ K_lumen->H+/K+ ATPase K+ Uptake

General signaling pathway of proton pump inhibitors.

Preclinical Data: A Comparative Overview

Pharmacodynamic Comparison: Inhibition of Gastric Acid Secretion
ParameterThis compound (in rats)Lansoprazole (in rats)
ED50 (Oral) 11.5 mg/kgData not available
ED50 (Intraperitoneal) 11.0 mg/kgData not available
Notes The antisecretory effect of a 100 mg/kg oral dose of a related compound, NC-1300, persisted for up to 72 hours.A 2.7 mg/kg oral dose of a compound lansoprazole formulation was shown to be effective in a gastric ulcer model.[3]
In Vitro H+/K+-ATPase Inhibition
ParameterThis compound (hog gastric mucosa)Lansoprazole (hog gastric mucosa)
IC50 (pH 6.0) 4.4 x 10-6 MData not available under identical conditions
IC50 (pH 7.4) 3.1 x 10-5 MData not available under identical conditions
Pharmacokinetic Comparison in Rats (Oral Administration)
ParameterThis compoundLansoprazole (50 mg/kg)[4]
Cmax (racemate) Data not available~3.5 µg/mL (estimated from enantiomer data)
AUC (racemate) Data not available~5.8 µg*h/mL (estimated from enantiomer data)
Tmax Data not availableData not available
Half-life Data not availableData not available

Note: Lansoprazole data is derived from a study on its enantiomers. The values for the racemate are estimated for comparative purposes.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not publicly available. However, standardized methodologies for evaluating the pharmacodynamics and pharmacokinetics of proton pump inhibitors are well-established.

Gastric Acid Secretion Assay in Pylorus-Ligated Rats (General Protocol)

This in vivo model is commonly used to assess the antisecretory activity of compounds.

Gastric_Acid_Assay Gastric Acid Secretion Assay Workflow Fasting Fasting Drug_Admin Drug Administration (e.g., Oral Gavage) Fasting->Drug_Admin Pylorus_Ligation Pylorus Ligation Surgery Drug_Admin->Pylorus_Ligation Gastric_Juice_Collection Gastric Juice Collection (after set time) Pylorus_Ligation->Gastric_Juice_Collection Analysis Analysis of Gastric Juice (Volume, pH, Acidity) Gastric_Juice_Collection->Analysis ATPase_Assay H+/K+-ATPase Inhibition Assay Workflow Enzyme_Prep Preparation of H+/K+-ATPase (e.g., from hog gastric mucosa) Incubation Incubation of Enzyme with Test Compound and ATP Enzyme_Prep->Incubation Phosphate_Measurement Measurement of Inorganic Phosphate (Pi) Released Incubation->Phosphate_Measurement IC50_Calculation Calculation of IC50 Value Phosphate_Measurement->IC50_Calculation

References

Potency of NC-1300-B in the Landscape of Benzimidazole-Based Proton Pump Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of NC-1300-B, a benzimidazole (B57391) derivative, against other well-established compounds of the same class. The primary mechanism of action for these compounds is the inhibition of the gastric H+, K+-ATPase, commonly known as the proton pump. By irreversibly blocking this enzyme, these drugs effectively reduce gastric acid secretion. This guide synthesizes available experimental data to offer a clear comparison of their relative potencies, details the experimental methodologies used for these assessments, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Comparison of Potency

The potency of benzimidazole derivatives as proton pump inhibitors (PPIs) is typically evaluated by their ability to inhibit the H+, K+-ATPase enzyme (in vitro) and to reduce gastric acid secretion (in vivo). The following table summarizes the available quantitative data for this compound and other common benzimidazole-based PPIs. It is important to note that the data for this compound and other PPIs are derived from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundPotency MetricValueSpecies/ModelpH Condition (for in vitro)Reference
This compound IC50 (H+, K+-ATPase inhibition)4.4 µMHog gastric mucosa6.0[1]
IC50 (H+, K+-ATPase inhibition)31 µMHog gastric mucosa7.4[1]
ED50 (inhibition of acid secretion)11.5 mg/kg (oral)RatN/A[1]
ED50 (inhibition of acid secretion)11.0 mg/kg (i.p.)RatN/A[1]
Omeprazole (B731) Relative Potency (vs. Omeprazole)1.00HumanN/A[2][3]
Lansoprazole (B1674482) Relative Potency (vs. Omeprazole)0.90HumanN/A[2][3]
MIC90 (vs. H. pylori)6.25 µg/mlHelicobacter pyloriN/A[4]
Pantoprazole (B1678409) Relative Potency (vs. Omeprazole)0.23HumanN/A[2][3]
Rabeprazole Relative Potency (vs. Omeprazole)1.82HumanN/A[2][3]
Esomeprazole Relative Potency (vs. Omeprazole)1.60HumanN/A[2][3]

IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 indicates a higher potency. ED50 (50% effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 indicates a higher potency. Relative Potency is based on a meta-analysis of studies measuring the effect on 24-hour intragastric pH. MIC90 (Minimum Inhibitory Concentration for 90% of isolates) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of 90% of isolates of a particular bacterium.

Experimental Protocols

H+, K+-ATPase Inhibition Assay

This in vitro assay is fundamental for determining the direct inhibitory effect of benzimidazole derivatives on the proton pump.

1. Preparation of H+, K+-ATPase-Rich Microsomes:

  • Gastric mucosal tissue (e.g., from hog or rabbit) is homogenized in a buffered solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+, K+-ATPase.

  • The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The microsomal preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference compound (e.g., omeprazole) at a specific pH (e.g., 6.0 or 7.4) and temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of ATP in the presence of Mg2+ and K+ ions.

  • The H+, K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi).

  • The reaction is stopped after a defined incubation period by adding an acid solution.

  • The amount of liberated inorganic phosphate is quantified colorimetrically. The absorbance is measured using a spectrophotometer (e.g., at 660 nm).

  • The percentage of inhibition is calculated by comparing the amount of phosphate released in the presence of the inhibitor to that in the control (without inhibitor).

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

This in vivo model assesses the effect of the test compounds on gastric acid secretion in a living organism.

1. Animal Preparation:

  • Rats are fasted for a specific period (e.g., 24 hours) with free access to water.

  • The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.

  • After a predetermined time (e.g., 30 minutes), the rats are anesthetized.

2. Surgical Procedure:

  • A midline abdominal incision is made to expose the stomach.

  • The pylorus (the opening from the stomach into the small intestine) is ligated to allow for the accumulation of gastric secretions.

  • The abdominal wall is then closed.

3. Sample Collection and Analysis:

  • After a set period (e.g., 4 hours), the rats are euthanized.

  • The stomach is removed, and the gastric contents are collected.

  • The volume of the gastric juice is measured.

  • The concentration of acid in the gastric juice is determined by titration with a standard base (e.g., 0.01 N NaOH) using a pH indicator.

  • The total acid output is calculated.

4. Data Analysis:

  • The percentage of inhibition of gastric acid secretion is calculated for each dose group compared to a control group that received the vehicle.

  • The ED50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway of Proton Pump Inhibition

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen PPI Benzimidazole (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Acidic Environment (pH < 4) Proton_Pump H+, K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_plus H+ Proton_Pump->H_plus Secretion into Lumen K_plus K+ Proton_Pump->K_plus Uptake from Lumen H_plus_lumen H+ Proton_Pump->H_plus_lumen Proton Efflux

Caption: Mechanism of action of benzimidazole proton pump inhibitors.

Experimental Workflow for Potency Comparison

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis A1 Prepare H+, K+-ATPase -rich microsomes A2 Incubate with varying concentrations of This compound & other PPIs A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Measure inorganic phosphate release A3->A4 A5 Calculate % Inhibition A4->A5 A6 Determine IC50 values A5->A6 C1 Compare Potency (IC50 & ED50 values) A6->C1 B1 Administer varying doses of This compound & other PPIs to rats B2 Pylorus Ligation B1->B2 B3 Collect gastric juice B2->B3 B4 Measure acid output B3->B4 B5 Calculate % Inhibition B4->B5 B6 Determine ED50 values B5->B6 B6->C1

Caption: Workflow for comparing the potency of benzimidazole derivatives.

References

Validating the Antisecretory Effects of NC-1300-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antisecretory effects of NC-1300-B, a benzimidazole (B57391) derivative, with other gastric acid suppressants. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.

Mechanism of Action: Inhibition of the Gastric Proton Pump

This compound exerts its antisecretory effect by inhibiting the H+, K+-ATPase, commonly known as the proton pump, located in the secretory membranes of gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. By blocking the proton pump, this compound effectively reduces the secretion of gastric acid into the stomach lumen. This mechanism of action is shared with other proton pump inhibitors (PPIs) like omeprazole.

cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Histamine (B1213489) Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor cAMP cAMP H2_Receptor->cAMP + Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Ca2+ Ca²⁺ CCK2_Receptor->Ca2+ + Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor M3_Receptor->Ca2+ + ATP ATP ATP->cAMP Proton_Pump H⁺, K⁺-ATPase (Proton Pump) cAMP->Proton_Pump Activation Ca2+->Proton_Pump Activation H+ H⁺ Proton_Pump->H+ H⁺ Secretion K+ K⁺ K+->Proton_Pump K⁺ Uptake NC1300B This compound NC1300B->Proton_Pump Inhibition

Signaling pathway of gastric acid secretion and inhibition by this compound.

Comparative Performance Data

The antisecretory activity of this compound has been evaluated in several preclinical studies. Below is a summary of its efficacy compared to the widely used proton pump inhibitor, omeprazole.

Table 1: In Vitro Inhibition of H+, K+-ATPase

CompoundIC50 (μM) at pH 6.0IC50 (μM) at pH 7.4
This compound 4.431.0
Omeprazole Similar to this compoundNot specified

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Antisecretory Efficacy in Pylorus-Ligated Rats

CompoundAdministration RouteED50 (mg/kg) for Acid Secretion InhibitionDuration of Action (at 100 mg/kg)
This compound Oral11.5Up to 72 hours
This compound Intraperitoneal11.0Up to 72 hours
Omeprazole Not specifiedSimilar to this compoundLess than 24 hours

ED50 represents the dose required to inhibit acid output by 50%.

Other Alternatives to this compound

Besides other proton pump inhibitors (PPIs) like omeprazole, esomeprazole, and lansoprazole, other classes of drugs are also used to suppress gastric acid secretion.

  • Histamine H2-receptor antagonists (H2 Blockers): These drugs, such as famotidine (B1672045) and cimetidine, block the action of histamine on parietal cells, thereby reducing acid secretion. They are generally less potent than PPIs.

  • Potassium-Competitive Acid Blockers (P-CABs): This is a newer class of drugs, including vonoprazan (B1684036) and tegoprazan. They offer a more rapid onset of action and may provide more consistent acid suppression compared to traditional PPIs.

  • Antacids: These substances neutralize existing stomach acid and provide rapid but temporary relief.

  • Prostaglandin Analogs: Misoprostol is an example that inhibits acid secretion and has a cytoprotective effect.

Experimental Protocols

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This model is a standard method for evaluating the antisecretory activity of a compound.

Start Start Fasting 1. Fasting of Rats (e.g., 18-24 hours, water ad libitum) Start->Fasting Drug_Admin 2. Administration of this compound or Vehicle (Oral or Intraperitoneal) Fasting->Drug_Admin Anesthesia 3. Anesthetize Rats (e.g., ether, isoflurane) Drug_Admin->Anesthesia Ligation 4. Pylorus Ligation Surgery Anesthesia->Ligation Recovery 5. Suturing and Recovery Period (e.g., 4 hours) Ligation->Recovery Sacrifice 6. Euthanasia and Stomach Collection Recovery->Sacrifice Collection 7. Collection of Gastric Contents Sacrifice->Collection Analysis 8. Measurement of Gastric Juice Volume, pH, and Total Acidity Collection->Analysis End End Analysis->End

Workflow for the pylorus-ligated rat model.

Methodology:

  • Animal Preparation: Male Wistar rats are typically used. They are fasted for 18-24 hours before the experiment but are allowed free access to water.

  • Drug Administration: this compound, a reference compound (e.g., omeprazole), or a vehicle control is administered to the rats, usually orally or intraperitoneally.

  • Surgical Procedure: After a set period (e.g., 30 minutes), the rats are anesthetized. A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, ensuring that the blood vessels are not occluded. The abdominal wall is then closed.

  • Gastric Juice Collection: After a specific duration (e.g., 4 hours), the rats are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

  • Analysis: The volume of the gastric juice is measured. The pH of the juice is determined using a pH meter. The total acidity is measured by titrating the gastric juice with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 N NaOH) to a specific pH endpoint (e.g., pH 7.0), using a pH indicator.

In Vitro H+, K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

Methodology:

  • Enzyme Preparation: Gastric H+, K+-ATPase is typically prepared from the gastric mucosa of hogs or rabbits. The microsomes containing the enzyme are isolated through a series of homogenization and centrifugation steps.

  • Assay Reaction: The assay is conducted in a reaction mixture containing a buffer (e.g., Tris-HCl), magnesium chloride, potassium chloride, and the prepared enzyme.

  • Inhibitor Addition: Different concentrations of this compound or a reference inhibitor are added to the reaction mixture and pre-incubated with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The H+, K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi).

  • Measurement of Activity: The reaction is stopped after a specific incubation period. The amount of inorganic phosphate released is quantified, typically using a colorimetric method (e.g., the Fiske-Subbarow method). The enzyme activity is proportional to the amount of Pi released.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Side-by-side comparison of NC-1300-B and NC-1300-O-3

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for publicly available information on products designated "NC-1300-B" and "NC-1300-O-3" did not yield specific results that would allow for a detailed, data-driven comparison as requested. The product codes did not correspond to any readily identifiable chemical compounds, laboratory reagents, or therapeutic agents in scientific databases or commercial supplier catalogs.

It is possible that "this compound" and "NC-1300-O-3" are internal research and development codes, newly developed compounds not yet in the public domain, or specific product identifiers from a manufacturer whose data is not broadly indexed. Without access to internal documentation or a specific manufacturer's product information, a comprehensive comparison guide with experimental data and protocols cannot be generated at this time.

To facilitate the creation of the requested comparison guide, please verify the product names and provide any additional context, such as the manufacturer, the class of products (e.g., inhibitors, antibodies, cell lines), or the intended research application.

Once more specific information is available, a thorough comparison can be conducted, including:

  • Data Presentation: A summary of all quantitative data in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for all key experiments.

  • Mandatory Visualization: Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

We are committed to providing a comprehensive and objective comparison guide for researchers, scientists, and drug development professionals once the necessary product information is obtained.

Comparative Analysis of Vonoprazan's Cross-reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of vonoprazan (B1684036), a potassium-competitive acid blocker (P-CAB), with other critical ATPases. As no public data is available for a compound designated "NC-1300-B," this document focuses on vonoprazan as a representative molecule in its class, offering insights into its selectivity and potential off-target effects. The information presented is supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

Data Presentation: Inhibitory Potency and Selectivity

The following table summarizes the quantitative data on the inhibitory activity of vonoprazan and its comparator, lansoprazole (B1674482) (a proton pump inhibitor), against various ATPases.

CompoundTarget ATPaseIC50 / KiFold Selectivity vs. H+/K+-ATPaseReference
Vonoprazan Gastric H+/K+-ATPaseIC50: 17–19 nM-[1]
Gastric H+/K+-ATPaseKi: 3.0 nM (pH 6.5)-[2]
Gastric H+/K+-ATPaseKi: 10 nM (pH 7.0)-[2]
Na+/K+-ATPaseIC50: ~60.6 µM (calculated)~925.6-fold
Lansoprazole Gastric H+/K+-ATPasePotency is ~350x lower than vonoprazan-[4]

Note: The IC50 for Na+/K+-ATPase was calculated based on a reported 925.6-fold selectivity compared to the H+/K+-ATPase IC50 of 65.5 nM from a single study. Specific experimental data for SERCA pump inhibition by vonoprazan is not currently available in published literature.

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the mechanism of action of vonoprazan in inhibiting the gastric H+/K+-ATPase and the general experimental workflow for assessing ATPase activity.

Mechanism of Vonoprazan Inhibition cluster_0 Gastric Parietal Cell Vonoprazan Vonoprazan H+/K+-ATPase H+/K+-ATPase Vonoprazan->H+/K+-ATPase Binds reversibly Lumen Lumen H+/K+-ATPase->Lumen H+ secretion blocked K_ion K+ K_ion->H+/K+-ATPase Competes for binding site H_ion H+ Cytosol Cytosol

Caption: Mechanism of Vonoprazan Inhibition of Gastric H+/K+-ATPase.

Experimental Workflow for ATPase Activity Assay Prepare_ATPase Prepare ATPase-rich vesicles Incubate_Inhibitor Incubate with Vonoprazan Prepare_ATPase->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP Incubate_Inhibitor->Initiate_Reaction Measure_Activity Measure inorganic phosphate (B84403) (Pi) release Initiate_Reaction->Measure_Activity Data_Analysis Calculate IC50 values Measure_Activity->Data_Analysis

Caption: General workflow for an in vitro ATPase activity assay.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is a representative method for determining the inhibitory potency of compounds against gastric H+/K+-ATPase.

1. Preparation of H+/K+-ATPase Vesicles:

  • Hog or rabbit gastric mucosal microsomes enriched in H+/K+-ATPase are prepared by differential centrifugation.

  • The final vesicle preparation is suspended in a buffer containing sucrose (B13894) and stored at -80°C.

2. ATPase Activity Assay:

  • The reaction mixture contains buffer (e.g., Tris-HCl), MgCl2, KCl, and the ATPase vesicles.

  • The test compound (e.g., vonoprazan) is pre-incubated with the vesicles at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The incubation is carried out at 37°C for a defined period (e.g., 20 minutes).

  • The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid).

3. Measurement of Phosphate Release:

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • The absorbance is measured using a spectrophotometer.

4. Data Analysis:

  • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ATPase activity, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vitro Na+/K+-ATPase Inhibition Assay

A similar protocol to the H+/K+-ATPase assay is used, with the following key differences:

  • Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or canine kidney is used.

  • Ionic Conditions: The reaction buffer contains NaCl, KCl, and MgCl2 to support Na+/K+-ATPase activity.

  • Control: Ouabain, a specific inhibitor of Na+/K+-ATPase, is used as a positive control.

Conclusion

The available data strongly indicates that vonoprazan is a highly selective inhibitor of the gastric H+/K+-ATPase, with significantly lower potency against the Na+/K+-ATPase. This selectivity is a key feature contributing to its favorable safety profile. While direct quantitative data on its interaction with the SERCA pump is lacking in the public domain, the overall evidence points towards a targeted mechanism of action with minimal off-target effects on other major ion-pumping ATPases. Further research to quantify the inhibitory potential of vonoprazan against a broader range of ATPases would provide a more complete understanding of its pharmacological profile.

References

NC-1300-B Demonstrates Extended Duration of Action Compared to Omeprazole in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a key determinant in the efficacy of acid suppression therapies is the duration of action. Emerging preclinical data indicates that NC-1300-B, a novel benzimidazole (B57391) derivative, maintains a significantly longer-lasting inhibitory effect on gastric acid secretion compared to the widely used proton pump inhibitor (PPI), omeprazole (B731).

This compound, like omeprazole, is a proton pump inhibitor that suppresses gastric acid secretion by targeting the H+/K+-ATPase system in gastric parietal cells.[1][2][3] However, direct comparative studies have revealed a notable difference in the duration of their pharmacological effects.

Quantitative Comparison of Pharmacodynamic Properties

The following table summarizes the key pharmacodynamic parameters of this compound and omeprazole, highlighting the prolonged action of this compound.

ParameterThis compoundOmeprazole
Mechanism of Action Irreversible inhibition of H+/K+-ATPase (proton pump)[3][4]Irreversible inhibition of H+/K+-ATPase (proton pump)[1][5]
Onset of Inhibition Not explicitly stated in the provided results.Within one hour after oral administration.[1]
Maximum Effect Not explicitly stated in the provided results.Within two hours after oral administration.[1]
Duration of Inhibition The antisecretory effect of a 100 mg/kg dose persisted for up to 72 hours in rats.[3]The duration of inhibition is up to 72 hours, with baseline stomach acid secretory activity returning three to five days after discontinuation.[1] A direct comparison notes the action of omeprazole is less than 24 hours.[3]
ED50 for Acid Secretion (oral, rats) 11.5 mg/kg[3]Not available in the provided results.
ED50 for Gastric Lesion Protection (oral, rats) 13.3 mg/kg[3]Not available in the provided results.

Experimental Protocols

The data for this compound's duration of action was primarily derived from studies in pylorus-ligated rats.

Inhibition of Gastric Acid Secretion: In these experiments, this compound was administered orally or intraperitoneally to rats half an hour before the surgical ligation of the pylorus.[3] The volume and acidity of gastric juice were measured over a set period to determine the extent of acid secretion inhibition. The prolonged effect of this compound was observed for up to 72 hours following a single 100 mg/kg dose.[3]

Protection Against Gastric Lesions: The protective effects of this compound against gastric mucosal damage were evaluated using an HCl-ethanol-induced gastric lesion model in rats. The compound was administered orally or intraperitoneally 30 minutes prior to the administration of the necrotizing agent.[3] The extent of lesion formation was then assessed, and it was found that the protective effect of a 100 mg/kg oral dose of this compound also persisted for up to 72 hours.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway for both drugs and the general experimental workflow for evaluating their effects.

Mechanism of Action of Proton Pump Inhibitors cluster_parietal_cell Gastric Parietal Cell PPI This compound / Omeprazole (Prodrug) Active_PPI Active Sulfenamide Form PPI->Active_PPI Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Active_PPI->Proton_Pump Irreversible Inhibition (Covalent Bonding) H_plus H+ Proton_Pump->H_plus Pumps H+ into lumen Lumen Gastric Lumen (Acidic Environment) H_plus->Lumen K_plus K+ K_plus->Proton_Pump Exchanges for H+

Caption: Mechanism of action for this compound and omeprazole.

Experimental Workflow for Evaluating Gastric Acid Secretion Start Animal Model (e.g., Rats) Drug_Admin Administer this compound or Omeprazole Start->Drug_Admin Pylorus_Ligation Pylorus Ligation Surgery Drug_Admin->Pylorus_Ligation Incubation Incubation Period Pylorus_Ligation->Incubation Collection Collection of Gastric Juice Incubation->Collection Analysis Measurement of Acid Output Collection->Analysis End Data Analysis and Comparison Analysis->End

Caption: Workflow for pylorus-ligated rat model.

References

Statistical Analysis of NC-1300-B Treatment on Ulcer Healing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NC-1300-B's performance in ulcer healing with other established therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying signaling pathways.

Comparative Efficacy of Anti-Ulcer Agents

The following tables summarize the quantitative data on the efficacy of this compound and other ulcer healing agents. Data for this compound is primarily from preclinical studies, while data for comparator drugs is from a mix of preclinical and clinical trials.

Table 1: Inhibition of Gastric Acid Secretion

TreatmentMechanism of ActionAnimal ModelAdministration RouteED50 (Acid Secretion Inhibition)Duration of Action
This compound H+, K+-ATPase (Proton Pump) InhibitorRatOral11.5 mg/kg[1]Up to 72 hours[1]
This compound H+, K+-ATPase (Proton Pump) InhibitorRatIntraperitoneal11.0 mg/kg[1]Up to 72 hours[1]
Omeprazole H+, K+-ATPase (Proton Pump) InhibitorRatOral / IntraperitonealNot explicitly stated, but action is less than 24 hours[1]Less than 24 hours[1]
Ranitidine (B14927) H2-Receptor AntagonistHumanOral150 mg twice daily (clinical dose)[2]Not specified
Famotidine H2-Receptor AntagonistHumanOral40 mg single evening dose (clinical dose)[3]Not specified

Table 2: Efficacy in Ulcer Healing (Preclinical Models)

TreatmentAnimal ModelUlcer Induction MethodAdministration RouteED50 (Lesion Formation Inhibition)
This compound RatHCl.ethanol (B145695)Oral13.3 mg/kg[1]
This compound RatHCl.ethanolIntraperitoneal23.0 mg/kg[1]

Table 3: Comparative Clinical Healing Rates of Various Anti-Ulcer Agents

TreatmentUlcer TypeHealing Rate (4 weeks)Healing Rate (8 weeks)Healing Rate (12 weeks)
Proton Pump Inhibitors (pooled) Gastric Ulcer~73-81%[4][5]~84-94%[4][6]-
Ranitidine Gastric Ulcer58%[4]75%[4]-
Famotidine Gastric Ulcer80%[3]94.3%[3]-
Cimetidine (B194882) Gastric Ulcer69%[6]94%[6]94%[7]
Sucralfate (B611045) Gastric Ulcer61%[6]94%[6]98%[7]
Ranitidine Duodenal Ulcer77%92% (at 8 weeks)[2]-
Sucralfate Duodenal Ulcer71%86% (at 8 weeks)[2]-

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and comparable agents are outlined below.

HCl.Ethanol-Induced Gastric Lesion Model in Rats

This model is utilized to evaluate the cytoprotective effects of anti-ulcer agents.

  • Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: this compound or a comparator drug is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Gastric Lesions: Thirty minutes after drug administration, 1 ml of a solution containing 60% ethanol in 150 mM HCl is orally administered to each rat to induce gastric lesions.

  • Assessment of Lesions: One hour after the administration of the necrotizing agent, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Quantification of Ulcers: The area of hemorrhagic lesions in the glandular part of the stomach is measured. The ulcer index can be calculated, and the percentage of inhibition of lesion formation by the treatment is determined relative to the control group. A scoring system can be used for macroscopic evaluation.[8]

  • Histopathological Examination: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic examination is performed to assess for necrosis, erosion, hemorrhage, and inflammatory cell infiltration in the gastric mucosa.[9]

Measurement of Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol assesses the antisecretory activity of the test compounds.

  • Animal Preparation: Male Wistar rats are fasted for 24 hours.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated. Care is taken to avoid damage to the blood supply.

  • Drug Administration: this compound or a comparator drug is administered orally or intraperitoneally immediately after pylorus ligation.

  • Gastric Juice Collection: Four hours after ligation, the rats are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured. The acid concentration is determined by titration with 0.1 N NaOH using a pH meter, and the total acid output is calculated.

Signaling Pathways in Ulcer Healing

The healing of a gastric ulcer is a complex process involving cell migration, proliferation, and tissue remodeling. While the primary mechanism of this compound is the inhibition of the proton pump, this has downstream effects on signaling pathways that promote healing.

ulcer_healing_pathway cluster_gastric_lumen Gastric Lumen cluster_parietal_cell Parietal Cell cluster_mucosal_cells Gastric Mucosal Cells Gastric_Acid Gastric Acid (H+) Ulcer Gastric Ulcer Gastric_Acid->Ulcer Exacerbates Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Gastric_Acid Secretes NC1300B This compound NC1300B->Gastric_Acid Reduces NC1300B->Proton_Pump Inhibits Growth_Factors Growth Factors (EGF, VEGF) Ulcer->Growth_Factors Stimulates Expression Cell_Proliferation Cell Proliferation & Migration Growth_Factors->Cell_Proliferation Promotes Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Promotes Healing Ulcer Healing Cell_Proliferation->Healing Angiogenesis->Healing

Caption: this compound's mechanism of action in ulcer healing.

The reduction in gastric acid by this compound creates a more favorable environment for the natural healing processes. This includes the upregulation of growth factors such as Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF) at the ulcer margin.[10][11] These growth factors are crucial for stimulating the proliferation and migration of epithelial cells to re-cover the ulcerated area and for promoting angiogenesis (the formation of new blood vessels), which is essential for restoring blood flow to the damaged tissue.[10][11]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-ulcer compound like this compound.

experimental_workflow Start Start Animal_Model Select Animal Model (e.g., Wistar Rats) Start->Animal_Model Ulcer_Induction Induce Gastric Ulcers (e.g., HCl/Ethanol) Animal_Model->Ulcer_Induction Treatment_Groups Administer Treatment (this compound, Comparators, Vehicle) Ulcer_Induction->Treatment_Groups Sacrifice Euthanize Animals Treatment_Groups->Sacrifice Macroscopic_Analysis Macroscopic Ulcer Scoring Sacrifice->Macroscopic_Analysis Histological_Analysis Histological Examination (H&E) Sacrifice->Histological_Analysis Data_Analysis Statistical Analysis of Ulcer Indices Macroscopic_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End drug_classes Ulcer_Treatment Ulcer Treatment Strategies Acid_Suppression Acid Suppression Ulcer_Treatment->Acid_Suppression Mucosal_Protection Mucosal Protection Ulcer_Treatment->Mucosal_Protection PPI Proton Pump Inhibitors (this compound, Omeprazole) Acid_Suppression->PPI H2RA H2-Receptor Antagonists (Ranitidine, Famotidine) Acid_Suppression->H2RA Sucralfate Mucosal Protectants (Sucralfate) Mucosal_Protection->Sucralfate

References

Head-to-Head Studies of Proton Pump Inhibitors: A Comparative Analysis of NC-1300-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton pump inhibitor (PPI) NC-1300-B, with a primary focus on its performance against the well-established PPI, omeprazole (B731). The information is compiled from preclinical studies and is intended to offer objective data to researchers and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes a visualization of the proton pump inhibitor signaling pathway.

Mechanism of Action: The Proton Pump

Proton pump inhibitors exert their acid-suppressing effects by irreversibly inhibiting the H⁺,K⁺-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells. This mechanism is shared among all PPIs, including this compound and omeprazole.

PPI_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell PPI Proton Pump Inhibitor (PPI) (e.g., this compound, Omeprazole) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acid-catalyzed conversion Proton_Pump H⁺,K⁺-ATPase (Proton Pump) Activated_PPI->Proton_Pump Forms covalent disulfide bond with cysteine residues Lumen Gastric Lumen (Acidic Environment) Proton_Pump->Lumen Pumps H⁺ into lumen in exchange for K⁺ H_ion H⁺ K_ion K⁺

Caption: Mechanism of action of proton pump inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data from head-to-head preclinical studies comparing this compound and omeprazole.

Table 1: In Vitro H⁺,K⁺-ATPase Inhibition
CompoundIC₅₀ (M) at pH 6.0IC₅₀ (M) at pH 7.4
This compound 4.4 x 10⁻⁶3.1 x 10⁻⁵
Omeprazole Data not available in cited studiesData not available in cited studies

IC₅₀ represents the concentration required to inhibit 50% of the enzyme activity.

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Rats (Pylorus Ligation Model)
CompoundAdministrationED₅₀ (mg/kg)Duration of Action (at 100 mg/kg)
This compound Oral11.5Up to 72 hours
Intraperitoneal11.0Up to 72 hours
Omeprazole Oral/IntraperitonealData not available in cited studiesLess than 24 hours

ED₅₀ is the dose required to inhibit acid output by 50%.

Table 3: In Vivo Protection Against HCl.ethanol-Induced Gastric Lesions in Rats
CompoundAdministrationED₅₀ (mg/kg)Duration of Protection (at 100 mg/kg)
This compound Oral13.3Up to 72 hours
Intraperitoneal23.0Up to 72 hours
Omeprazole OralData not available in cited studiesLess than 24 hours

ED₅₀ is the dose required to inhibit lesion formation by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

H⁺,K⁺-ATPase Inhibition Assay

This in vitro assay determines the inhibitory potency of a compound on the proton pump.

H_K_ATPase_Assay cluster_workflow H⁺,K⁺-ATPase Inhibition Assay Workflow start Start: Prepare Hog Gastric H⁺,K⁺-ATPase incubation Incubate Enzyme with this compound at varying concentrations and pH (6.0 and 7.4) start->incubation reaction Initiate ATPase reaction by adding ATP incubation->reaction measurement Measure inorganic phosphate (B84403) (Pi) released reaction->measurement calculation Calculate % inhibition and determine IC₅₀ measurement->calculation end_node End: Determine Inhibitory Potency calculation->end_node

Caption: Workflow for H⁺,K⁺-ATPase inhibition assay.

Protocol:

  • Enzyme Preparation: H⁺,K⁺-ATPase is prepared from hog gastric mucosa.

  • Incubation: The enzyme is pre-incubated with varying concentrations of this compound at different pH levels (e.g., pH 6.0 and 7.4) to assess pH-dependent activation.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Measurement of Activity: The activity of the H⁺,K⁺-ATPase is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined.

In Vivo Gastric Acid Secretion in Rats (Pylorus Ligation Model)

This in vivo model is used to evaluate the antisecretory activity of a compound.

Pylorus_Ligation_Model cluster_workflow Pylorus Ligation Model Workflow start Start: Fast Rats for 24 hours drug_admin Administer this compound or Vehicle (Oral or Intraperitoneal) start->drug_admin pylorus_ligation Ligate the Pylorus Surgically drug_admin->pylorus_ligation gastric_juice_collection Collect Gastric Juice after a set time period pylorus_ligation->gastric_juice_collection analysis Measure Volume, Acidity, and pH of Gastric Juice gastric_juice_collection->analysis calculation Calculate % inhibition of acid output and determine ED₅₀ analysis->calculation end_node End: Assess Antisecretory Efficacy calculation->end_node

Caption: Workflow for the pylorus ligation model.

Protocol:

  • Animal Preparation: Male rats are fasted for 24 hours with free access to water.

  • Drug Administration: this compound or a vehicle control is administered either orally or intraperitoneally.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

  • Gastric Juice Collection: After a specific period (e.g., 4 hours), the animals are sacrificed, and the stomach is removed. The gastric content is collected.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH.

  • Data Analysis: The total acid output is calculated, and the percentage of inhibition by the test compound is determined to calculate the ED₅₀.

HCl.ethanol-Induced Gastric Lesion Model in Rats

This model is used to assess the cytoprotective effects of a compound against gastric mucosal injury.

Protocol:

  • Animal Preparation: Rats are fasted prior to the experiment.

  • Drug Administration: this compound or a vehicle control is administered orally or intraperitoneally at various time points before the induction of gastric lesions.

  • Induction of Gastric Lesions: A solution of HCl in ethanol (B145695) is administered orally to induce gastric mucosal damage.

  • Evaluation of Lesions: After a set period, the animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for lesions. The lesions are scored based on their number and severity.

  • Data Analysis: The ulcer index is calculated, and the percentage of protection offered by the test compound is determined to calculate the ED₅₀.

Discussion

The available preclinical data suggests that this compound is a potent inhibitor of the gastric H⁺,K⁺-ATPase with significant antisecretory and gastroprotective effects. A key differentiator observed in these studies is the prolonged duration of action of this compound compared to omeprazole, with effects lasting up to 72 hours in rat models.[1] This extended duration may offer a therapeutic advantage.

It is important to note that the provided data is from preclinical studies in animal models. Further head-to-head clinical trials in humans are necessary to establish the comparative efficacy and safety of this compound against omeprazole and other commercially available PPIs such as lansoprazole, rabeprazole, and esomeprazole. The inhibitory efficacy of NC-1300 on the proton pump was found to be much the same as that of omeprazole in one study.[2]

Conclusion for Drug Development Professionals

This compound demonstrates promise as a proton pump inhibitor with a potentially longer duration of action than omeprazole. The preclinical data on its efficacy in inhibiting gastric acid secretion and protecting against gastric lesions warrants further investigation. For drug development professionals, these findings suggest that this compound could be a candidate for further clinical development, with a potential for a differentiated profile in the management of acid-related disorders. Future research should focus on comprehensive head-to-head clinical trials to fully elucidate its therapeutic potential relative to existing PPIs.

References

A Comparative Analysis of the Cytoprotective Effects of NC-1300-B and Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytoprotective properties of NC-1300-B, a benzimidazole (B57391) derivative and proton pump inhibitor (PPI), against other commonly used PPIs. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential.

Executive Summary

This compound demonstrates significant cytoprotective effects against chemically induced gastric lesions, comparable to the well-established PPI, omeprazole (B731). Notably, studies indicate that this compound possesses a longer duration of protective action than omeprazole.[1] The cytoprotective mechanism of this compound and related compounds appears to be multifactorial, extending beyond mere acid suppression. Evidence suggests the involvement of endogenous sulfhydryl compounds, increased gastric mucus secretion, and the release of prostaglandins.[2][3] A key characteristic of this compound's cytoprotective activity is its dependence on an acidic environment for activation.[4][5] While direct comparative data for this compound against a broader range of PPIs like lansoprazole (B1674482) and pantoprazole (B1678409) is limited in the reviewed literature, this guide synthesizes the available information to provide a clear comparison with omeprazole and discusses the broader cytoprotective mechanisms of other PPIs to offer a comprehensive perspective.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies, primarily comparing the efficacy of this compound with omeprazole in a rat model of HCl-ethanol-induced gastric lesions.

Table 1: Comparative Efficacy in Protection Against HCl-Ethanol-Induced Gastric Lesions in Rats

CompoundAdministration RouteED50 (mg/kg) for Lesion FormationDuration of Protection (at 100 mg/kg, p.o.)
This compound Oral (p.o.)13.3Up to 72 hours
Intraperitoneal (i.p.)23.0Not specified
Omeprazole Oral (p.o.)Similar to this compoundLess than 24 hours

Table 2: Comparative Efficacy in Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

CompoundAdministration RouteED50 (mg/kg) for Acid SecretionDuration of Antisecretory Effect (at 100 mg/kg)
This compound Oral (p.o.)11.5Up to 72 hours
Intraperitoneal (i.p.)11.0Not specified
Omeprazole Not specifiedSimilar to this compoundLess than 24 hours

Experimental Protocols

The primary experimental model cited in the comparative studies of this compound's cytoprotective effects is the HCl-ethanol-induced gastric lesion model in rats.

HCl-Ethanol-Induced Gastric Lesion Model in Rats

Objective: To evaluate the ability of a test compound to protect the gastric mucosa from damage induced by a necrotizing agent.

Animals: Male Wistar rats are typically used.

Procedure:

  • Fasting: Rats are fasted for a specified period (e.g., 24 hours) before the experiment, with free access to water.

  • Drug Administration:

    • The test compound (e.g., this compound, omeprazole) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • The control group receives the vehicle (e.g., a solution used to dissolve the drug).

  • Lesion Induction:

    • After a predetermined time following drug administration (e.g., 30 minutes), a necrotizing agent, typically 1.5 mL of 150 mM HCl in 60% ethanol, is administered orally.

  • Evaluation of Gastric Lesions:

    • One hour after the administration of the necrotizing agent, the rats are euthanized.

    • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • The area of hemorrhagic lesions in the gastric mucosa is measured.

  • Data Analysis:

    • The percentage of the total gastric mucosal area covered by lesions is calculated.

    • The ED50 value, the dose of the drug that causes a 50% reduction in the lesion area compared to the control group, is determined.

Visualization of Pathways and Workflows

Experimental Workflow: HCl-Ethanol-Induced Gastric Lesion Model

G cluster_prep Preparation cluster_induction Induction cluster_eval Evaluation cluster_analysis Data Analysis Fasting Rat Fasting (24h) Drug_Admin Drug Administration (this compound or other PPIs) Fasting->Drug_Admin Lesion_Induction Oral Administration of HCl/Ethanol Solution Drug_Admin->Lesion_Induction 30 min Euthanasia Euthanasia (1h post-induction) Lesion_Induction->Euthanasia 1 hour Stomach_Excision Stomach Excision and Preparation Euthanasia->Stomach_Excision Lesion_Measurement Measurement of Lesion Area Stomach_Excision->Lesion_Measurement ED50_Calculation Calculation of ED50 Lesion_Measurement->ED50_Calculation

Caption: Workflow of the HCl-ethanol-induced gastric lesion model in rats.

Proposed Cytoprotective Signaling Pathways of PPIs

The cytoprotective effects of PPIs, including this compound, are not solely dependent on their acid-suppressing activity. The following diagrams illustrate potential signaling pathways involved in these gastroprotective mechanisms.

1. Prostaglandin (B15479496) E2 (PGE2) Mediated Mucus Secretion

Some PPIs, such as the this compound related compound leminoprazole (B1674715) (NC-1300-O-3), have been shown to increase the release of prostaglandins. PGE2 is a key mediator of gastric mucosal defense, stimulating the secretion of protective mucus.

G PPI Certain PPIs (e.g., Leminoprazole) PGE2 Prostaglandin E2 (PGE2) Release PPI->PGE2 EP4 EP4 Receptor (on Gastric Epithelial Cells) PGE2->EP4 binds AC Adenylate Cyclase Activation EP4->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Mucus Increased Mucus Secretion PKA->Mucus

Caption: PGE2-mediated mucus secretion pathway potentially activated by some PPIs.

2. Nrf2-Mediated Antioxidant Response

Certain PPIs, like pantoprazole, may exert cytoprotective effects by activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes such as Heme Oxygenase-1 (HO-1), protecting cells from oxidative stress.

G PPI Certain PPIs (e.g., Pantoprazole) Keap1 Keap1 Inactivation PPI->Keap1 Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE HO1 Heme Oxygenase-1 (HO-1) Upregulation ARE->HO1 Cytoprotection Cellular Protection from Oxidative Stress HO1->Cytoprotection

Caption: Nrf2-mediated antioxidant pathway potentially activated by some PPIs.

3. Role of Endogenous Sulfhydryl Compounds

The cytoprotective effect of some PPIs, including this compound and lansoprazole, is partially dependent on the presence of endogenous sulfhydryl compounds, such as glutathione (B108866) (GSH). These compounds play a crucial role in detoxifying reactive oxygen species and maintaining cellular redox balance.

G PPI Certain PPIs (e.g., this compound, Lansoprazole) SH Increased Bioavailability of Endogenous Sulfhydryl Compounds (e.g., GSH) PPI->SH Detox Detoxification SH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Cytoprotection Gastric Mucosal Protection Detox->Cytoprotection

Caption: Involvement of sulfhydryl compounds in PPI-mediated cytoprotection.

Conclusion

The available evidence indicates that this compound is a potent cytoprotective agent with a prolonged duration of action compared to omeprazole. Its mechanism of action is multifaceted, involving not only the inhibition of the proton pump but also the enhancement of gastric mucosal defense mechanisms. Further head-to-head studies with a wider range of modern PPIs would be beneficial to fully elucidate the comparative efficacy of this compound. The exploration of its non-acid suppressive cytoprotective pathways, potentially involving prostaglandin synthesis, the Nrf2 antioxidant response, and the modulation of endogenous sulfhydryl compounds, presents a promising avenue for future research and development in the field of gastroprotective drugs.

References

Benchmarking NC-1300-B: A Comparative Analysis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory concentration (IC50) of NC-1300-B, a novel benzimidazole (B57391) derivative, against its target, the H+/K+ ATPase (proton pump). The performance of this compound is benchmarked against established proton pump inhibitors (PPIs), offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Inhibitory Potency (IC50) Comparison

The inhibitory efficacy of this compound and other commercially available PPIs against the H+/K+ ATPase is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% and are a key measure of a drug's potency.

InhibitorIC50 (µM)TargetNotes
This compound 4.4 (at pH 6.0) Hog Gastric H+/K+ ATPasepH-dependent inhibition.[1]
This compound 31 (at pH 7.4) [1]Hog Gastric H+/K+ ATPase
Omeprazole5.8H+/K+ ATPase
Omeprazole2.4[2]Gastric Membrane Vesicles
Omeprazole4Human Gastric H+/K+ ATPase
Omeprazole1.1 - 1.7[3]Gastric H+/K+ ATPase
Esomeprazole2.3[1]H+/K+ ATPase(S)-enantiomer of omeprazole.[1]
Lansoprazole (B1674482)6.3[4]H+/K+ ATPase
Lansoprazole2.1 - 5.2[5]Canine Gastric H+/K+ ATPaseEnantiomers showed IC50 values of 4.2 µM and 5.2 µM.[5]
Pantoprazole6.8[2][6][7]H+/K+ ATPase
RabeprazolePotent InhibitorGastric H+/K+ ATPaseDescribed as a potent second-generation PPI that irreversibly inactivates the enzyme.[8] A direct IC50 value against the isolated enzyme was not consistently found in the immediate search results.

Note: IC50 values can vary depending on the specific experimental conditions, such as pH, enzyme source, and assay methodology. The data presented is for comparative purposes and is based on publicly available research.

Experimental Protocols

The determination of IC50 values for proton pump inhibitors like this compound typically involves an in vitro H+/K+ ATPase inhibition assay. The following is a generalized protocol based on established methodologies.

Objective: To determine the concentration of an inhibitor that reduces the activity of H+/K+ ATPase by 50%.

Materials:

  • H+/K+ ATPase-enriched microsomes (e.g., from hog or rabbit gastric mucosa)

  • Test inhibitor (e.g., this compound) and reference compounds (e.g., omeprazole)

  • ATP (Adenosine triphosphate)

  • Buffer solutions (e.g., Tris-HCl) at various pH values

  • Cofactors (e.g., MgCl2, KCl)

  • Reagents for phosphate (B84403) detection (e.g., ammonium (B1175870) molybdate (B1676688), malachite green)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Gastric H+/K+ ATPase-enriched microsomes are prepared from fresh or frozen gastric mucosa through a series of homogenization and differential centrifugation steps. The protein concentration of the microsomal preparation is determined.

  • Incubation with Inhibitor: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) and reference compounds for a defined period at a specific temperature (e.g., 37°C) and pH. This step allows for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP, the substrate for the H+/K+ ATPase.

  • Enzymatic Reaction: The reaction mixture is incubated for a specific time at 37°C. During this time, the H+/K+ ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solution, such as trichloroacetic acid or a colorimetric reagent.

  • Quantification of Phosphate: The amount of inorganic phosphate released during the reaction is quantified using a colorimetric method. This typically involves the formation of a colored complex with reagents like ammonium molybdate and subsequent measurement of absorbance at a specific wavelength.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of H+/K+ ATPase Activation

The following diagram illustrates the signaling pathways that lead to the activation of the gastric H+/K+ ATPase (proton pump) in parietal cells, the target of this compound.

G cluster_stimuli Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_pump Proton Pump Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Adenylate Cyclase Adenylate Cyclase H2 Receptor->Adenylate Cyclase activates PLC PLC CCK2 Receptor->PLC activates M3 Receptor->PLC activates cAMP cAMP Adenylate Cyclase->cAMP produces Protein Kinase A Protein Kinase A cAMP->Protein Kinase A activates H+/K+ ATPase (inactive) H+/K+ ATPase (inactive) Protein Kinase A->H+/K+ ATPase (inactive) phosphorylates IP3/DAG IP3/DAG PLC->IP3/DAG produces Ca2+ Ca2+ IP3/DAG->Ca2+ releases Ca2+->H+/K+ ATPase (inactive) activates H+/K+ ATPase (active) H+/K+ ATPase (active) H+/K+ ATPase (inactive)->H+/K+ ATPase (active) translocates to membrane H+ secretion H+ secretion H+/K+ ATPase (active)->H+ secretion This compound This compound This compound->H+/K+ ATPase (active) inhibits

Caption: Signaling pathways leading to H+/K+ ATPase activation and its inhibition by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for an in vitro H+/K+ ATPase inhibition assay to determine the IC50 value of a compound like this compound.

G start Start prep Prepare H+/K+ ATPase (from gastric microsomes) start->prep incubate Pre-incubate Enzyme with Inhibitor (e.g., this compound) prep->incubate atp Initiate Reaction (add ATP) incubate->atp reaction Enzymatic Reaction (ATP Hydrolysis) atp->reaction stop Stop Reaction reaction->stop quantify Quantify Inorganic Phosphate (Pi) Released stop->quantify analyze Data Analysis (Calculate % Inhibition) quantify->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of H+/K+ ATPase inhibitors.

References

Safety Operating Guide

Navigating the Safe Handling of NC-1300-B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "NC-1300-B" could not be definitively identified through publicly available resources. It is likely a product-specific identifier and not a standardized chemical name. The following guidance is based on general best practices for handling potentially hazardous, unidentified chemicals in a laboratory setting. This information is intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling any chemical.

Immediate Safety and Logistical Information

Proper handling, storage, and disposal of any chemical substance are paramount to ensuring the safety of laboratory personnel and the integrity of research. For a substance designated as this compound, where public information is limited, a cautious and systematic approach based on established safety protocols is essential. This guide provides a framework for researchers, scientists, and drug development professionals to establish safe operational and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling an unknown, potentially hazardous substance like this compound, categorized by the level of potential hazard.

Hazard LevelEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Hazard Safety glasses with side shieldsStandard nitrile or latex glovesLab coatNot generally required
Moderate Hazard Chemical splash gogglesChemical-resistant gloves (e.g., neoprene, butyl rubber)Chemical-resistant apron or gown over a lab coatFume hood or approved respirator if vapors/aerosols are generated
High Hazard Face shield over chemical splash gogglesHeavy-duty, chemical-resistant glovesFull-body chemical-resistant suitSupplied-air respirator or self-contained breathing apparatus (SCBA)
Operational Plan: A Step-by-Step Workflow

A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates a general workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup handle_transfer Transfer this compound prep_setup->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

General workflow for handling this compound.
Disposal Plan

The proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. The disposal method for this compound will depend on its specific chemical properties as outlined in its SDS. The following logical relationship diagram illustrates the decision-making process for chemical disposal.

G cluster_non_hazardous Non-Hazardous Waste cluster_hazardous Hazardous Waste start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_haz_disposal Dispose according to institutional guidelines for non-hazardous waste. is_hazardous->non_haz_disposal No haz_container Collect in a designated, labeled, and sealed hazardous waste container. is_hazardous->haz_container Yes haz_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). haz_container->haz_pickup

Decision-making process for the disposal of this compound waste.

Experimental Protocols

Without a specific understanding of this compound's intended use, detailed experimental protocols cannot be provided. However, any experiment involving this substance should adhere to the following general principles:

  • Risk Assessment: Before any new experiment, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

  • Small-Scale Trials: Initial experiments should be performed on the smallest possible scale to minimize waste and potential exposure.

  • Ventilation: All procedures with the potential to generate vapors, dust, or aerosols should be conducted in a certified chemical fume hood.

  • Emergency Preparedness: Ensure that an emergency plan is in place, and that all personnel are familiar with the location and use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.

By adhering to these general safety principles and prioritizing the acquisition of a substance-specific Safety Data Sheet, researchers can create a safe and efficient environment for working with substances like this compound. Building a culture of safety is fundamental to building trust and becoming a preferred source for information on laboratory safety and chemical handling.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.